molecular formula C4H8ClF2N B120461 3,3-Difluoropyrrolidine hydrochloride CAS No. 163457-23-6

3,3-Difluoropyrrolidine hydrochloride

Cat. No.: B120461
CAS No.: 163457-23-6
M. Wt: 143.56 g/mol
InChI Key: YYVPZQADFREIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoropyrrolidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H8ClF2N and its molecular weight is 143.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-difluoropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-4(6)1-2-7-3-4;/h7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVPZQADFREIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647939
Record name 3,3-Difluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163457-23-6
Record name 3,3-Difluoropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluoropyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropyrrolidine (B39680) hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of gem-difluoro substitution into the pyrrolidine (B122466) ring can profoundly influence the physicochemical and pharmacological properties of parent molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological pathway interactions of 3,3-difluoropyrrolidine hydrochloride, tailored for researchers and professionals in the field of drug development. The strategic incorporation of fluorine can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to target proteins, making this scaffold a valuable tool in the design of novel therapeutics.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in chemical synthesis.

PropertyValueSource(s)
CAS Number 163457-23-6[1]
Molecular Formula C4H8ClF2N[1]
Molecular Weight 143.56 g/mol [1]
Appearance White to off-white solid/powder
Melting Point 133-136 °C
Boiling Point Not available
Solubility Soluble in water and methanol.
pKa (of conjugate acid) 7.5 (for the free base, 3,3-Difluoropyrrolidine)[2]
Purity Typically >97%

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the deprotection of a Boc-protected precursor. Below is a detailed experimental protocol for this transformation.

Synthesis of this compound from tert-butyl 3,3-difluoropyrrolidine-1-carboxylate

This procedure involves the acid-mediated removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 3,3-difluoropyrrolidine-1-carboxylate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3,3-difluoropyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane (B91453) or diethyl ether.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of hydrochloric acid (a common method is using a 4 M solution of HCl in 1,4-dioxane or diethyl ether) in excess (typically 10-20 eq).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, remove the solvent and excess acid under reduced pressure.

  • Isolation and Purification: The resulting solid is this compound. It can be further purified by trituration with a non-polar solvent like diethyl ether or hexane (B92381) to remove any organic impurities, followed by filtration and drying under vacuum.

An alternative synthetic approach involves the fluorination of a suitable pyrrolidine precursor, such as pyrrolidin-3-one, followed by reduction and salt formation. However, the deprotection of the commercially available Boc-protected amine is often more convenient for laboratory-scale synthesis.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would correspond to the protons on the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen (C2 and C5) and the carbon bearing the fluorine atoms (C4) will show characteristic splitting patterns due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the three non-equivalent carbon atoms in the pyrrolidine ring. The carbon atom bonded to the two fluorine atoms (C3) will appear as a triplet due to C-F coupling. The chemical shifts of the other carbons will also be influenced by the electronegative fluorine atoms and the protonated nitrogen.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the two equivalent fluorine atoms. The chemical shift and coupling constants can provide valuable information about the electronic environment of the fluorine atoms.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the secondary ammonium (B1175870) salt, C-H stretching of the alkyl groups, and C-F stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (3,3-Difluoropyrrolidine) after the loss of HCl. Fragmentation patterns can provide further structural information.

Note: Specific, experimentally obtained spectral data for this compound is not consistently available in publicly accessible databases. The information provided above is based on theoretical predictions and data from analogous compounds. Researchers should obtain and interpret their own analytical data for definitive structural confirmation.

Applications in Drug Discovery: Signaling Pathways

This compound is a key building block for the synthesis of inhibitors targeting enzymes involved in important signaling pathways, notably Dipeptidyl Peptidase-4 (DPP-4) and Dual Leucine Zipper Kinase (DLK).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Signaling Pathway

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] DPP-4 inhibitors block this inactivation, leading to increased levels of active incretins. This, in turn, potentiates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner, making DPP-4 a key target for the treatment of type 2 diabetes.[3][4]

DPP4_Inhibition_Pathway Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins stimulates Inactive_Incretins Inactive Incretins Incretins->Inactive_Incretins Pancreas Pancreas Incretins->Pancreas act on DPP4 DPP-4 Enzyme DPP4->Incretins inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., from 3,3-Difluoropyrrolidine) DPP4_Inhibitor->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Fat) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

DPP-4 Inhibition Signaling Cascade
Dual Leucine Zipper Kinase (DLK) Signaling Pathway

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a key regulator of stress-activated protein kinase (SAPK/JNK) signaling pathways in neurons.[5][6] It is involved in a variety of cellular processes, including apoptosis, axon guidance, and regeneration.[7] Inhibition of DLK has been shown to be neuroprotective in various models of neurodegenerative diseases. The pyrrolidine scaffold is utilized in the development of potent and selective DLK inhibitors.

DLK_Signaling_Pathway Stress_Signal Neuronal Stress (Axon Injury, etc.) DLK DLK (MAP3K12) Stress_Signal->DLK activates MKK4_7 MKK4/7 (MAP2K) DLK->MKK4_7 phosphorylates DLK_Inhibitor DLK Inhibitor (from 3,3-Difluoropyrrolidine) DLK_Inhibitor->DLK inhibits JNK JNK (MAPK) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Axon_Regeneration Axon Regeneration JNK->Axon_Regeneration Apoptosis Apoptosis cJun->Apoptosis

DLK-JNK Signaling Pathway

Safety and Handling

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its unique chemical and physical properties, conferred by the gem-difluoro substitution, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding of its synthesis, properties, and the biological pathways it can influence is crucial for its effective application in modern drug discovery and development.

References

A Technical Guide to 3,3-Difluoropyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 163457-23-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 3,3-Difluoropyrrolidine hydrochloride. This fluorinated heterocyclic compound has emerged as a critical building block in medicinal chemistry, primarily owing to the unique properties conferred by the gem-difluoro group.[1][2] The introduction of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and analysis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 163457-23-6[1][3]
Molecular Formula C₄H₇F₂N·HCl[3]
Molecular Weight 143.56 g/mol [3][4]
Appearance White to off-white solid[5]
Melting Point 133-136 °C
Purity ≥97.0% (NMR)[5]

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ)MultiplicityCoupling Constant (J)IntegrationAssignmentReference
3.54 ppmt11.9 Hz2H-CH₂-[1]
3.43 ppmt7.8 Hz2H-CH₂-[1]
2.40 ppmm-2H-CH₂-[1]
Solvent: CD₃OD

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in drug discovery. A common and effective method involves the deprotection of a Boc-protected precursor.

Experimental Protocol: Synthesis from 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate

This protocol outlines the deprotection of 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate to yield this compound.

Materials:

  • 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate (0.868 g, 4.19 mmol)

  • 1,4-dioxane (B91453)

  • 4 M Hydrogen chloride in 1,4-dioxane (11 mL, 44 mmol)

Procedure:

  • Dissolve 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate in 1.5 mL of 1,4-dioxane in a suitable reaction vessel.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the 4 M hydrogen chloride in 1,4-dioxane solution to the stirred reaction mixture at 0°C.

  • Continue stirring the reaction mixture at 0°C for 40 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1 hour.

  • Upon completion of the reaction, remove the solvent by concentration under reduced pressure.

  • The resulting product is 0.65 g of this compound, obtained in quantitative yield.[1]

Diagram 1: Synthesis Workflow of this compound

G Synthesis Workflow start Start: 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate step1 Dissolve in 1,4-dioxane start->step1 step2 Cool to 0°C step1->step2 step3 Add 4 M HCl in 1,4-dioxane step2->step3 step4 Stir at 0°C for 40 min step3->step4 step5 Stir at room temperature for 1 hr step4->step5 step6 Concentrate under reduced pressure step5->step6 end_product End Product: this compound step6->end_product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Development

This compound serves as a vital intermediate in the synthesis of various pharmaceutically active compounds. Its incorporation into drug candidates is often aimed at improving their pharmacological properties.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of this compound is in the development of DPP-4 inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[1] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.

Diagram 2: Mechanism of Action of DPP-4 Inhibitors

G DPP-4 Inhibition Pathway cluster_0 Normal Physiology cluster_1 With DPP-4 Inhibitor Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 inactivation Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Active_Incretins Increased Active Incretins DPP-4->Active_Incretins inactivation blocked DPP4_Inhibitor DPP-4 Inhibitor (derived from 3,3-Difluoropyrrolidine HCl) DPP4_Inhibitor->DPP-4 Insulin_Secretion Increased Insulin Secretion Active_Incretins->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Active_Incretins->Glucagon_Secretion

Caption: The role of DPP-4 inhibitors in preventing the breakdown of incretin hormones.

Dual Leucine Zipper Kinase (DLK) Inhibitors

Another significant area of application for this compound is in the synthesis of inhibitors for Dual Leucine Zipper Kinase (DLK), also known as MAP3K12.[1] DLK is a key regulator of neuronal apoptosis and axon degeneration, making it a promising therapeutic target for neurodegenerative diseases and nerve injury. Inhibiting DLK can potentially protect neurons from damage and promote their survival.

Diagram 3: Role of DLK in Neuronal Injury and Inhibition

G DLK Signaling in Neuronal Injury Neuronal_Stress Neuronal Stress / Injury DLK DLK (MAP3K12) Neuronal_Stress->DLK activates MKK4_7 MKK4/7 DLK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates Apoptosis_Degeneration Neuronal Apoptosis & Axon Degeneration JNK->Apoptosis_Degeneration promotes DLK_Inhibitor DLK Inhibitor (derived from 3,3-Difluoropyrrolidine HCl) DLK_Inhibitor->DLK inhibits

Caption: A simplified pathway showing DLK-mediated neuronal injury and the point of intervention for DLK inhibitors.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Technical Guide: Physicochemical Properties of 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropyrrolidine hydrochloride is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The introduction of gem-difluoro substituents onto the pyrrolidine (B122466) ring can profoundly influence the pharmacokinetic and physicochemical properties of parent molecules, including metabolic stability, membrane permeability, and binding affinity.[1] As a hydrochloride salt, the compound exhibits properties suitable for various synthetic applications and is a key intermediate in the development of novel therapeutics, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, and advanced materials like ferroelectrics.[1] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Properties

The key physicochemical data for this compound (CAS: 163457-23-6) are summarized below. It is important to distinguish between the properties of the hydrochloride salt and its corresponding free base, 3,3-Difluoropyrrolidine (CAS: 316131-01-8), as these differ significantly, particularly in terms of solubility, pKa, and logP.

PropertyValueComments / Source(s)
Molecular Formula C₄H₈ClF₂N[2][3]
Molecular Weight 143.56 g/mol [1][2][4]
Appearance White to off-white or gray crystalline powder[3]
Melting Point 131.5 - 137.5 °CReported ranges vary slightly between suppliers.[3]
Boiling Point Not applicableDecomposes before boiling. Data for the free base is distinct.
pKa 7.5 (for the conjugate acid)This is the experimental basic pKa of the parent free base, 3,3-Difluoropyrrolidine.[5] The pKa of the protonated pyrrolidinium (B1226570) ion in the hydrochloride salt is therefore 7.5. The gem-difluoro groups reduce the basicity compared to pyrrolidine (pKa ≈ 11.3).[6]
Solubility Soluble in polar solventsAs a salt, it is expected to be soluble in water. Specific quantitative data ( g/100 mL) is not readily available. For formulation, it is soluble at ≥ 5 mg/mL in systems like 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[7]
logP (Octanol-Water Partition Coefficient) 0.6 (Calculated for free base)This is the calculated XLogP3-AA value for the parent free base, 3,3-Difluoropyrrolidine.[5] The logP of the hydrochloride salt is expected to be significantly lower (more hydrophilic) due to its ionic nature.

Synthesis and Chemical Reactions

This compound is commonly synthesized from its N-protected precursors. A prevalent final step in its synthesis is the acid-catalyzed deprotection of 1-Boc-3,3-difluoropyrrolidine.

Representative Synthesis Workflow: Boc Deprotection

The following workflow illustrates the straightforward conversion of the tert-butoxycarbonyl (Boc) protected intermediate to the final hydrochloride salt using hydrogen chloride in an organic solvent.

Start 1-Boc-3,3-difluoropyrrolidine (Starting Material) Reagent 4M HCl in 1,4-Dioxane (Reagent) Start->Reagent Stir at 0°C to RT Product 3,3-Difluoropyrrolidine Hydrochloride (Product) Reagent->Product Solvent Removal

Caption: Workflow for the synthesis of 3,3-Difluoropyrrolidine HCl via Boc deprotection.

This reaction is typically high-yielding and clean, often affording the product in quantitative yields after solvent removal.[8]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of compounds like this compound.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs.

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.

  • Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., DigiMelt or similar).

  • Measurement: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

Solubility Determination (Shake-Flask Method)

This protocol establishes the saturation concentration of the compound in a given solvent at a specific temperature.

  • System Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed.

  • Sample Separation: The saturated solution is allowed to stand, and a sample of the clear supernatant is carefully removed, often using a syringe fitted with a filter to exclude any solid particles.

  • Analysis: The concentration of the dissolved compound in the filtered sample is determined using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR. The solubility is expressed in units like mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the pyrrolidinium ions have been deprotonated.

logP Determination (Shake-Flask Method)

This protocol measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water, to assess its lipophilicity.

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then separated.

  • Partitioning: A known amount of the compound (in this case, the free base form would be used for a more representative logP value) is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two layers have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase (n-octanol and aqueous buffer) is accurately measured using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

References

Spectroscopic Profile of 3,3-Difluoropyrrolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Difluoropyrrolidine hydrochloride (CAS: 163457-23-6), a key building block in medicinal chemistry. The information enclosed is intended to support research and development activities by providing detailed spectroscopic and procedural information.

Chemical Structure and Properties

  • IUPAC Name: 3,3-difluoropyrrolidine;hydrochloride

  • Molecular Formula: C₄H₈ClF₂N[1]

  • Molecular Weight: 143.56 g/mol [1][2][3]

  • Appearance: White to off-white solid[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data [5]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.54t2H11.9CH₂ -N
3.43t2H7.8CH₂ -CF₂
2.40m2H-CH₂ -CH₂N

Note: Spectrum recorded in CD₃OD.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicity (due to C-F coupling)Assignment
~120tC F₂
~55tC H₂-N
~40tC H₂-CF₂

Disclaimer: Actual experimental ¹³C NMR data was not publicly available. The values presented are predicted based on the chemical structure and typical shifts for similar fluorinated pyrrolidine (B122466) derivatives. The C-F coupling will result in splitting of the signals, typically observed as triplets.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
2800-3000Strong, BroadN-H stretch (from hydrochloride salt)
2900-3000MediumC-H stretch
1400-1600MediumN-H bend
1000-1300StrongC-F stretch

Disclaimer: Specific experimental IR data was not found in the public domain. The presented data is based on characteristic absorption frequencies for secondary amine hydrochlorides and gem-difluoroalkanes.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Expected)

m/zInterpretation
108.06[M+H]⁺ (protonated molecule of the free base)
107.05[M]⁺ (molecular ion of the free base)

Disclaimer: Experimental mass spectrometry data was not publicly available. The expected m/z values are calculated for the free base (C₄H₇F₂N). The hydrochloride salt will typically dissociate in the ion source.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O)).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to an NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (dependent on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 160 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the raw FID data.

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small, solid sample of this compound directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • A mass spectrometer with an Electrospray Ionization (ESI) source, coupled to a suitable mass analyzer (e.g., Quadrupole, Time-of-Flight).

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile/water. A typical concentration is in the range of 1-10 µg/mL.

  • A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation if analyzing the free base.

Acquisition Parameters:

  • Ionization Mode: Positive ESI.

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Data Processing:

  • Acquire the mass spectrum.

  • Identify the molecular ion peak ([M+H]⁺ for the free base).

  • Analyze any significant fragment ions to aid in structural confirmation.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Sample 3,3-Difluoropyrrolidine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Report Comprehensive Spectroscopic Profile Structure->Report Purity->Report

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

NMR_Signaling_Pathway cluster_protons Proton Environment cluster_signals ¹H NMR Signals cluster_carbons Carbon Environment cluster_csignals ¹³C NMR Signals (Predicted) H_alpha α-Protons (to N) Signal_alpha ~3.54 ppm (t) H_alpha->Signal_alpha correlates to H_beta β-Protons (to N) Signal_beta ~2.40 ppm (m) H_beta->Signal_beta correlates to H_gamma γ-Protons (to N) Signal_gamma ~3.43 ppm (t) H_gamma->Signal_gamma correlates to C_alpha α-Carbons (to N) CSignal_alpha ~55 ppm (t) C_alpha->CSignal_alpha correlates to C_beta β-Carbon (to N) CSignal_beta ~40 ppm (t) C_beta->CSignal_beta correlates to C_gamma γ-Carbon (CF₂) CSignal_gamma ~120 ppm (t) C_gamma->CSignal_gamma correlates to

Caption: Correlation of proton and carbon environments to their respective NMR signals.

References

An In-depth Technical Guide on the Stability and Storage of 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 3,3-Difluoropyrrolidine hydrochloride, a key building block in medicinal chemistry. Understanding its stability profile is crucial for ensuring the integrity of research and the development of safe and effective pharmaceuticals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere. This property is a critical consideration for its handling and storage.

PropertyValueSource
Molecular Formula C₄H₈ClF₂NPubChem
Molecular Weight 143.56 g/mol PubChem
Melting Point 179-186 °CSigma-Aldrich
Appearance White to off-white solidVarious Suppliers
Hygroscopicity HygroscopicThermo Fisher Scientific

Recommended Storage Conditions

Proper storage is essential to maintain the quality and stability of this compound. Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere.

ConditionTemperatureDurationRecommendations
Long-term Storage -20°C to -80°CMonths to YearsRecommended for maintaining long-term stability. Store in a tightly sealed container with a desiccant.
Short-term Storage Room Temperature (20-25°C)Days to WeeksStore in a desiccator or a tightly sealed container in a dry place. Avoid prolonged exposure to ambient conditions.

Stability Profile and Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, its structure suggests susceptibility to several degradation pathways under stress conditions. The presence of the pyrrolidine (B122466) ring, the secondary amine, and the gem-difluoro group influences its chemical stability.

Hydrolytic Degradation

As a hydrochloride salt of a secondary amine, this compound's stability in aqueous solutions is pH-dependent. While the salt form is generally stable, the free base, which can be present in neutral or basic solutions, may be more susceptible to degradation. The C-F bonds are generally stable to hydrolysis, but extreme pH and high temperatures could potentially lead to defluorination, although this is less likely under typical pharmaceutical processing and storage conditions.

Oxidative Degradation

The secondary amine in the pyrrolidine ring is a potential site for oxidation. Oxidizing agents can lead to the formation of various degradation products, including N-oxides, hydroxylamines, or ring-opened products. The presence of fluorine atoms may influence the susceptibility of the ring to oxidative cleavage.

Thermal Degradation

At elevated temperatures, this compound may undergo decomposition. The thermal degradation of pyrrolidine compounds can be complex, potentially involving ring opening and fragmentation. When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen fluoride.

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of organic molecules. For fluorinated heterocyclic compounds, photodegradation can lead to the formation of various photoproducts. It is advisable to protect this compound from light.

A proposed logical workflow for assessing the stability of this compound is presented below.

G cluster_0 Stability Assessment Workflow A This compound Sample B Forced Degradation Studies A->B C Stability-Indicating Method Development (e.g., HPLC) B->C D Characterization of Degradation Products (e.g., LC-MS) B->D C->D E Long-Term and Accelerated Stability Studies C->E F Data Analysis and Shelf-Life Determination E->F

Workflow for Stability Assessment.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following are detailed protocols for subjecting this compound to various stress conditions.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a concentration of approximately 1 mg/mL.

Acid and Base Hydrolysis

Objective: To assess stability in acidic and basic conditions.

Protocol:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the mixture at 60°C for 24 hours.

  • Neutralization: After the specified time, cool the solutions to room temperature and neutralize the acid-stressed sample with 1N NaOH and the base-stressed sample with 1N HCl.

  • Analysis: Dilute the neutralized solutions with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.

Oxidative Degradation

Objective: To evaluate stability in the presence of an oxidizing agent.

Protocol:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Analysis: Dilute the solution with the mobile phase to a suitable concentration for analysis by HPLC.

Thermal Degradation

Objective: To investigate the effect of heat on the solid-state stability.

Protocol:

  • Place a known amount of solid this compound in a glass vial.

  • Heat the vial in a calibrated oven at 80°C for 48 hours.

  • Analysis: After cooling, dissolve the solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

Photodegradation

Objective: To assess the stability upon exposure to light.

Protocol:

  • Expose a solution of this compound (e.g., 1 mg/mL in water or methanol) in a photochemically transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

The experimental workflow for a typical forced degradation study is illustrated below.

G cluster_1 Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Condition Start->Stress Acid Acid Hydrolysis (1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (1N NaOH, 60°C) Stress->Base Oxidation Oxidative (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (Solid, 80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Workflow for Forced Degradation Studies.

Proposed Degradation Pathways

Based on the chemical structure and general degradation mechanisms of similar compounds, the following degradation pathways for this compound are proposed.

G cluster_2 Proposed Degradation Pathways Parent 3,3-Difluoropyrrolidine Oxidation_Product N-Oxide or Ring-Opened Products Parent->Oxidation_Product Oxidation Thermal_Product Ring Cleavage Fragments Parent->Thermal_Product Thermal Stress Hydrolysis_Product Potential Defluorination Products (under harsh conditions) Parent->Hydrolysis_Product Extreme pH/Heat

Potential Degradation Pathways.

Conclusion

This compound is a valuable building block that requires careful handling and storage due to its hygroscopic nature. While it is generally stable under recommended storage conditions, it is susceptible to degradation under forced stress conditions. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in ensuring the quality and integrity of this compound in their work. Further studies are warranted to fully elucidate its degradation pathways and kinetics.

An In-Depth Technical Guide to the Solubility of 3,3-Difluoropyrrolidine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3-Difluoropyrrolidine (B39680) hydrochloride, a critical building block in modern medicinal chemistry. Understanding the solubility of this compound is paramount for its effective use in synthesis, formulation, and various drug development processes. This document collates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and visualizes its application in synthetic pathways.

Core Topic: Solubility Profile of 3,3-Difluoropyrrolidine Hydrochloride

This compound is a fluorinated heterocyclic compound widely employed in the synthesis of pharmacologically active molecules, most notably as a key structural motif in Dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Its solubility characteristics are crucial for reaction kinetics, purification, and the formulation of final drug products.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents and solvent systems.

Solvent/Solvent SystemTemperatureSolubilityConcentration (Molar)Notes
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[1]0.697 MUltrasonic assistance may be required.[1] It is noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 5 mg/mL[1]≥ 0.035 MResults in a clear solution; saturation point is not known.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 5 mg/mL[1]≥ 0.035 MResults in a clear solution; saturation point is not known.[1]
10% DMSO, 90% Corn OilNot Specified≥ 5 mg/mL[1]≥ 0.035 MResults in a clear solution.[1]
Qualitative and Inferred Solubility
  • Methanol (B129727) : The use of deuterated methanol (CD3OD) as a solvent for ¹H-NMR analysis of this compound indicates good solubility in this polar protic solvent.

  • 1,4-Dioxane : Synthesis protocols describe the preparation of this compound by reacting its free base precursor with hydrochloric acid in 1,4-dioxane. The product is then isolated by concentrating the reaction mixture, which suggests that the hydrochloride salt is soluble in this polar aprotic solvent.

  • Water : As a hydrochloride salt of an amine, it is expected to have good solubility in water.

  • Alcohols (general) : Based on the general solubility of similar compounds like pyrrolidinium (B1226570) chloride, it is expected to be soluble in alcohols.[2]

  • Benzene : Pyrrolidinium chloride is also reported to be soluble in benzene, suggesting potential solubility of its difluoro-derivative in aromatic hydrocarbons.[2]

  • Non-polar solvents (e.g., Hexane, Diethyl Ether) : Amine hydrochlorides are generally poorly soluble in non-polar solvents. This is often exploited in purification procedures where the hydrochloride salt is precipitated from a reaction mixture by the addition of a non-polar solvent.

Experimental Protocols

Protocol for the Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given organic solvent.

1. Materials and Equipment:

  • This compound (solid)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled orbital shaker or magnetic stirrer with heating capabilities

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another validated analytical technique for quantification.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.

  • Solubilization: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a constant speed that allows for thorough mixing without creating a vortex. The equilibration time should be determined empirically, but a minimum of 24-48 hours is common to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

3. Data Interpretation:

  • The experiment should be performed in triplicate to ensure reproducibility.

  • The pH of the saturated solution should be measured if the solvent is aqueous or contains water.

  • The solid phase remaining after the experiment can be analyzed (e.g., by DSC or PXRD) to check for any polymorphic transformations or solvate formation.

Visualizations

General Synthetic Workflow for DPP-4 Inhibitors

This compound is a crucial building block in the synthesis of many DPP-4 inhibitors. The following diagram illustrates a generalized synthetic workflow for the preparation of these inhibitors, highlighting the incorporation of the 3,3-difluoropyrrolidine moiety.

G cluster_0 Synthesis of Core Heterocycle cluster_1 Preparation of Amine Component cluster_2 Coupling and Final Product Formation A Starting Materials B Multi-step Synthesis A->B C Core Heterocyclic Intermediate (e.g., triazolopiperazine) B->C H Coupling Reaction C->H D 3,3-Difluoropyrrolidine Hydrochloride E Deprotonation (Base) D->E F 3,3-Difluoropyrrolidine (Free Base) E->F F->H G Peptide Coupling Reagents (e.g., HATU, EDC) G->H I Crude DPP-4 Inhibitor H->I J Purification (e.g., Chromatography) I->J K Final DPP-4 Inhibitor J->K G cluster_Solvent Solvent Properties Solute 3,3-Difluoropyrrolidine HCl (Ionic Salt) Polarity High Polarity Solute->Polarity favors dissolution of ions NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar poor interaction Protic Protic (H-bond donor) Polarity->Protic Aprotic Aprotic (No H-bond donor) Polarity->Aprotic Solubility_High High Solubility Protic->Solubility_High e.g., Water, Methanol Aprotic->Solubility_High e.g., DMSO Solubility_Moderate Moderate to Low Solubility Aprotic->Solubility_Moderate e.g., THF, Acetone Solubility_Low Very Low Solubility NonPolar->Solubility_Low

References

Technical Guide: Understanding the Hygroscopic Nature of 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoropyrrolidine hydrochloride is a fluorinated heterocyclic compound utilized as a building block in medicinal chemistry. Its physical properties, including its propensity to absorb moisture from the atmosphere—its hygroscopic nature—are of critical importance for its handling, storage, and formulation in drug development. This guide provides an in-depth overview of the hygroscopic characteristics of this compound, outlines standard experimental protocols for its evaluation, and discusses the implications for pharmaceutical development. While multiple suppliers identify this compound as hygroscopic, this guide serves as a practical framework for its empirical assessment in the absence of extensive publicly available quantitative data.

Introduction to Hygroscopicity in Pharmaceutical Development

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding environment.[1] For active pharmaceutical ingredients (APIs) and excipients, this property can significantly impact physicochemical stability, manufacturability, and product performance.[2] Moisture uptake can lead to physical changes such as deliquescence, caking, and alterations in crystal structure, as well as chemical degradation through hydrolysis.[1] Therefore, a thorough understanding and quantification of a compound's hygroscopicity are paramount during the early stages of drug development to ensure the selection of a stable solid form and to establish appropriate storage and handling conditions.[2]

This compound is noted by suppliers to be hygroscopic, indicating its sensitivity to moisture.[3][4] Proper storage in a dry, tightly sealed environment is recommended to maintain its integrity.[5][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₄H₈ClF₂N[3]
Molecular Weight 143.56 g/mol [8]
Appearance Beige to white solid/powder/crystal[3]
Melting Point 128-130 °C[3]
Sensitivity Hygroscopic[3]

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, several standard analytical techniques can be employed. The following are detailed methodologies for key experiments.

Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS)

This is a precise method to determine the extent and rate of water sorption and desorption.[]

Objective: To generate a moisture sorption-desorption isotherm, which plots the change in mass of a sample as a function of relative humidity (RH) at a constant temperature.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-15 mg) is placed into the microbalance of a DVS instrument.[1]

  • Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: The RH of the nitrogen stream is incrementally increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). The sample weight is continuously monitored, and the system proceeds to the next RH step once equilibrium is reached (i.e., when the rate of weight change is below a set threshold).

  • Desorption Phase: Following the sorption phase, the RH is incrementally decreased from 90% back to 0% RH, and the corresponding change in mass is recorded.

  • Data Analysis: The percentage change in mass at each RH step is calculated relative to the initial dry mass. The resulting data is plotted to create sorption and desorption isotherms.

Karl Fischer Titration

This is a classic method for the precise determination of water content in a sample.

Objective: To quantify the amount of water present in a sample of this compound after exposure to a specific RH for a defined period.

Methodology:

  • Sample Exposure: A known mass of the compound is placed in a climate-controlled chamber at a specific temperature and relative humidity (e.g., 25°C and 80% RH) for a set duration (e.g., 24 hours), as per European Pharmacopoeia guidelines.[10]

  • Titration: The sample is then introduced into the titration cell of a Karl Fischer apparatus, which contains an anhydrous solvent (typically methanol).

  • Reagent Addition: The Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent) is added to the sample. The iodine reacts stoichiometrically with the water present in the sample.

  • Endpoint Detection: The endpoint of the titration is detected potentiometrically.

  • Calculation: The amount of water in the sample is calculated based on the volume of Karl Fischer reagent consumed.

Classification of Hygroscopicity

The United States Pharmacopeia (USP) provides a standardized classification for the hygroscopicity of materials based on the percentage of moisture absorbed or adsorbed at a specific temperature and humidity.[]

Classification% Weight Increase (at 25°C and 80% RH for 24 hours)
Non-hygroscopic < 0.12%
Slightly hygroscopic ≥ 0.12% but < 0.2%
Hygroscopic ≥ 0.2% but < 2.0%
Very hygroscopic ≥ 2.0% but < 20%
Deliquescent Sufficient water is absorbed to form a liquid

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the hygroscopicity assessment of a pharmaceutical solid like this compound.

Hygroscopicity_Workflow cluster_prep Sample Preparation cluster_analysis Hygroscopicity Analysis cluster_data Data Interpretation cluster_outcome Development Decisions start Start with 3,3-Difluoropyrrolidine hydrochloride Sample dvs Dynamic Vapor Sorption (DVS) start->dvs kf Karl Fischer Titration start->kf isotherm Generate Sorption/ Desorption Isotherm dvs->isotherm water_content Determine Water Content (%) kf->water_content classify Classify Hygroscopicity (e.g., USP standards) isotherm->classify water_content->classify storage Define Storage & Handling Conditions classify->storage formulation Inform Formulation Strategy classify->formulation

Caption: Workflow for Hygroscopicity Assessment.

Implications for Drug Development

The hygroscopic nature of this compound has several important implications for its development as a pharmaceutical intermediate or API:

  • Handling and Storage: Strict control of humidity is necessary during handling and storage to prevent moisture uptake.[5] The use of desiccants and hermetically sealed containers is advisable.[7]

  • Manufacturing: Manufacturing processes, such as milling and blending, should be conducted in controlled humidity environments to ensure consistent powder flow and to prevent caking.

  • Formulation: The choice of excipients is critical. Non-hygroscopic excipients should be selected to minimize water uptake in the final dosage form. For solid dosage forms, a moisture-barrier film coating may be necessary.

  • Packaging: The final product will likely require packaging that provides a high degree of protection against moisture, such as blister packs with a high moisture barrier.

Conclusion

While this compound is known to be hygroscopic, a detailed quantitative assessment is essential for successful drug development. The experimental protocols outlined in this guide provide a robust framework for characterizing its moisture-sorption properties. By understanding and quantifying its hygroscopicity, researchers can develop appropriate strategies for handling, storage, formulation, and packaging to ensure the stability, quality, and efficacy of the final pharmaceutical product.

References

The Decisive Influence of Fluorine on Pyrrolidine Ring Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the pyrrolidine (B122466) ring has emerged as a powerful tool in medicinal chemistry and chemical biology. This five-membered saturated nitrogen heterocycle, a core component of the amino acid proline, is a ubiquitous motif in natural products, pharmaceuticals, and catalysts. The introduction of fluorine, the most electronegative element, imparts profound stereoelectronic effects that dictate the conformational preferences of the pyrrolidine ring. Understanding and harnessing these effects are paramount for the rational design of molecules with tailored biological activities, enhanced metabolic stability, and optimized pharmacokinetic profiles.

This technical guide provides a comprehensive exploration of the role of fluorine in governing pyrrolidine ring conformation. It delves into the fundamental stereoelectronic principles, presents quantitative data from key experimental techniques, outlines detailed experimental protocols, and provides visual representations of the underlying concepts and workflows.

Stereoelectronic Forces Governing Conformational Preference

The non-planar pyrrolidine ring predominantly adopts two puckered "envelope" conformations: Cγ-exo and Cγ-endo, where the Cγ (C4) atom is out of the plane defined by the other four ring atoms. The introduction of a fluorine atom dramatically influences the equilibrium between these two puckers through a combination of stereoelectronic effects.

The Gauche Effect

The primary determinant of the conformational preference in fluorinated pyrrolidines is the gauche effect. This effect arises from a stabilizing hyperconjugative interaction between the bonding orbital of a carbon-hydrogen bond (σC–H) and the antibonding orbital of a vicinal carbon-fluorine bond (σ*C–F).[1][2] For this interaction to be maximal, the C-H and C-F bonds must be anti-periplanar. This requirement forces the pyrrolidine ring to adopt a specific pucker depending on the stereochemistry of the fluorine substituent at the C4 position.

  • (4R)-Fluoroproline: In the (4R) diastereomer, the gauche effect stabilizes the Cγ-exo pucker, as this conformation allows for an anti-periplanar arrangement of a C-H bond and the C-F bond.[3][4]

  • (4S)-Fluoroproline: Conversely, in the (4S) diastereomer, the Cγ-endo pucker is favored to satisfy the stereoelectronic demands of the gauche effect.[3][4]

The Anomeric Effect

In cases where fluorine is substituted at the C2 position (α to the nitrogen), a generalized anomeric effect can play a significant role.[5][6] This effect involves the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the adjacent C-F bond (σC–F). This nN→σC–F interaction imparts a strong conformational bias, further influencing the ring's pucker.

The Influence of Protonation

The conformational preferences induced by fluorine can be further modulated by the protonation state of the pyrrolidine nitrogen. Protonation of the nitrogen atom can amplify the gauche effect through an attractive electrostatic interaction between the positively charged ammonium (B1175870) group and the partially negatively charged fluorine atom (NH2+∙∙∙Fδ−).[5][7] This interaction can further stabilize the favored puckered conformation.

Quantitative Conformational Analysis

The conformational preferences of fluorinated pyrrolidines are quantitatively assessed primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. Computational studies also provide valuable energetic insights.

NMR Spectroscopy Data

NMR spectroscopy, particularly the analysis of vicinal (three-bond) scalar coupling constants (³J), is a powerful tool for determining the dihedral angles within the pyrrolidine ring and thus its preferred conformation in solution.[3] The Karplus equation relates the magnitude of ³J to the dihedral angle between the coupled nuclei.

Fluorinated Pyrrolidine DerivativeKey Coupling ConstantTypical Value (Hz)Inferred ConformationReference
Ac-(4R)-F-Pro-OMe³J(Hα, Hβ)SmallCγ-exo pucker[8]
Ac-(4S)-F-Pro-OMe³J(Hα, Hβ)LargeCγ-endo pucker[8]
3-Fluoropyrrolidine derivative³J(F, H)Varies with dihedral angleCγ-exo or Cγ-endo[3]
3-Fluoropyrrolidine derivative³J(H, H)Varies with dihedral angleCγ-exo or Cγ-endo[3]
X-ray Crystallography Data

Single-crystal X-ray diffraction provides precise atomic coordinates in the solid state, allowing for the direct determination of the pyrrolidine ring pucker. The puckering is often described by puckering parameters, such as the puckering amplitude and phase.

Fluorinated Pyrrolidine DerivativeRing Pucker in Crystal StructureKey Torsion Angles (°)Reference
(4R)-Fluoroproline derivativeCγ-exoCα-N-Cδ-Cγ, N-Cα-Cβ-Cγ[8]
(4S)-Fluoroproline derivativeCγ-endoCα-N-Cδ-Cγ, N-Cα-Cβ-Cγ[8]
(3S,4R)-3,4-difluoroprolineMitigated pucker bias-[5]

Experimental Protocols

Synthesis of (4R)-4-Fluoroproline

This protocol describes a common route for the synthesis of (4R)-4-fluoroproline from the readily available (2S,4R)-4-hydroxyproline.[5]

  • Protection of the Amine and Carboxylic Acid: (2S,4R)-4-hydroxyproline is first protected, typically as the N-Boc and methyl ester derivative, using standard procedures.

  • Activation of the Hydroxyl Group: The hydroxyl group at the C4 position is activated as a good leaving group, for example, by conversion to a tosylate or mesylate. This is achieved by reacting the protected hydroxyproline (B1673980) with toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Fluorination: The activated hydroxyl group is displaced by a fluoride (B91410) ion via an SN2 reaction, which proceeds with inversion of stereochemistry. A common fluorinating agent is tetrabutylammonium (B224687) fluoride (TBAF). The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF).

  • Deprotection: The protecting groups (Boc and methyl ester) are removed under acidic conditions (e.g., using HCl) to yield the final (2S,4S)-4-fluoroproline (which corresponds to the (4R) configuration when following the Cahn-Ingold-Prelog priority rules for the fluorinated proline).

  • Purification: The final product is purified by crystallization or chromatography.

Conformational Analysis by NMR Spectroscopy

This protocol outlines the key steps for analyzing the conformation of a fluorinated pyrrolidine using NMR spectroscopy.[3]

  • Sample Preparation: Dissolve the purified fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the proton resonances.

    • Acquire a one-dimensional ¹⁹F NMR spectrum to identify the fluorine resonances.

    • Acquire two-dimensional correlation spectra, such as ¹H-¹H COSY and ¹H-¹³C HSQC, to assign all proton and carbon signals.

    • Measure the vicinal ³J(H,H) and ³J(F,H) coupling constants. This can be done from the high-resolution 1D spectra or using more advanced techniques like 2D J-resolved spectroscopy.

    • For more detailed spatial information, perform 1D or 2D ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments to measure through-space interactions.

  • Data Analysis:

    • Extract the values of the ³J(H,H) and ³J(F,H) coupling constants from the spectra.

    • Use the Karplus equation to correlate the measured coupling constants with the corresponding dihedral angles in the pyrrolidine ring.

    • Analyze the HOESY data to identify close spatial proximities between the fluorine atom and protons on the ring, which provides further evidence for the preferred conformation.

    • Combine all the NMR data to build a model of the predominant conformation of the fluorinated pyrrolidine in solution.

Conformational Analysis by Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining the solid-state conformation of a fluorinated pyrrolidine.

  • Crystal Growth: Grow single crystals of the fluorinated pyrrolidine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Data Analysis:

    • From the final refined structure, determine the precise conformation of the pyrrolidine ring.

    • Calculate the puckering parameters (puckering amplitude and phase) to quantitatively describe the ring's conformation.

    • Analyze the torsion angles within the pyrrolidine ring to confirm the Cγ-exo or Cγ-endo pucker.

Computational Analysis

Quantum-chemical calculations are instrumental in complementing experimental data and providing a deeper understanding of the energetic factors governing conformational preferences.[5]

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers of the fluorinated pyrrolidine.

  • Geometry Optimization and Frequency Calculations:

    • For the low-energy conformers, perform geometry optimizations using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Analysis of Stereoelectronic Effects:

    • Use Natural Bond Orbital (NBO) analysis to quantify the hyperconjugative interactions (e.g., σC–H → σ*C–F) that contribute to the gauche effect.

    • Calculate the energies of the nN→σ*C–F interactions to assess the anomeric effect.

  • Comparison with Experimental Data: Compare the calculated relative energies of the conformers and their geometric parameters with the experimental data from NMR and X-ray crystallography to validate the computational model.

Visualizations

G Logical Relationship: Fluorine Stereochemistry and Pyrrolidine Pucker cluster_stereochem Fluorine Stereochemistry at C4 cluster_effect Stereoelectronic Effect cluster_pucker Favored Pyrrolidine Pucker R_stereo (4R)-Fluorine gauche Gauche Effect (σC-H → σ*C-F hyperconjugation) R_stereo->gauche exo Cγ-exo Pucker R_stereo->exo S_stereo (4S)-Fluorine S_stereo->gauche endo Cγ-endo Pucker S_stereo->endo gauche->exo Favors gauche->endo Favors

Caption: Influence of fluorine stereochemistry on pyrrolidine ring pucker.

G Experimental Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data & Interpretation synthesis Synthesis of Fluorinated Pyrrolidine purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹⁹F, COSY, HSQC, HOESY) purification->nmr xray Single-Crystal X-ray Diffraction purification->xray comp Computational Modeling (DFT, NBO Analysis) purification->comp nmr_data J-Coupling Constants Dihedral Angles NOEs nmr->nmr_data xray_data Atomic Coordinates Puckering Parameters Torsion Angles xray->xray_data comp_data Relative Energies Hyperconjugative Interactions comp->comp_data conclusion Determination of Preferred Conformation nmr_data->conclusion xray_data->conclusion comp_data->conclusion

Caption: Workflow for determining fluorinated pyrrolidine conformation.

Conclusion

The introduction of fluorine into the pyrrolidine ring provides a subtle yet powerful strategy for controlling its conformation. The stereoelectronic gauche and anomeric effects induced by the fluorine atom predictably dictate the Cγ-exo or Cγ-endo puckering of the ring. This conformational control has profound implications for the structure and function of molecules containing this motif, particularly in the context of peptides and proteins where proline residues play critical structural roles. A thorough understanding of these principles, supported by robust experimental and computational analysis, is essential for leveraging the unique properties of fluorine in the design of next-generation pharmaceuticals and biologically active molecules. This guide serves as a foundational resource for researchers seeking to explore and exploit the fascinating interplay between fluorine and pyrrolidine ring conformation.

References

An In-depth Technical Guide to Fluorinated Heterocyclic Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the scaffold of a vast number of pharmaceuticals, owing to their diverse chemical functionalities and three-dimensional arrangements that are crucial for interacting with biological targets. The strategic incorporation of fluorine into these heterocyclic systems has emerged as a powerful strategy in modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly and often favorably modulate the physicochemical and pharmacokinetic properties of a molecule. This technical guide provides a comprehensive overview of fluorinated heterocyclic building blocks, focusing on their synthesis, key properties, and applications in drug discovery, with a particular emphasis on fluorinated indoles, pyridines, and pyrimidines.

The introduction of fluorine can lead to significant improvements in a drug candidate's profile, including enhanced metabolic stability, increased binding affinity, and modulated lipophilicity and pKa.[1][2][3] By replacing a hydrogen atom with a more stable fluorine atom, medicinal chemists can block metabolically labile C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby extending the compound's half-life.[2][4] This guide will delve into these effects, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine atoms into a heterocyclic ring system can dramatically alter its electronic properties, which in turn influences its acidity (pKa) and lipophilicity (logP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of pKa

Fluorine is the most electronegative element, and its introduction into a heterocyclic ring generally leads to a decrease in the pKa of nearby basic nitrogen atoms due to the inductive electron-withdrawing effect of the C-F bond.[5] This modulation of basicity can be crucial for optimizing a drug's solubility, permeability, and target engagement.

Impact on Lipophilicity (logP)

The effect of fluorination on lipophilicity is more complex and can be counterintuitive. While a single fluorine atom is often considered to be lipophilic, the overall impact on a molecule's logP depends on the degree and position of fluorination, as well as the surrounding molecular environment. Increased fluorination can lead to a decrease in lipophilicity due to the increased polarity of the molecule.[6]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-fluorinated Heterocycles

CompoundpKalogPReference
Pyridine (B92270)5.250.65[3]
2-Fluoropyridine (B1216828)-0.441.13[6]
3-Fluoropyridine2.970.93[6]
4-Fluoropyridine1.850.94[6]
2-(Trifluoromethyl)pyridine1.691.78[6]
3-(Trifluoromethyl)pyridine2.842.03[6]
4-(Trifluoromethyl)pyridine3.531.83[6]
Piperidine11.121.1[1]
3-Fluoropiperidine9.41.2[1]
4-Fluoropiperidine9.81.2[1]
3,3-Difluoropiperidine7.61.3[1]
4,4-Difluoropiperidine8.21.3[1]

Enhancing Metabolic Stability through Fluorination

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By strategically placing fluorine atoms at sites susceptible to oxidative metabolism ("metabolic soft spots"), the metabolic half-life of a compound can be significantly increased.[2][4]

Table 2: In Vitro Metabolic Stability of Fluorinated vs. Non-fluorinated Indole (B1671886) Derivatives in Liver Microsomes

CompoundSystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Parent IndoleHuman Liver Microsomes2527.7[7]
5-Fluoroindole (B109304) DerivativeHuman Liver Microsomes759.2[7]
Non-fluorinated indole (UT-155)Mouse Liver Microsomes12.35-[4]
4-Fluoro-indazole analog of UT-155Mouse Liver Microsomes13.29-[4]
CF3-substituted indazole analog of UT-155Mouse Liver Microsomes53.711.29 (mL/min/mg)[4]

Key Fluorinated Heterocyclic Building Blocks and Their Synthesis

Fluorinated Indoles

Fluorinated indoles are prevalent in a number of biologically active compounds. The strategic placement of fluorine on the indole scaffold can lead to compounds with a range of therapeutic applications, including antiviral and anticancer activities.[8]

This protocol describes the synthesis of 5-fluoroindole from 5-fluoro-2-nitrotoluene (B1295086) via the Leimgruber-Batcho indole synthesis.[8]

Step 1: Synthesis of (E)-1-(5-fluoro-2-nitrophenyl)-N,N-dimethylmethanamine

  • To a solution of 5-fluoro-2-nitrotoluene (7.2 g, 0.046 mol) in 80 mL of acetonitrile, add N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) (27.4 g, 0.232 mol).

  • Heat the reaction mixture to reflux at 85-95°C for 5 hours.

  • After cooling, evaporate the solvent under reduced pressure.

  • Wash the crude product with water and a small amount of ethanol (B145695) to obtain the intermediate product.

Step 2: Reductive Cyclization to 5-Fluoroindole

Fluorinated Pyridines

Fluorinated pyridines are important building blocks in medicinal chemistry, found in numerous approved drugs. The fluorine substituent can influence the pyridine ring's reactivity and its interactions with biological targets.

This protocol describes a method for the synthesis of 2-fluoropyridine from 2-aminopyridine (B139424) via a modified Balz-Schiemann reaction.

  • In a suitable reaction vessel, dissolve 2-aminopyridine in 48% aqueous tetrafluoroboric acid (HBF4).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO2) while maintaining the temperature below 10°C to form the diazonium salt.

  • Isolate the precipitated diazonium tetrafluoroborate (B81430) salt by filtration.

  • Gently heat the dry diazonium salt in an inert, high-boiling solvent (e.g., mineral oil) until nitrogen evolution ceases.

  • Isolate the 2-fluoropyridine by distillation from the reaction mixture.

Fluorinated Pyrimidines

Fluorinated pyrimidines, most notably 5-fluorouracil (B62378) (5-FU), are a cornerstone of cancer chemotherapy. Their mechanism of action often involves the inhibition of essential enzymes in nucleotide biosynthesis.

This protocol outlines the direct fluorination of uracil (B121893) to produce 5-fluorouracil.[5][9]

  • Suspend uracil in a suitable solvent such as acetic acid or liquid hydrogen fluoride.

  • Pass a mixture of fluorine gas diluted with an inert gas (e.g., nitrogen) through the suspension at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Concentrate the reaction mixture by evaporation in vacuum.

  • Wash the residue with ether and recrystallize from water with activated charcoal to obtain pure 5-fluorouracil.

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis of a Fluorinated Heterocycle

experimental_workflow start Starting Material (e.g., Substituted Aniline) step1 Step 1: Formation of Intermediate (e.g., Diazotization) start->step1 Reagents & Conditions step2 Step 2: Fluorination Reaction (e.g., Balz-Schiemann) step1->step2 Intermediate step3 Step 3: Work-up & Extraction step2->step3 Crude Product step4 Step 4: Purification (e.g., Column Chromatography) step3->step4 Extracted Product end Final Product (Fluorinated Heterocycle) step4->end Purified Product

Caption: A generalized experimental workflow for the synthesis of a fluorinated heterocyclic building block.

Logical Workflow: Drug Discovery with Fluorinated Heterocycles

drug_discovery_workflow start Identify Lead Compound (Non-fluorinated Heterocycle) synthesis Synthesize Fluorinated Analogues (Fluorinated Building Blocks) start->synthesis screening In Vitro Screening (Potency, Selectivity) synthesis->screening adme ADME Profiling (Metabolic Stability, pKa, logP) screening->adme optimization Lead Optimization (Structure-Activity Relationship) adme->optimization optimization->synthesis Iterative Design candidate Preclinical Candidate optimization->candidate

Caption: A logical workflow illustrating the role of fluorinated heterocyclic building blocks in drug discovery.

Signaling Pathway: Impact of Fluorination on Metabolic Stability

metabolic_stability cluster_0 Non-Fluorinated Parent Drug cluster_1 Fluorinated Analogue Parent Parent Drug (C-H bond) Metabolically Labile Site CYP450 Cytochrome P450 Enzymes Parent->CYP450 Metabolism Fluorinated Fluorinated Drug (C-F bond) Metabolically Stable Site Fluorinated->CYP450 Interaction IncreasedHalfLife Increased Half-Life & Improved Bioavailability Fluorinated->IncreasedHalfLife Metabolite Oxidized Metabolite (Inactive/Toxic) CYP450->Metabolite NoMetabolism Blocked Metabolism CYP450->NoMetabolism Excretion Rapid Clearance/ Excretion Metabolite->Excretion NoMetabolism->Fluorinated

Caption: Impact of fluorination on blocking cytochrome P450-mediated metabolism.

Conclusion

Fluorinated heterocyclic building blocks are indispensable tools in modern drug discovery. The strategic incorporation of fluorine can profoundly influence the physicochemical and pharmacokinetic properties of lead compounds, often leading to candidates with superior efficacy and safety profiles. A deep understanding of the effects of fluorination on pKa, logP, and metabolic stability, coupled with robust synthetic methodologies, empowers medicinal chemists to design and develop next-generation therapeutics. This guide has provided a foundational overview of these key aspects, offering valuable insights for researchers dedicated to advancing the field of drug development.

References

Navigating the Safety Profile of 3,3-Difluoropyrrolidine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 3,3-Difluoropyrrolidine hydrochloride (CAS No: 163457-23-6), a fluorinated building block increasingly utilized in medicinal chemistry. Understanding the safety and handling of this compound is paramount for ensuring laboratory safety and the integrity of research outcomes. This document synthesizes critical data from various sources into a structured format, offering clear guidance on handling, storage, and emergency procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These characteristics are fundamental for its proper handling and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₄H₈ClF₂N[1][2]
Molecular Weight 143.56 g/mol [1][2]
Appearance White to off-white or gray crystalline powder or solid
Melting Point 131.5 - 137.5 °C
Purity ≥97% to >98%[3]
Solubility Soluble in DMSO (≥ 5 mg/mL), water, and corn oil[4]
Stability Hygroscopic; sensitive to moisture[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Signal Word: Warning[1][3]

GHS Pictogram: [1]

  • alt text

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's integrity.

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this chemical. The following diagram outlines the recommended PPE.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) lab_coat Lab Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) eye_protection Safety Glasses with Side Shields or Goggles respiratory Dust Mask (Type N95) or Respirator (if ventilation is inadequate) start Handling 3,3-Difluoropyrrolidine HCl start->lab_coat start->gloves start->eye_protection start->respiratory

Caption: Recommended Personal Protective Equipment.

Handling and Storage Workflow

The logical flow for safe handling and storage is depicted below.

Handling_Storage_Workflow cluster_handling Handling cluster_storage Storage risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE (See PPE Diagram) risk_assessment->ppe handling Handling Procedures ppe->handling storage Storage Procedures handling->storage disposal Waste Disposal handling->disposal weigh Weigh in a well-ventilated area or fume hood avoid_contact Avoid contact with skin and eyes avoid_inhalation Avoid breathing dust wash Wash hands thoroughly after handling container Keep container tightly closed location Store in a dry, cool, and well-ventilated place moisture Protect from moisture (hygroscopic) inert Consider storing under an inert atmosphere

Caption: Workflow for Safe Handling and Storage.

Emergency Procedures: First Aid

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

The following diagram illustrates the decision-making process for first aid.

First_Aid_Workflow exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air wash_skin Wash Skin with Plenty of Water (15 min) skin->wash_skin rinse_eyes Rinse Eyes with Water (15 min) eye->rinse_eyes rinse_mouth Rinse Mouth, Drink Water ingestion->rinse_mouth seek_medical Seek Medical Attention move_fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First Aid Decision-Making Workflow.

Experimental Protocols: Solution Preparation for In Vivo Studies

For researchers in drug development, preparing this compound for in vivo experiments is a common requirement. The following protocols provide guidance on solubilizing this compound. It is recommended to prepare solutions fresh on the day of use.[4] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Protocol 1: Aqueous Formulation
  • Solvents: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[4]

  • Procedure: Add each solvent one by one to achieve the final concentrations.

  • Resulting Solubility: ≥ 5 mg/mL (34.83 mM).[4]

Protocol 2: Cyclodextrin-Based Formulation
  • Solvents: 10% DMSO, 90% (20% SBE-β-CD in Saline).[4]

  • Procedure: Add each solvent sequentially.

  • Resulting Solubility: ≥ 5 mg/mL (34.83 mM).[4]

Protocol 3: Oil-Based Formulation
  • Solvents: 10% DMSO, 90% Corn Oil.[4]

  • Procedure: Combine the solvents as indicated.

  • Resulting Solubility: ≥ 5 mg/mL (34.83 mM).[4]

Toxicological Information

Detailed toxicological studies for this compound are not extensively published in the readily available literature. The GHS classifications are based on data from suppliers and regulatory bodies.[1] The primary hazards are irritation to the skin, eyes, and respiratory system.[1][3]

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions but is hygroscopic.[2]

  • Conditions to Avoid: Exposure to moist air or water.[2]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen fluoride, and hydrogen chloride gas.

Conclusion

This compound is a valuable research chemical with defined hazards that can be safely managed through adherence to standard laboratory safety protocols. This guide provides the core safety information necessary for its use in research and development. Users should always consult the most recent Safety Data Sheet from their supplier before use and conduct a thorough risk assessment for their specific experimental conditions.

References

Methodological & Application

Synthesis of 3,3-Difluoropyrrolidine Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Difluoropyrrolidine (B39680) hydrochloride is a crucial building block in medicinal chemistry, valued for its role in the synthesis of various therapeutic agents. This document provides a detailed protocol for the synthesis of 3,3-Difluoropyrrolidine hydrochloride, focusing on a common and efficient final deprotection step. The protocol includes a summary of reaction parameters, characterization data, and a visual representation of the experimental workflow. This guide is intended to assist researchers in the safe and effective laboratory-scale preparation of this important compound.

Introduction

3,3-Difluoropyrrolidine and its derivatives are key structural motifs in the development of novel pharmaceuticals. The introduction of gem-difluoro substitution on the pyrrolidine (B122466) ring can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. Notably, this compound serves as a vital intermediate in the synthesis of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and dual leucine (B10760876) zipper kinase (DLK)[1][2]. This application note details a high-yield, final-step synthesis of this compound from its Boc-protected precursor.

Experimental Protocol

This protocol outlines the acid-mediated deprotection of 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate to yield this compound[1][3].

Materials:

  • 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate

  • 4 M Hydrogen chloride in 1,4-dioxane (B91453)

  • 1,4-Dioxane

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate (e.g., 0.868 g, 4.19 mmol) in 1,4-dioxane (1.5 mL).

  • Cool the solution to 0°C using an ice bath.

  • While stirring, slowly add a 4 M solution of hydrogen chloride in 1,4-dioxane (11 mL, 44 mmol).

  • Continue stirring the reaction mixture at 0°C for 40 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Continue stirring at room temperature for an additional 1 hour.

  • Upon completion of the reaction, remove the solvent by concentration under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound.

Data Presentation

Table 1: Reaction Parameters and Product Characterization

ParameterValueReference
Starting Material 1,1-dimethylethyl 3,3-difluoropyrrolidine-1-carboxylate[1]
Reagent 4 M Hydrogen chloride in 1,4-dioxane[1][3]
Solvent 1,4-Dioxane[1][3]
Reaction Temperature 0°C to Room Temperature[1][3]
Reaction Time 1 hour and 40 minutes[1][3]
Yield 100%[1]
Appearance White to off-white solid
¹H-NMR (CD₃OD) δ 3.54 (2H, t, J = 11.9 Hz), 3.43 (2H, t, J = 7.8 Hz), 2.40 (2H, m)[1]
Molecular Formula C₄H₇F₂N · HCl[2][4][5]
Molecular Weight 143.56 g/mol [2][4][6]
Melting Point 133-136 °C[2][4]
CAS Number 163457-23-6[1][2][4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Boc-protected pyrrolidine in Dioxane cool Cool to 0°C start->cool add_hcl Slowly add HCl in Dioxane cool->add_hcl stir_cold Stir at 0°C (40 min) add_hcl->stir_cold stir_rt Stir at RT (1 hour) stir_cold->stir_rt concentrate Concentrate under reduced pressure stir_rt->concentrate product Obtain 3,3-Difluoropyrrolidine Hydrochloride concentrate->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Hydrogen chloride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Avoid inhalation and contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The protocol described provides a reliable and high-yielding method for the synthesis of this compound. The simplicity of the procedure and the quantitative yield make it a valuable method for researchers in need of this important synthetic building block. The provided data and workflow diagram offer a comprehensive guide for the successful execution of this synthesis.

References

Practical Large-Scale Synthesis of 3,3-Difluoropyrrolidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the practical large-scale synthesis of 3,3-difluoropyrrolidine (B39680) hydrochloride, a key building block in the development of various pharmaceutical compounds. The synthesis is based on a cost-effective and scalable multi-step process.

Summary of Synthetic Route

The described synthetic pathway commences with a Claisen rearrangement to form a difluoroallyl intermediate, which is then oxidatively cleaved to produce 2,2-difluorosuccinic acid. This diacid is subsequently cyclized with benzylamine (B48309) to yield N-benzyl-3,3-difluoropyrrolidin-2-one. The lactam is then reduced to the corresponding N-benzyl-3,3-difluoropyrrolidine. Finally, a debenzylation reaction followed by salt formation provides the target compound, 3,3-difluoropyrrolidine hydrochloride. An alternative final step involves the deprotection of 1-Boc-3,3-difluoropyrrolidine with hydrogen chloride.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

Step No.ReactionStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Claisen Rearrangement & OxidationAllyl 2,2-difluoro-3-butenoate2,2-Difluorosuccinic acidRuCl₃, NaIO₄CCl₄/CH₃CN/H₂ORoom Temp2~85>95
2Cyclization2,2-Difluorosuccinic acidN-benzyl-3,3-difluoropyrrolidin-2-oneBenzylamineToluene (B28343)Reflux12~90>98
3ReductionN-benzyl-3,3-difluoropyrrolidin-2-oneN-benzyl-3,3-difluoropyrrolidineBH₃·SMe₂THFReflux4~95>97
4Debenzylation & Salt FormationN-benzyl-3,3-difluoropyrrolidineThis compoundH₂, Pd/C, HClMethanol (B129727)Room Temp12~98>99
5 (Alternative)Boc Deprotection1-Boc-3,3-difluoropyrrolidineThis compound4M HCl in DioxaneDioxane0 - Room Temp1.5100[1][2]>99

Experimental Protocols

Step 1: Synthesis of 2,2-Difluorosuccinic Acid

This procedure describes the oxidative cleavage of the product from a Claisen rearrangement of a suitable difluoroallyl ester.

  • Reaction Setup: In a well-ventilated fume hood, equip a multi-neck round-bottom flask of appropriate volume with a mechanical stirrer, a thermometer, and an addition funnel.

  • Charge a solution of the crude product from the Claisen rearrangement of an appropriate starting material in a biphasic solvent system of carbon tetrachloride, acetonitrile, and water (e.g., in a 2:2:3 ratio).

  • Catalyst and Oxidant Addition: To the vigorously stirred solution, add a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O).

  • Slowly add a solution of sodium periodate (B1199274) (NaIO₄) in water via the addition funnel, maintaining the internal temperature below 30 °C with external cooling if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, quench the reaction by adding isopropanol. Separate the aqueous layer and extract it multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2-difluorosuccinic acid as a solid. The product is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of N-benzyl-3,3-difluoropyrrolidin-2-one
  • Reaction Setup: In a flask equipped with a Dean-Stark apparatus, a condenser, and a mechanical stirrer, add 2,2-difluorosuccinic acid and toluene.

  • Reagent Addition: Add benzylamine to the suspension.

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating until no more water is collected (typically 12-16 hours).

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting materials by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, wash the toluene solution with aqueous acid (e.g., 1M HCl), followed by aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-benzyl-3,3-difluoropyrrolidin-2-one.

Step 3: Synthesis of N-benzyl-3,3-difluoropyrrolidine
  • Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-3,3-difluoropyrrolidin-2-one in anhydrous tetrahydrofuran (B95107) (THF) in a suitable reaction vessel.

  • Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂) via a syringe or an addition funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the reduction by TLC or GC-MS.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by 1M hydrochloric acid. Stir for 30 minutes. Basify the mixture with an aqueous solution of sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzyl-3,3-difluoropyrrolidine.

Step 4: Synthesis of this compound
  • Reaction Setup: In a hydrogenation vessel, dissolve N-benzyl-3,3-difluoropyrrolidine in methanol.

  • Catalyst and Acid Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) and a stoichiometric amount of hydrochloric acid (as a solution in methanol or water).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Step 5 (Alternative): Synthesis of this compound from 1-Boc-3,3-difluoropyrrolidine[1][2]
  • Reaction Setup: In a glass-lined reactor, dissolve 1-Boc-3,3-difluoropyrrolidine in dioxane.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add a 4M solution of hydrogen chloride in dioxane.

  • Reaction: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to afford this compound as a solid. The yield for this step is reported to be quantitative[1][2].

Visualizations

G cluster_0 Synthesis of 2,2-Difluorosuccinic Acid cluster_1 Synthesis of N-benzyl-3,3-difluoropyrrolidin-2-one cluster_2 Reduction to N-benzyl-3,3-difluoropyrrolidine cluster_3 Final Deprotection and Salt Formation cluster_4 Alternative Final Step Allyl_2,2-difluoro-3-butenoate Allyl_2,2-difluoro-3-butenoate Oxidative_Cleavage Oxidative_Cleavage Allyl_2,2-difluoro-3-butenoate->Oxidative_Cleavage Claisen Rearrangement Product 2,2-Difluorosuccinic_acid 2,2-Difluorosuccinic_acid Oxidative_Cleavage->2,2-Difluorosuccinic_acid RuCl3, NaIO4 Cyclization Cyclization 2,2-Difluorosuccinic_acid->Cyclization Benzylamine, Toluene, Reflux 2,2-Difluorosuccinic_acid->Cyclization N-benzyl-3,3-difluoropyrrolidin-2-one N-benzyl-3,3-difluoropyrrolidin-2-one Cyclization->N-benzyl-3,3-difluoropyrrolidin-2-one Reduction Reduction N-benzyl-3,3-difluoropyrrolidin-2-one->Reduction BH3.SMe2, THF, Reflux N-benzyl-3,3-difluoropyrrolidin-2-one->Reduction N-benzyl-3,3-difluoropyrrolidine N-benzyl-3,3-difluoropyrrolidine Reduction->N-benzyl-3,3-difluoropyrrolidine Debenzylation Debenzylation N-benzyl-3,3-difluoropyrrolidine->Debenzylation H2, Pd/C, HCl, Methanol N-benzyl-3,3-difluoropyrrolidine->Debenzylation 3,3-Difluoropyrrolidine_hydrochloride 3,3-Difluoropyrrolidine_hydrochloride Debenzylation->3,3-Difluoropyrrolidine_hydrochloride 1-Boc-3,3-difluoropyrrolidine 1-Boc-3,3-difluoropyrrolidine Boc_Deprotection Boc_Deprotection 1-Boc-3,3-difluoropyrrolidine->Boc_Deprotection 4M HCl in Dioxane Boc_Deprotection->3,3-Difluoropyrrolidine_hydrochloride

Caption: Synthetic workflow for this compound.

G Start Starting Materials Intermediate1 2,2-Difluorosuccinic acid Start->Intermediate1 Claisen Rearrangement & Oxidation Intermediate2 N-benzyl-3,3-difluoropyrrolidin-2-one Intermediate1->Intermediate2 Cyclization Intermediate3 N-benzyl-3,3-difluoropyrrolidine Intermediate2->Intermediate3 Reduction End 3,3-Difluoropyrrolidine HCl Intermediate3->End Debenzylation

Caption: Logical relationship of key intermediates in the synthesis.

References

Enantioselective Synthesis of 3,3-Difluoropyrrolidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated heterocyclic compounds, such as 3,3-difluoropyrrolidine (B39680) derivatives, is of great interest in medicinal chemistry. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of these valuable building blocks.

Application Notes

The enantioselective synthesis of 3,3-difluoropyrrolidines presents a significant challenge due to the difficulty of introducing the gem-difluoro moiety while controlling stereochemistry. Two primary strategies have emerged as effective methods: the asymmetric modification of pre-functionalized pyrrolidines and enantioselective cycloaddition reactions.

One robust method involves the stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation of a ketone precursor. This approach avoids potentially hazardous deoxofluorinating reagents by constructing the pyrrolidine (B122466) ring with the gem-difluoro group already in place.[1][2] This method offers high enantioselectivity and provides a reliable route to chiral 3,3-difluoropyrrolidin-4-ol, a versatile building block for further elaboration.

Another powerful strategy is the use of catalytic, asymmetric 1,3-dipolar cycloaddition reactions.[3][4][5][6] Specifically, the reaction of azomethine ylides with 1,1-difluoro- and 1,1,2-trifluorostyrenes, catalyzed by a copper(I) complex, can produce highly enantioenriched 3,3-difluoropyrrolidine derivatives.[4] This method is notable for its high yields and excellent stereoselectivities, achieving up to >20:1 diastereomeric ratio and 97% enantiomeric excess.[4]

A related cycloaddition approach involves the highly diastereoselective [3 + 2] cycloaddition of aziridines with difluorinated silyl (B83357) enol ethers.[7] This method provides a facile route to highly functionalized gem-difluorinated pyrrolidines in good to excellent yields.

These methods provide access to a range of enantioenriched 3,3-difluoropyrrolidine derivatives, which are valuable intermediates in the synthesis of novel therapeutic agents. The choice of method will depend on the desired substitution pattern and the availability of starting materials.

Data Presentation

Table 1: Comparison of Enantioselective Synthetic Methods for 3,3-Difluoropyrrolidine Derivatives

MethodCatalyst/ReagentSubstrateProductYieldEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
Asymmetric Transfer HydrogenationDichloro(pentamethylcyclopentadienyl)iridium(III) dimer / (1R,2R)-(−)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine1-Benzyl-3,3-difluoropyrrolidin-4-one(4R)-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one48%99% ee[1]
Cu(I)-Catalyzed 1,3-Dipolar CycloadditionCu(I) complexAzomethine ylides and 1,1-difluorostyrenesEnantioenriched 3,3-difluoropyrrolidinyl derivativesup to 96%up to >20:1 dr and 97% ee[4]
Diastereoselective [3+2] CycloadditionNot specified in abstractAziridines and difluorinated silyl enol ethersHighly functionalized gem-difluorinated pyrrolidinesGood to excellentHigh diastereoselectivity[7]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 1-Benzyl-3,3-difluoropyrrolidin-4-one

This protocol is adapted from the work of Si et al.[1]

1. Catalyst Preparation:

  • A mixture of (1R,2R)-(−)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine (0.20 g, 0.50 mmol) and dichloro(pentamethylcyclopentadienyl)iridium(III) dimer (0.22 g, 0.30 mmol) in ethyl acetate (B1210297) (15 mL) and water (60 mL) is vigorously stirred at 40 °C under a nitrogen atmosphere for 30 minutes.

  • The resulting bright orange mixture is cooled to room temperature.

2. Reduction Reaction:

  • To the catalyst mixture, add sodium formate (B1220265) (18.0 g, 270 mmol). The reaction mixture will turn black.

  • After approximately 10 minutes, the reaction mixture will turn yellow-orange.

  • Add a solution of 1-benzyl-3,3-difluoropyrrolidin-4-one (substrate) in ethyl acetate.

  • Stir the reaction at the appropriate temperature and monitor by TLC or LC-MS until completion.

3. Work-up and Purification:

  • Upon completion, quench the reaction by slowly pouring it into a saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to afford the desired (4R)-1-Benzyl-3,3-difluoro-4-hydroxypyrrolidin-2-one.

Protocol 2: General Procedure for Cu(I)-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition

This is a general protocol based on the strategy described by McAlpine et al. and others.[3][4][5][6]

1. Reaction Setup:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the Cu(I) catalyst and the chiral ligand.

  • Add the appropriate solvent (e.g., toluene, THF, or CH₂Cl₂) and stir for a specified time to allow for complex formation.

2. Cycloaddition:

  • Add the azomethine ylide precursor (or generate it in situ) and the 1,1-difluoroalkene substrate to the reaction mixture.

  • Stir the reaction at the optimized temperature for the time required for complete conversion (monitor by TLC or LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to yield the enantioenriched 3,3-difluoropyrrolidine derivative.

Visualizations

enantioselective_synthesis_workflow cluster_method1 Method 1: Asymmetric Transfer Hydrogenation cluster_method2 Method 2: Catalytic 1,3-Dipolar Cycloaddition A1 1-Benzyl-3,3- difluoropyrrolidin-4-one C1 (4R)-1-Benzyl-3,3-difluoro- 4-hydroxypyrrolidin-2-one A1->C1 Asymmetric Hydrogenation B1 Ir-Diamine Catalyst Sodium Formate B1->C1 A2 Azomethine Ylide D2 Enantioenriched 3,3- Difluoropyrrolidine A2->D2 B2 1,1-Difluoroalkene B2->D2 C2 Cu(I) / Chiral Ligand C2->D2 Catalysis

Caption: Overview of two primary enantioselective routes to 3,3-difluoropyrrolidine derivatives.

protocol1_workflow start Start catalyst_prep Catalyst Preparation: Ir-Diamine Complex Formation start->catalyst_prep reduction Asymmetric Transfer Hydrogenation: Addition of Substrate and Na-Formate catalyst_prep->reduction workup Aqueous Work-up and Extraction reduction->workup purification Flash Chromatography workup->purification product Final Product: Enantioenriched 3,3-Difluoropyrrolidin-4-ol purification->product

Caption: Experimental workflow for the asymmetric transfer hydrogenation protocol.

References

Application Notes and Protocols for the Use of 3,3-Difluoropyrrolidine Hydrochloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropyrrolidine (B39680) hydrochloride is a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group into pyrrolidine-containing scaffolds can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of 3,3-difluoropyrrolidine hydrochloride as a nucleophile in substitution reactions, with a focus on the synthesis of Dipeptidyl Peptidase-4 (DPP-4) and Dual Leucine Zipper Kinase (DLK) inhibitors.

Core Concepts: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction class for the functionalization of aromatic and heteroaromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex. For the reaction to be efficient, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group (e.g., a halogen) must be present.

// Reactants reactants [label="Ar-L + Nu⁻"];

// Transition State 1 ts1 [label="[Ar(L)(Nu)]⁻‡", shape=box, style=dashed, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Meisenheimer Complex meisenheimer [label="Meisenheimer\nComplex\n[Ar(L)(Nu)]⁻", shape=box, style=rounded, fillcolor="#4285F4", color="#FFFFFF", fontcolor="#FFFFFF"];

// Transition State 2 ts2 [label="[Ar-Nu]‡ + L⁻", shape=box, style=dashed, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

// Products products [label="Ar-Nu + L⁻"];

// Edges reactants -> ts1 [label="Addition"]; ts1 -> meisenheimer; meisenheimer -> ts2 [label="Elimination"]; ts2 -> products; } dot Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Application in the Synthesis of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a therapeutic target for the treatment of type 2 diabetes. Inhibitors of DPP-4 prevent the degradation of incretin (B1656795) hormones, leading to enhanced insulin (B600854) secretion and improved glycemic control. Several potent and selective DPP-4 inhibitors incorporating the 3,3-difluoropyrrolidine moiety have been developed.

Signaling Pathway of DPP-4 Inhibition

DPP4_Signaling cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion + Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion - DPP-4 DPP-4 Incretin Hormones (GLP-1, GIP)->DPP-4 Degraded by Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Stimulates Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins 3,3-Difluoropyrrolidine-based Inhibitor 3,3-Difluoropyrrolidine-based Inhibitor 3,3-Difluoropyrrolidine-based Inhibitor->DPP-4 Inhibits

Experimental Protocol: Synthesis of a Pyrimidine-Based DPP-4 Inhibitor Precursor

This protocol describes a general procedure for the nucleophilic aromatic substitution of a dichloropyrimidine with this compound. This reaction forms a key intermediate in the synthesis of potent DPP-4 inhibitors.

Reaction Scheme:

// Reactants reactant1 [label="4,6-Dichloropyrimidine"]; reactant2 [label="3,3-Difluoropyrrolidine\nHydrochloride"];

// Reagents reagents [label="Base (e.g., DIPEA)\nSolvent (e.g., NMP)"];

// Product product [label="4-Chloro-6-(3,3-difluoropyrrolidin-1-yl)pyrimidine"];

// Reaction {rank=same; reactant1; "+"; reactant2} -> reagents [arrowhead=none]; reagents -> product [label="Heat"]; } dot Figure 3: Nucleophilic substitution of 4,6-dichloropyrimidine (B16783).

Materials:

  • 4,6-Dichloropyrimidine

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 4,6-dichloropyrimidine (1.0 eq) in NMP, add this compound (1.0-1.2 eq) and DIPEA (2.5-3.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Quantitative Data Summary:

EntryElectrophileNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
14,6-Dichloropyrimidine3,3-Difluoropyrrolidine HClDIPEANMP90675-85
22,4-Dichloro-5-fluoropyrimidine3,3-Difluoropyrrolidine HClK₂CO₃DMF80870-80
34-Chloro-7H-pyrrolo[2,3-d]pyrimidine3,3-Difluoropyrrolidine HClNaHTHF651265-75

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Application in the Synthesis of DLK Inhibitors

Dual Leucine Zipper Kinase (DLK, MAP3K12) is a key regulator of neuronal injury and regeneration signaling pathways. Inhibition of DLK has emerged as a promising therapeutic strategy for the treatment of neurodegenerative diseases. The incorporation of a 3,3-difluoropyrrolidine moiety can lead to potent and selective DLK inhibitors.

Signaling Pathway of DLK

DLK_Signaling cluster_downstream Downstream Signaling Axonal Injury Axonal Injury DLK (MAP3K12) DLK (MAP3K12) Axonal Injury->DLK (MAP3K12) MKK4/7 (MAP2K) MKK4/7 (MAP2K) DLK (MAP3K12)->MKK4/7 (MAP2K) 3,3-Difluoropyrrolidine-based Inhibitor 3,3-Difluoropyrrolidine-based Inhibitor 3,3-Difluoropyrrolidine-based Inhibitor->DLK (MAP3K12) Inhibits JNK (MAPK) JNK (MAPK) MKK4/7 (MAP2K)->JNK (MAPK) c-Jun (Transcription Factor) c-Jun (Transcription Factor) JNK (MAPK)->c-Jun (Transcription Factor) Gene Expression Gene Expression c-Jun (Transcription Factor)->Gene Expression Regulates Neuronal Apoptosis Neuronal Apoptosis Gene Expression->Neuronal Apoptosis Axon Regeneration Axon Regeneration Gene Expression->Axon Regeneration

Experimental Protocol: Synthesis of a Pyrimidine-Based DLK Inhibitor

This protocol outlines a general method for the synthesis of a DLK inhibitor by reacting a functionalized pyrimidine (B1678525) with this compound.

Reaction Scheme:

// Reactants reactant1 [label="2-Chloro-4-(substituted)pyrimidine"]; reactant2 [label="3,3-Difluoropyrrolidine\nHydrochloride"];

// Reagents reagents [label="Base (e.g., K₂CO₃)\nSolvent (e.g., DMSO)"];

// Product product [label="2-(3,3-Difluoropyrrolidin-1-yl)-4-(substituted)pyrimidine"];

// Reaction {rank=same; reactant1; "+"; reactant2} -> reagents [arrowhead=none]; reagents -> product [label="Heat"]; } dot Figure 5: Synthesis of a 2-substituted pyrimidine DLK inhibitor.

Materials:

  • Substituted 2-chloropyrimidine (B141910) (e.g., 2-chloro-4-(1H-pyrazol-1-yl)pyrimidine)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a reaction vial, combine the substituted 2-chloropyrimidine (1.0 eq), this compound (1.1 eq), and potassium carbonate (2.0 eq) in DMSO.

  • Heat the mixture to 100-120 °C and stir for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the final product.

Quantitative Data Summary:

EntryElectrophileNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-4-(1H-pyrazol-1-yl)pyrimidine3,3-Difluoropyrrolidine HClK₂CO₃DMSO110480-90
22-Chloro-4-(trifluoromethyl)pyrimidine3,3-Difluoropyrrolidine HClCs₂CO₃Dioxane100675-85
35-Bromo-2-chloropyrimidine3,3-Difluoropyrrolidine HClDIPEAn-Butanol1201070-80

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants, Solvent, Base) start->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Conclusion

This compound is a versatile and valuable reagent for the synthesis of complex, biologically active molecules through nucleophilic substitution reactions. The protocols and data presented herein provide a foundation for researchers to incorporate this building block into their synthetic strategies for the development of novel therapeutics targeting enzymes such as DPP-4 and DLK. The fluorinated pyrrolidine (B122466) moiety often imparts desirable properties, making it an attractive component in modern drug design.

N-Alkylation of 3,3-Difluoropyrrolidine Hydrochloride: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the N-alkylation of 3,3-difluoropyrrolidine (B39680) hydrochloride. This versatile building block is of significant interest in medicinal chemistry due to the unique properties conferred by the gem-difluoro group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The introduction of various alkyl substituents on the nitrogen atom of the pyrrolidine (B122466) ring allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This document outlines two primary, robust methods for the N-alkylation of 3,3-difluoropyrrolidine hydrochloride: direct alkylation with alkyl halides and reductive amination.

Data Presentation: A Comparative Overview of N-Alkylation Methods

The following tables summarize representative quantitative data for the N-alkylation of this compound using different methodologies. Please note that yields are illustrative and can vary based on the specific substrate, reagents, and reaction conditions.

Table 1: Direct N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Benzyl (B1604629) bromideK₂CO₃Acetonitrile801285-95
Ethyl iodideEt₃NDMF601870-85
1-Bromo-4-fluorobenzeneNaHTHF25 (rt)2465-80
2-(Bromomethyl)naphthaleneDIPEADichloromethane401680-90

Table 2: Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃Dichloroethane25 (rt)1290-98
CyclohexanoneNaBH(OAc)₃Dichloromethane25 (rt)2485-95
4-MethoxybenzaldehydeNaBH₄, Acetic AcidMethanol0 to 25880-90
AcetoneH₂/Pd-CEthanol501275-85

Experimental Protocols

The following are detailed methodologies for the key experiments cited above. As this compound is the starting material, the use of a base is critical to neutralize the hydrochloride and liberate the free secondary amine for subsequent reaction.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of 3,3-difluoropyrrolidine using an alkyl halide in the presence of a suitable base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and the base (2.5 eq).

  • Add the anhydrous solvent to the flask.

  • Stir the suspension at room temperature for 30 minutes to ensure the formation of the free amine.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkylated 3,3-difluoropyrrolidine.

Protocol 2: Reductive Amination

This protocol provides a method for the N-alkylation of 3,3-difluoropyrrolidine via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Base (e.g., triethylamine, Et₃N)

  • Anhydrous solvent (e.g., dichloroethane)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1 eq) and stir for 15 minutes at room temperature.

  • Add the aldehyde or ketone (1.0 eq) to the mixture.

  • Stir for an additional 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the described synthetic strategies.

Caption: General workflow for N-alkylation of 3,3-difluoropyrrolidine.

logical_relationship cluster_goal Primary Goal cluster_methods Synthetic Methods cluster_considerations_da Key Considerations (Direct Alkylation) cluster_considerations_ra Key Considerations (Reductive Amination) cluster_outcome Desired Outcome goal Synthesize diverse N-substituted 3,3-difluoropyrrolidines direct_alkylation Direct Alkylation (SN2) goal->direct_alkylation reductive_amination Reductive Amination goal->reductive_amination da_base Base Selection direct_alkylation->da_base da_solvent Solvent Choice direct_alkylation->da_solvent da_temp Temperature Control direct_alkylation->da_temp ra_reductant Reducing Agent Selectivity reductive_amination->ra_reductant ra_ph pH Control reductive_amination->ra_ph ra_carbonyl Carbonyl Reactivity reductive_amination->ra_carbonyl outcome Library of N-alkylated 3,3-difluoropyrrolidines for biological screening da_base->outcome da_solvent->outcome da_temp->outcome ra_reductant->outcome ra_ph->outcome ra_carbonyl->outcome

Caption: Decision-making framework for N-alkylation strategy.

Application Notes and Protocols: Protecting Group Strategies for 3,3-Difluoropyrrolidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropyrrolidine (B39680) is a valuable fluorinated building block in medicinal chemistry and drug discovery. The introduction of gem-difluoro groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity.[1] The secondary amine of the 3,3-difluoropyrrolidine scaffold is a key functional handle for molecular elaboration. However, its nucleophilicity and basicity often necessitate protection to ensure chemo- and regioselectivity in subsequent synthetic transformations.

The selection of an appropriate nitrogen protecting group is a critical step in the synthetic design. An ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and cleavable under mild conditions that do not compromise the integrity of the rest of the molecule.[2] This document provides detailed application notes and protocols for two of the most robust and widely used protecting groups for the 3,3-difluoropyrrolidine nitrogen: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group.

N-tert-Butyloxycarbonyl (Boc) Protection Strategy

The Boc group is one of the most common amine protecting groups in organic synthesis, favored for its stability under nucleophilic and basic conditions and its facile removal under acidic conditions.[3][4] This acid-lability makes it an excellent choice for syntheses requiring orthogonal protection schemes.[2]

Data Summary: Boc Protection and Deprotection
Transformation Reagents Solvent(s) Temperature Typical Time Yield Reference
Protection Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (B128534) (TEA) or NaHCO₃Dichloromethane (DCM), THF, or Acetonitrile0 °C to Room Temp.2-20 h>90%[5][6]
Deprotection (Acidic) Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.0.5-3 hHigh[6][7]
Deprotection (Acidic) 4M HCl in DioxaneDioxaneRoom Temp.1-4 hHigh[7][8]
Deprotection (Acidic) 6N Aqueous HClWater / (Co-solvent)60 °C5 h81% (over 2 steps)[9]
Deprotection (Alternative) Oxalyl Chloride (3 equiv.)Methanol (MeOH)Room Temp.1-4 h>70%[8]
Experimental Protocols

Protocol 1.1: N-Boc Protection of 3,3-Difluoropyrrolidine

This protocol describes the protection of 3,3-difluoropyrrolidine using di-tert-butyl dicarbonate.

  • Materials:

    • 3,3-Difluoropyrrolidine hydrochloride (1.0 equiv.)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)

    • Triethylamine (TEA) (2.2 equiv.) or Sodium Bicarbonate (NaHCO₃) (2.5 equiv.)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 equiv.) in DCM, add triethylamine (2.2 equiv.) and stir for 10 minutes at room temperature to liberate the free amine.

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, N-Boc-3,3-difluoropyrrolidine, can be purified by flash column chromatography if necessary.

Protocol 1.2: Acid-Mediated N-Boc Deprotection

This protocol details the removal of the Boc group using standard acidic conditions.

  • Materials:

    • N-Boc-3,3-difluoropyrrolidine (1.0 equiv.)

    • Trifluoroacetic acid (TFA) (5-10 equiv.) and Dichloromethane (DCM) OR 4M HCl in Dioxane

    • Saturated aqueous sodium bicarbonate solution

    • Diethyl ether

  • Procedure (using TFA/DCM):

    • Dissolve N-Boc-3,3-difluoropyrrolidine (1.0 equiv.) in DCM (approx. 0.1-0.2 M solution).

    • Cool the solution to 0 °C.

    • Slowly add trifluoroacetic acid (5-10 equiv.).

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting crude salt can be triturated with diethyl ether to yield the solid trifluoroacetate (B77799) salt or neutralized by careful addition of a saturated aqueous NaHCO₃ solution and extracted with an organic solvent to yield the free amine.

Visualization: Boc Protection Workflow

Boc_Workflow Start 3,3-Difluoropyrrolidine (Hydrochloride Salt) Freebase 3,3-Difluoropyrrolidine (Free Base) Start->Freebase Base (e.g., TEA) Protected N-Boc-3,3-difluoropyrrolidine Freebase->Protected Protection (Boc)₂O Deprotected 3,3-Difluoropyrrolidine (Amine Salt) Protected->Deprotected Deprotection Acid (TFA or HCl)

Boc protection and deprotection cycle.

N-Benzyloxycarbonyl (Cbz) Protection Strategy

The Cbz group is a classic amine protecting group, particularly valuable in peptide synthesis and complex molecule construction.[10] It is stable to a wide range of acidic and basic conditions. The primary method for Cbz cleavage is catalytic hydrogenolysis, which proceeds under neutral conditions, making it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[2][10]

Data Summary: Cbz Protection and Deprotection
Transformation Reagents Solvent(s) Temperature Typical Time Yield Reference
Protection Benzyl (B1604629) Chloroformate (Cbz-Cl), NaHCO₃THF / Water0 °C to Room Temp.20-24 h81%[9][10]
Deprotection (Hydrogenolysis) H₂ (1 atm), 10% Pd/CMethanol (MeOH) or Ethyl Acetate (B1210297) (EtOAc)Room Temp.2-12 hHigh[10][11]
Deprotection (Alternative) AlCl₃ (3 equiv.)Hexafluoroisopropanol (HFIP)Room Temp.2-16 hHigh[12][13][14]
Deprotection (Alternative) Methanesulfonic acidHexafluoroisopropanol (HFIP)Room Temp.1-4 hHigh[15]
Experimental Protocols

Protocol 2.1: N-Cbz Protection of 3,3-Difluoropyrrolidine

This protocol is adapted from a procedure used for a closely related substrate.[9]

  • Materials:

    • 3,3-Difluoropyrrolidine (from hydrochloride salt) (1.0 equiv.)

    • Benzyl Chloroformate (Cbz-Cl) (1.5 equiv.)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv.)

    • Tetrahydrofuran (THF) and Water (2:1 mixture)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3,3-difluoropyrrolidine (1.0 equiv., prepared from its HCl salt) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 equiv.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.5 equiv.).

    • Allow the reaction to stir at room temperature for 20-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude N-Cbz-3,3-difluoropyrrolidine by flash column chromatography.

Protocol 2.2: N-Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the standard, mild procedure for Cbz group removal.

  • Materials:

    • N-Cbz-3,3-difluoropyrrolidine (1.0 equiv.)

    • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve N-Cbz-3,3-difluoropyrrolidine (1.0 equiv.) in methanol.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 2-12 hours.

    • Monitor the reaction by TLC. The consumption of the starting material and the disappearance of the UV-active Cbz group can be easily tracked.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

    • Wash the Celite® pad with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected 3,3-difluoropyrrolidine.

Visualization: Cbz Protection Workflow

Cbz_Workflow Start 3,3-Difluoropyrrolidine Protected N-Cbz-3,3-difluoropyrrolidine Start->Protected Protection Cbz-Cl, Base Deprotected 3,3-Difluoropyrrolidine Protected->Deprotected Deprotection H₂, Pd/C

Cbz protection and deprotection cycle.

Strategic Considerations

The choice between Boc and Cbz protecting groups depends on the overall synthetic plan.

  • Orthogonality: The key difference is their deprotection condition. Boc is removed with acid, while Cbz is removed by hydrogenolysis. This orthogonality is crucial in multi-step syntheses where one group must be removed selectively in the presence of the other.[2]

  • Stability: Cbz is generally more robust and stable to acidic conditions where a Boc group would be cleaved.[10] Conversely, the Boc group is stable to the hydrogenolysis conditions used to remove Cbz.[4]

  • Functional Group Compatibility: Catalytic hydrogenolysis for Cbz deprotection is incompatible with other reducible functional groups, such as alkenes, alkynes, or some nitro groups. In such cases, a Boc protecting group or an alternative, non-reductive Cbz deprotection method (e.g., AlCl₃/HFIP) would be preferable.[13][14]

By carefully selecting the protecting group based on these factors, researchers can effectively utilize the 3,3-difluoropyrrolidine scaffold to build complex and novel molecules for drug development and other scientific applications.

References

3,3-Difluoropyrrolidine Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. Among the array of fluorinated building blocks, 3,3-difluoropyrrolidine (B39680) hydrochloride has emerged as a particularly valuable scaffold. Its unique stereoelectronic properties, stemming from the gem-difluoro substitution on the pyrrolidine (B122466) ring, make it a sought-after component in the design of novel therapeutics targeting a range of diseases. This document provides detailed application notes and protocols for the use of 3,3-difluoropyrrolidine hydrochloride in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.

Applications in Drug Discovery

This compound serves as a key synthetic intermediate in the development of potent and selective inhibitors for various enzymes and receptors. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, influence the pKa of the neighboring nitrogen atom, and introduce conformational constraints, all of which can be leveraged to optimize drug-target interactions.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most significant applications of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[1] The pyrrolidine ring mimics the natural proline substrate of DPP-4, while the difluoro substitution enhances the compound's potency and metabolic stability.

Dual Leucine Zipper Kinase (DLK) Inhibitors

Dual Leucine Zipper Kinase (DLK), a key regulator of neuronal degeneration, is another important target for which inhibitors have been developed using the 3,3-difluoropyrrolidine scaffold.[2] The unique properties of this building block contribute to the development of potent and selective DLK inhibitors with potential applications in treating neurodegenerative diseases.[3]

Quantitative Data on Biological Activity

The following table summarizes the in vitro activity of representative compounds synthesized using this compound.

Compound IDTargetMoiety Containing 3,3-DifluoropyrrolidineIC50 (nM)Reference
1 DPP-4(3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone13[1]
2 DPP-4Prolyl-fluoropyrrolidine derivative with aryl substituted piperazine (B1678402)430[4]
3 DPP-4Prolyl-fluoropyrrolidine derivative with aryl substituted piperazine and acetamide (B32628) linker830[4]
IACS-8287 DLKNot explicitly stated to contain 3,3-difluoropyrrolidine, but a potent DLK inhibitorIn vivo IC50 (brain): 172 (free concentration)[1]

Experimental Protocols

Protocol 1: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).

  • Add the base (2.0-3.0 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

cluster_reactants Reactants cluster_reagents Reagents ArylHalide Aryl Halide Product N-Aryl-3,3-difluoropyrrolidine ArylHalide->Product Buchwald-Hartwig Amination Pyrrolidine 3,3-Difluoropyrrolidine Hydrochloride Pyrrolidine->Product Buchwald-Hartwig Amination Pd_catalyst Pd Catalyst Pd_catalyst->Product Buchwald-Hartwig Amination Ligand Phosphine Ligand Ligand->Product Buchwald-Hartwig Amination Base Base Base->Product Buchwald-Hartwig Amination Solvent Solvent Solvent->Product Buchwald-Hartwig Amination Start 3,3-Difluoropyrrolidine Hydrochloride Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc-3,3-difluoropyrrolidine Step1->Intermediate1 Step2 Peptide Coupling Intermediate1->Step2 Intermediate2 Proline-Difluoropyrrolidine Intermediate Step2->Intermediate2 Step3 Click Chemistry (CuAAC) Intermediate2->Step3 FinalProduct Triazole-Substituted Prolyl-Difluoropyrrolidine Step3->FinalProduct Azide Azide Precursor Azide->Step3 Alkyne Alkyne Precursor Alkyne->Step3 cluster_dpp4 DPP-4 Inhibition cluster_glp1_signaling GLP-1 Signaling DPP4_Inhibitor DPP-4 Inhibitor (e.g., containing 3,3-difluoropyrrolidine) DPP4 DPP-4 DPP4_Inhibitor->DPP4 GLP1_active Active GLP-1 DPP4->GLP1_active GLP1_inactive Inactive GLP-1 GLP1_active->GLP1_inactive Degradation Pancreatic_Beta_Cell Pancreatic β-cell GLP1_active->Pancreatic_Beta_Cell Glucagon_Secretion ↓ Glucagon Secretion GLP1_active->Glucagon_Secretion Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Glycemic_Control Improved Glycemic Control Insulin_Secretion->Glycemic_Control Glucagon_Secretion->Glycemic_Control cluster_dlk DLK Signaling Stress_Signal Neuronal Stress Signal DLK DLK Stress_Signal->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK c_Jun c-Jun JNK->c_Jun Apoptosis Neuronal Apoptosis/ Degeneration c_Jun->Apoptosis DLK_Inhibitor DLK Inhibitor (e.g., containing 3,3-difluoropyrrolidine) DLK_Inhibitor->DLK

References

Applications of 3,3-Difluoropyrrolidine Hydrochloride in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropyrrolidine (B39680) hydrochloride is a valuable fluorinated building block in medicinal chemistry, offering unique advantages in the design and synthesis of novel therapeutic agents. The introduction of the gem-difluoro group onto the pyrrolidine (B122466) ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document provides a detailed overview of the applications of 3,3-difluoropyrrolidine hydrochloride in the discovery of inhibitors targeting key enzymes implicated in various diseases, including dipeptidyl peptidase-4 (DPP-4), dual leucine (B10760876) zipper kinase (DLK), Janus kinase (JAK), and Bruton's tyrosine kinase (BTK).

Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to optimize drug-like properties. The 3,3-difluoro substitution on the pyrrolidine ring offers several key benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved oral bioavailability of the drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the pyrrolidine nitrogen, influencing its charge state at physiological pH. This can impact receptor binding interactions and cell permeability.

  • Conformational Control: The gem-difluoro group can impose conformational constraints on the pyrrolidine ring, locking it into a preferred pucker. This can lead to a more favorable orientation for binding to the target protein, thereby increasing potency and selectivity.

  • Enhanced Binding Affinity: The polarized C-F bonds can participate in favorable electrostatic and dipolar interactions with amino acid residues in the target's binding pocket, contributing to increased binding affinity.

Applications in Target-Specific Drug Discovery

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Target Background: DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes.

Application of 3,3-Difluoropyrrolidine: The 3,3-difluoropyrrolidine moiety has been incorporated into the structure of DPP-4 inhibitors to enhance their potency and pharmacokinetic profiles. The fluorinated ring often serves as a key recognition element, interacting with specific residues in the S1 pocket of the DPP-4 enzyme.

Quantitative Data:

Compound ClassDPP-4 IC50 (nM)Reference CompoundDPP-4 IC50 (nM)
Triazole-substituted prolyl difluoropyrrolidinesVariesSitagliptin19
Vildagliptin62
Saxagliptin50
Alogliptin<10
Linagliptin1

Signaling Pathway:

DPP4_Inhibition Ingestion Food Ingestion Gut Gut Ingestion->Gut GLP1_GIP GLP-1 & GIP (Incretins) Gut->GLP1_GIP Pancreas Pancreas Insulin Insulin Release Pancreas->Insulin Glucagon Glucagon Release Pancreas->Glucagon Inhibits GLP1_GIP->Pancreas DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Glucose_Lowering Blood Glucose Lowering Insulin->Glucose_Lowering Inhibitor DPP-4 Inhibitor (with 3,3-Difluoropyrrolidine) Inhibitor->DPP4 Inhibits

DPP-4 Inhibition Pathway
Dual Leucine Zipper Kinase (DLK) Inhibitors

Target Background: DLK (MAP3K12) is a key regulator of neuronal degeneration and apoptosis. It is activated in response to axonal injury and various cellular stressors, initiating a signaling cascade that leads to neuronal cell death. Inhibition of DLK is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for preventing neuronal damage following injury.

Application of 3,3-Difluoropyrrolidine: The 3,3-difluoropyrrolidine moiety has been utilized in the development of potent and selective DLK inhibitors. For instance, in the inhibitor GNE-3511, this group is positioned to interact with the hinge region of the kinase, contributing to high binding affinity.

Quantitative Data:

CompoundTargetKᵢ (nM)pJNK IC₅₀ (nM)DRG Axon Degeneration IC₅₀ (nM)
GNE-3511DLK0.530107

Signaling Pathway:

DLK_Signaling Stress Axonal Injury / Stress DLK DLK (MAP3K12) Stress->DLK MKK4_7 MKK4/7 DLK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Neuronal Apoptosis & Degeneration cJun->Apoptosis Inhibitor DLK Inhibitor (e.g., GNE-3511 with 3,3-Difluoropyrrolidine) Inhibitor->DLK Inhibits

DLK Signaling Pathway
Janus Kinase 3 (JAK3) Inhibitors

Target Background: JAK3 is a member of the Janus kinase family of non-receptor tyrosine kinases. It plays a critical role in cytokine signaling that is essential for the development, differentiation, and function of immune cells, particularly T-cells and NK cells. Selective inhibition of JAK3 is a therapeutic strategy for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Application of 3,3-Difluoropyrrolidine: The 3,3-difluoropyrrolidine moiety is a key component of the selective JAK3 inhibitor Ritlecitinib (PF-06651600). This group contributes to the compound's high potency and selectivity for JAK3 over other JAK family members.

Quantitative Data:

CompoundTargetIC₅₀ (nM)
Ritlecitinib (PF-06651600)JAK333.1
JAK1>10,000
JAK2>10,000
TYK2>10,000

Signaling Pathway:

JAK_STAT_Signaling Cytokine Cytokine (e.g., IL-2, IL-15) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT STATs JAK1->STAT Phosphorylates JAK3->STAT Phosphorylates pSTAT p-STATs (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor JAK3 Inhibitor (e.g., Ritlecitinib with 3,3-Difluoropyrrolidine) Inhibitor->JAK3 Inhibits

JAK/STAT Signaling Pathway
Bruton's Tyrosine Kinase (BTK) Inhibitors

Target Background: BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. It is essential for B-cell development, proliferation, and survival. Inhibition of BTK is a validated therapeutic approach for B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases.

Application of 3,3-Difluoropyrrolidine: The 3,3-difluoropyrrolidine scaffold has been incorporated into novel BTK inhibitors to improve their potency, selectivity, and pharmacokinetic properties. The fluorinated pyrrolidine can occupy a specific pocket in the BTK active site, enhancing binding affinity.

Quantitative Data:

Compound ClassBTK IC₅₀ (nM)Reference CompoundBTK IC₅₀ (nM)
Pyrrolopyrimidine-based BTK inhibitorsVariesIbrutinib0.5
Acalabrutinib3
Zanubrutinib<1

Signaling Pathway:

BTK_Signaling BCR B-Cell Receptor (BCR) Activation LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Calcium_PKC NF_kB NF-κB Activation Calcium_PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Inhibitor BTK Inhibitor (with 3,3-Difluoropyrrolidine) Inhibitor->BTK Inhibits

BTK Signaling Pathway

Experimental Protocols

General Workflow for Kinase Inhibition Assays

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor Dilutions) Start->Prepare_Reagents Assay_Plate Add Reagents to Assay Plate Prepare_Reagents->Assay_Plate Incubate Incubate at RT Assay_Plate->Incubate Detection Add Detection Reagent Incubate->Detection Read_Signal Read Signal (Luminescence/Fluorescence) Detection->Read_Signal Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Read_Signal->Data_Analysis End End Data_Analysis->End

General Kinase Assay Workflow
DPP-4 Inhibition Assay Protocol (Fluorometric)

Objective: To determine the IC₅₀ value of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4

  • DPP-4 Substrate: Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin)

  • DPP-4 Assay Buffer (e.g., 25 mM Tris, pH 7.4, 140 mM NaCl, 10 mM KCl)

  • Test compound and reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 360/460 nm)

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • Add 50 µL of the DPP-4 enzyme solution to each well of the microplate.

  • Add 10 µL of the diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 40 µL of the DPP-4 substrate solution to each well.

  • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

DLK Inhibition Assay Protocol (TR-FRET)

Objective: To determine the Kᵢ value of a test compound against DLK.

Materials:

  • Recombinant human DLK

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phospho-c-Jun antibody and Alexa Fluor™ 647-streptavidin)

  • Kinase reaction buffer

  • Test compound

  • 384-well microplate

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound, DLK enzyme, and biotinylated substrate to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents.

  • Incubate at room temperature to allow for antibody binding.

  • Read the TR-FRET signal on a plate reader.

  • Calculate the percent inhibition and determine the Kᵢ value from the dose-response curve.

JAK3 Inhibition Assay Protocol (Luminescent)

Objective: To determine the IC₅₀ value of a test compound against JAK3.

Materials:

  • Recombinant human JAK3

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer

  • Test compound

  • 384-well white microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound, JAK3 enzyme, and peptide substrate to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value from the dose-response curve.

BTK Inhibition Assay Protocol (Cell-Based Phospho-BTK)

Objective: To assess the ability of a test compound to inhibit BTK autophosphorylation in a cellular context.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • Anti-IgM antibody

  • Test compound

  • Lysis buffer

  • Primary antibody against phospho-BTK (Y223)

  • HRP-conjugated secondary antibody

  • Western blot reagents and equipment

Procedure:

  • Culture Ramos cells to the desired density.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for 2 hours.

  • Stimulate BTK activity by adding anti-IgM antibody for 10 minutes.

  • Harvest the cells and prepare cell lysates.

  • Determine the protein concentration of the lysates.

  • Perform Western blotting using the primary antibody against phospho-BTK (Y223) and the secondary antibody.

  • Visualize the bands and quantify the band intensities.

  • Normalize the phospho-BTK signal to a loading control (e.g., total BTK or GAPDH).

  • Plot the normalized signal against the compound concentration to determine the cellular IC₅₀ value.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its incorporation into small molecule inhibitors can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The examples provided herein for DPP-4, DLK, JAK3, and BTK inhibitors highlight the broad applicability of this fluorinated scaffold in targeting a diverse range of enzymes implicated in human diseases. The detailed protocols and signaling pathway diagrams offer a practical resource for researchers engaged in the design and development of novel therapeutics.

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Utilizing 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors using 3,3-difluoropyrrolidine (B39680) hydrochloride as a key building block. The inclusion of a gem-difluoro moiety on the pyrrolidine (B122466) ring can offer advantages in terms of metabolic stability and binding affinity. This document outlines the synthesis of a potent DPP-4 inhibitor and discusses the general applicability of this versatile synthetic precursor.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and stimulate insulin (B600854) secretion while suppressing glucagon (B607659) release. By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in patients with type 2 diabetes.[3][4] The use of small molecule inhibitors of DPP-4 has become a well-established therapeutic strategy for the management of type 2 diabetes.[5]

Mechanism of Action of DPP-4 Inhibitors

The primary mechanism of action of DPP-4 inhibitors involves the competitive and reversible inhibition of the DPP-4 enzyme.[4] This inhibition prevents the cleavage of GLP-1 and GIP, thereby prolonging their biological activity.[1] The increased levels of these incretin hormones result in several beneficial effects for glucose regulation:

  • Enhanced Glucose-Dependent Insulin Secretion: GLP-1 and GIP potentiate insulin release from pancreatic β-cells in a glucose-dependent manner, meaning insulin secretion is stimulated only when blood glucose levels are elevated, reducing the risk of hypoglycemia.[4]

  • Suppressed Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.[2][4]

  • Delayed Gastric Emptying: GLP-1 can also slow down the rate at which food leaves the stomach, contributing to a feeling of satiety and potentially reducing food intake.[2]

The signaling pathway of DPP-4 inhibition is initiated by the binding of the inhibitor to the active site of the DPP-4 enzyme, preventing its interaction with incretin hormones.

DPP4_Inhibition_Pathway cluster_0 Normal Physiological Process cluster_1 With DPP-4 Inhibitor Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degradation Increased Incretins Increased Incretins Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Inhibits Pancreatic Beta-Cells Pancreatic Beta-Cells Increased Incretins->Pancreatic Beta-Cells Stimulates Pancreatic Alpha-Cells Pancreatic Alpha-Cells Increased Incretins->Pancreatic Alpha-Cells Inhibits Increased Insulin Increased Insulin Pancreatic Beta-Cells->Increased Insulin Lower Blood Glucose Lower Blood Glucose Increased Insulin->Lower Blood Glucose Decreased Glucagon Decreased Glucagon Pancreatic Alpha-Cells->Decreased Glucagon Decreased Glucagon->Lower Blood Glucose

DPP-4 Inhibition Signaling Pathway

Synthetic Application of 3,3-Difluoropyrrolidine Hydrochloride

This compound is a valuable building block for the synthesis of DPP-4 inhibitors. The gem-difluoro substitution on the pyrrolidine ring can enhance the metabolic stability of the resulting molecule by blocking potential sites of oxidation. Furthermore, the fluorine atoms can modulate the pKa of the pyrrolidine nitrogen and influence binding interactions with the DPP-4 enzyme.

The general synthetic approach involves the acylation of 3,3-difluoropyrrolidine with a suitable carboxylic acid derivative that constitutes the core scaffold of the target DPP-4 inhibitor.

General_Synthetic_Workflow Carboxylic_Acid Carboxylic Acid Precursor (DPP-4 Inhibitor Scaffold) Start->Carboxylic_Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation Activated_Acid Activated Carboxylic Acid (e.g., Acyl Chloride, Active Ester) Activation->Activated_Acid Coupling Amide Coupling Reaction Activated_Acid->Coupling Pyrrolidine 3,3-Difluoropyrrolidine Hydrochloride Pyrrolidine->Coupling DPP4_Inhibitor DPP-4 Inhibitor with 3,3-Difluoropyrrolidine Moiety Coupling->DPP4_Inhibitor Purification Purification DPP4_Inhibitor->Purification Final_Product Final Product Purification->Final_Product

General Synthetic Workflow

Protocol 1: Synthesis of (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][2][3]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide

This protocol is adapted from the synthesis of a potent and selective DPP-4 inhibitor.[6]

Reaction Scheme:

Materials:

Experimental Procedure:

Step 1: Amide Coupling

  • To a solution of (2S,3S)-3-((tert-butoxycarbonyl)amino)-N,N-dimethyl-4-oxo-2-(4-(1,2,4)triazolo[1,5-a]pyridin-6-ylphenyl)butanamide (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Dilute the reaction with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 1 in a mixture of dichloromethane and trifluoroacetic acid (TFA) (1:1 v/v).

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by preparative HPLC to yield the final product as a TFA salt.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )IC50 (nM) for DPP-4
(2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1][2][3]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide[6]525.566.3

General Protocol for Acylation of this compound

This general protocol can be adapted for the coupling of this compound with various carboxylic acid precursors to synthesize a range of DPP-4 inhibitor analogues.

Materials:

  • Carboxylic acid derivative (1.0 eq)

  • This compound (1.1 eq)

  • Coupling agent (e.g., EDC, HATU, T3P) (1.2 eq)

  • Amine base (e.g., DIPEA, triethylamine) (2.5 eq)

  • Anhydrous solvent (e.g., DCM, DMF)

Experimental Workflow:

Acylation_Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid in Anhydrous Solvent Start->Dissolve_Acid Cool Cool to 0 °C Dissolve_Acid->Cool Add_Coupling_Agent Add Coupling Agent (e.g., EDC, HOBt) Cool->Add_Coupling_Agent Stir_Activation Stir for 30 min Add_Coupling_Agent->Stir_Activation Add_Pyrrolidine_Base Add 3,3-Difluoropyrrolidine HCl and Base (e.g., DIPEA) Stir_Activation->Add_Pyrrolidine_Base Warm_Stir Warm to Room Temperature and Stir for 12-24h Add_Pyrrolidine_Base->Warm_Stir Workup Aqueous Workup (Wash with NaHCO3, Brine) Warm_Stir->Workup Dry_Concentrate Dry Organic Layer and Concentrate Workup->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Characterize Product Purify->End

Acylation Experimental Workflow

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid derivative in an appropriate anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the chosen coupling agent (and any additives like HOBt).

  • Stir the mixture for 30-60 minutes at 0 °C to activate the carboxylic acid.

  • Add this compound followed by the dropwise addition of the amine base.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Conclusion

This compound serves as a valuable and versatile building block in the synthesis of novel DPP-4 inhibitors. Its incorporation can lead to compounds with improved metabolic stability and potent inhibitory activity. The provided protocols offer a starting point for the synthesis of a specific, highly active inhibitor and a general method for the broader application of this fluorinated synthon in the development of new chemical entities targeting DPP-4. Researchers are encouraged to adapt and optimize these procedures for their specific target molecules.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Difluoropyrrolidine (B39680) hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The introduction of the gem-difluoro group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and versatile method for the N-arylation of 3,3-difluoropyrrolidine, enabling the synthesis of a diverse array of N-aryl-3,3-difluoropyrrolidine derivatives. These products are key intermediates in the development of novel therapeutics.

This document provides detailed application notes and protocols for the palladium-catalyzed N-arylation of 3,3-difluoropyrrolidine hydrochloride with various aryl halides. The protocols are based on established methodologies for the coupling of fluoroalkylamines, which address the specific challenges associated with these substrates.

Challenges in the N-Arylation of Fluoroalkylamines

The N-arylation of amines bearing electron-withdrawing fluoroalkyl groups, such as 3,3-difluoropyrrolidine, presents unique challenges. The resulting N-aryl fluoroalkylaniline products can be unstable under the strongly basic conditions typically employed in Buchwald-Hartwig amination reactions.[1] This instability can lead to lower yields and the formation of undesired byproducts. Therefore, careful optimization of the reaction conditions, particularly the choice of base, is crucial for a successful transformation.

Recommended Catalyst System and Conditions

To overcome the challenges associated with the N-arylation of fluoroalkylamines, a catalyst system comprising a palladium precursor and a sterically hindered biarylphosphine ligand is recommended. The use of a weaker base, such as potassium phenoxide (KOPh), has been shown to be effective in promoting the coupling reaction while minimizing product degradation.[1]

Recommended Catalyst System:

  • Palladium Precursor: [Pd(allyl)Cl]₂

  • Ligand: AdBippyPhos (Adamantyl-BippyPhos)

This combination, along with a suitable base and solvent, has demonstrated high efficacy in the N-arylation of structurally similar fluoroalkylamines.[1]

Experimental Protocols

The following protocols are adapted from established procedures for the palladium-catalyzed N-arylation of fluoroalkylamines and can be applied to the reaction of this compound with aryl bromides and chlorides.[1]

General Procedure for the N-Arylation of this compound

Reagents and Materials:

  • This compound

  • Aryl bromide or aryl chloride

  • [Pd(allyl)Cl]₂

  • AdBippyPhos

  • Potassium phenoxide (KOPh)

  • Toluene (B28343) (anhydrous)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Schlenk tube or a vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard laboratory glassware

  • Syringes and needles for transfer of reagents

Protocol:

  • Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phenoxide (2.4 mmol) to a Schlenk tube or vial containing a magnetic stir bar. Note: The hydrochloride salt of the amine requires an additional equivalent of base for neutralization.

  • Catalyst Preparation (Pre-mixing): In a separate vial, dissolve [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) and AdBippyPhos (0.02 mmol, 2 mol%) in anhydrous toluene (1 mL). Stir the mixture for 5-10 minutes at room temperature.

  • Reaction Setup: Add the pre-mixed catalyst solution to the reaction vessel containing the substrates and base. Add additional anhydrous toluene to bring the total reaction volume to achieve a desired concentration (e.g., 0.5 M).

  • Reaction Execution: Seal the reaction vessel and place it in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation

The following table summarizes representative quantitative data for the palladium-catalyzed N-arylation of various fluoroalkylamines with aryl halides, based on analogous reactions reported in the literature.[1] These results provide an expected range of yields and reaction conditions for the coupling of 3,3-difluoropyrrolidine.

EntryAryl HalideAminePd (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoanisole2,2,2-Trifluoroethylamine0.5AdBippyPhos (1.0)KOPhToluene100695
24-Chlorobenzonitrile2,2,2-Trifluoroethylamine0.5AdBippyPhos (1.0)KOPhToluene100692
33-Bromopyridine2,2,2-Trifluoroethylamine0.25AdBippyPhos (0.5)KOPhToluene100691
44-Bromotoluene2,2-Difluoroethylamine0.5AdBippyPhos (1.0)KOPhToluene100693
51-Bromo-4-(trifluoromethyl)benzene2-(Trifluoromethyl)pyrrolidine0.5tBuBippyPhos (1.0)KOPhToluene1002485

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'₂NH PdAmine L-Pd(II)(Ar)(X)(H₂NR') AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido L-Pd(II)(Ar)(HNR') Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim Product (Ar-NR'₂) RedElim->Pd0

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for N-Arylation

Experimental_Workflow start Start reagents Combine Aryl Halide, 3,3-Difluoropyrrolidine HCl, and KOPh in Vial start->reagents add_catalyst Add Catalyst Solution to Reaction Vial reagents->add_catalyst catalyst_prep Prepare Catalyst Solution: [Pd(allyl)Cl]₂ + AdBippyPhos in Toluene catalyst_prep->add_catalyst reaction Heat at 100 °C (12-24 h) add_catalyst->reaction workup Work-up: Dilute, Wash, Dry reaction->workup purification Purification: Column Chromatography workup->purification product N-Aryl-3,3-difluoropyrrolidine purification->product

Caption: General workflow for N-arylation of 3,3-difluoropyrrolidine.

Conclusion

The palladium-catalyzed N-arylation of this compound is a highly effective method for the synthesis of diverse N-aryl-3,3-difluoropyrrolidine derivatives. By employing a robust catalyst system, such as [Pd(allyl)Cl]₂ with the AdBippyPhos ligand, and a milder base like potassium phenoxide, the challenges associated with the coupling of fluoroalkylamines can be successfully overcome. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this important chemical space.

References

Troubleshooting & Optimization

optimizing reaction conditions for 3,3-Difluoropyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the reaction conditions for the synthesis of 3,3-Difluoropyrrolidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely used and practical method is the deprotection of a Boc-protected precursor, specifically tert-butyl 3,3-difluoropyrrolidine-1-carboxylate. This reaction is typically carried out using a strong acid such as hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane.[1]

Q2: What are the critical parameters to control during the HCl-mediated deprotection of tert-butyl 3,3-difluoropyrrolidine-1-carboxylate?

A2: The key parameters that significantly influence the reaction's success are temperature, reaction time, and the concentration of HCl. Careful control of these variables is essential to ensure complete deprotection while minimizing the formation of side products.

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). The Boc-protected starting material is significantly less polar than the resulting free amine hydrochloride salt. Therefore, on a silica (B1680970) gel TLC plate, the starting material will have a higher Rf value, while the product will remain closer to the baseline. A common mobile phase for this analysis is a mixture of ethyl acetate (B1210297) and methanol. The disappearance of the starting material spot indicates the completion of the reaction.

Q4: What are the common side products in this synthesis?

A4: The primary side product is the unreacted starting material, tert-butyl 3,3-difluoropyrrolidine-1-carboxylate, resulting from an incomplete reaction. Other potential impurities can arise from the degradation of the starting material or product under harsh acidic conditions, although this is less common with HCl in dioxane.

Q5: What is the recommended method for purifying the final product?

A5: this compound is a solid. Purification can often be achieved by recrystallization.[2][3][4] The choice of solvent is critical; a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature is ideal. Common recrystallization solvents for hydrochloride salts include ethanol, isopropanol, or mixtures of these with ethers like diethyl ether to induce precipitation.[2]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_reagents Verify Reagent Quality (Boc-precursor, HCl/dioxane) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions incomplete_reaction Incomplete Reaction? (Check TLC) check_conditions->incomplete_reaction extend_time Increase Reaction Time or Temperature incomplete_reaction->extend_time Yes increase_hcl Increase HCl Equivalents incomplete_reaction->increase_hcl Yes workup_issue Investigate Workup Procedure (Extraction, Isolation) incomplete_reaction->workup_issue No end Improved Yield extend_time->end increase_hcl->end optimize_purification Optimize Purification (Recrystallization Solvent) workup_issue->optimize_purification optimize_purification->end start Starting Material in Product (Confirmed by TLC/NMR) check_temp Was the reaction allowed to warm to room temperature? start->check_temp check_time Was the reaction time sufficient? start->check_time check_hcl Was a sufficient excess of HCl used? start->check_hcl increase_temp Increase Temperature (e.g., 40-50°C) check_temp->increase_temp No resubmit Re-subject crude material to reaction conditions check_temp->resubmit Yes increase_time Extend Reaction Time (Monitor by TLC) check_time->increase_time No check_time->resubmit Yes increase_hcl_conc Increase Equivalents of HCl check_hcl->increase_hcl_conc No check_hcl->resubmit Yes end Complete Reaction increase_temp->end increase_time->end increase_hcl_conc->end resubmit->end start Dissolve Boc-3,3-difluoropyrrolidine in 1,4-Dioxane cool Cool to 0°C start->cool add_hcl Slowly add 4M HCl in 1,4-Dioxane cool->add_hcl stir_cold Stir at 0°C add_hcl->stir_cold warm_rt Warm to Room Temperature and Stir stir_cold->warm_rt monitor Monitor by TLC warm_rt->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate purify Purify by Recrystallization (if necessary) concentrate->purify end 3,3-Difluoropyrrolidine Hydrochloride purify->end

References

Technical Support Center: Synthesis of 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-difluoropyrrolidine (B39680) hydrochloride. The following information addresses common side reactions and other issues that may be encountered during this synthesis, particularly when using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during the synthesis of 3,3-difluoropyrrolidine hydrochloride.

Observed Problem Potential Cause Recommended Solution
Low or No Yield of N-Boc-3,3-difluoropyrrolidine Incomplete reaction.- Increase the equivalents of DAST (up to 3 equivalents has been shown to be effective for similar substrates).- Increase reaction time.- Ensure anhydrous conditions, as DAST reacts violently with water.
Decomposition of DAST.- Use a fresh bottle of DAST.- Add DAST at a low temperature (-78 °C) and then allow the reaction to slowly warm to room temperature.
Substrate degradation.- Perform the reaction at lower temperatures to minimize potential side reactions.
Presence of Impurities Detected by GC-MS or NMR Elimination Side Product: Formation of N-Boc-2,3-dehydropyrrolidine.- Use a less hindered and more thermally stable fluorinating agent such as Deoxo-Fluor or XtalFluor-E, which have been reported to reduce elimination byproducts.[1] - Maintain a low reaction temperature throughout the addition of DAST.
Rearrangement Products: Cationic rearrangements like Wagner-Meerwein or pinacol-type rearrangements can occur with DAST.[2]- Consider alternative fluorinating agents that are less prone to inducing cationic rearrangements, such as PyFluor.- Optimize reaction conditions by using a non-polar solvent to help stabilize any carbocationic intermediates.
Unreacted Starting Material: N-Boc-3-hydroxypyrrolidine remains.- Increase the stoichiometry of DAST.- Ensure the reaction is stirred efficiently to ensure proper mixing.
Difficulty in Isolating the Product Formation of water-soluble byproducts.- After quenching the reaction, perform a thorough aqueous workup with saturated sodium bicarbonate solution.- Extract the product multiple times with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Product is volatile or unstable during purification.- Use column chromatography on silica (B1680970) gel for purification.- Avoid excessive heating during solvent removal.
Low Yield of this compound after Deprotection Incomplete deprotection of the N-Boc group.- Ensure sufficient equivalents of strong acid (e.g., HCl in dioxane or TFA) are used.- Increase the reaction time for the deprotection step.
Degradation of the product during deprotection.- Perform the deprotection at room temperature or below to avoid potential side reactions.- If using TFA, ensure it is completely removed before product isolation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using DAST to fluorinate N-Boc-3-hydroxypyrrolidine?

A1: The most common side reactions are elimination and rearrangement. Elimination leads to the formation of the corresponding unsaturated pyrrolidine (B122466) derivative (N-Boc-2,3-dehydropyrrolidine). While less common in cyclic systems, DAST can also promote cationic rearrangements.[2] For some alcohols, elimination can be a significant side reaction. For instance, the fluorination of cyclooctanol (B1193912) with DAST can yield up to 30% of the elimination byproduct, cyclooctene.

Q2: My reaction with DAST is giving a low yield. What can I do?

A2: Low yields can be due to several factors. Firstly, ensure your reaction is completely anhydrous as DAST is highly moisture-sensitive. Using an excess of DAST (up to 3 equivalents) can improve the yield, especially if the starting material is not fully consumed. It is also beneficial to add DAST at a low temperature (e.g., -78 °C) and let the reaction warm to room temperature slowly. In some cases, running the reaction without a solvent has been reported to be effective for similar substrates.[3]

Q3: Are there safer and more efficient alternatives to DAST?

A3: Yes, several modern fluorinating agents have been developed that are more thermally stable and often provide better selectivity with fewer elimination byproducts.[1] These include Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) and crystalline reagents like XtalFluor-E and XtalFluor-M.[1] These reagents are generally considered safer for larger-scale reactions.

Q4: How can I confirm the formation of side products?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to identify and quantify the main product and any volatile byproducts. The mass spectrum of the elimination product would show a molecular ion corresponding to the loss of water from the starting material, followed by fluorination. ¹H and ¹⁹F NMR spectroscopy can also be used to characterize the product mixture.

Q5: What is the best way to purify the final this compound?

A5: After the deprotection of the N-Boc group, the hydrochloride salt can often be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether or hexanes. If impurities are present, recrystallization from a suitable solvent system (e.g., methanol (B129727)/ether) can be employed.

Data Presentation

The following table summarizes the impact of the fluorinating agent on the yield of the desired product and the formation of elimination byproducts, based on literature data for analogous reactions.

Fluorinating AgentSubstrateDesired Product Yield (%)Elimination Byproduct Yield (%)Reference
DASTCyclooctanol70%30%J. Org. Chem. 1975, 40, 574-578
Deoxo-FluorVarious AlcoholsGenerally highLower than DASTOrg. Lett. 2009, 11, 5050-5053
XtalFluor-EVarious AlcoholsGenerally highSignificantly less than DAST and Deoxo-FluorJ. Org. Chem. 2010, 75, 3401–3411
DASTN-Boc-3-oxopyrrolidine-2-carboxylate64%Not observedOrg. Lett. 2014, 16, 5944-5947[3]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3,3-difluoropyrrolidine (Adapted from a similar procedure)

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.5 - 2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

Protocol 2: Deprotection of N-Boc-3,3-difluoropyrrolidine to this compound

Materials:

Procedure:

  • Dissolve N-Boc-3,3-difluoropyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, add anhydrous diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.[1]

Visualizations

Troubleshooting Workflow for Low Yield in 3,3-Difluoropyrrolidine Synthesis

Troubleshooting_Low_Yield cluster_synthesis Synthesis Step (Fluorination) cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_reactions Side Reactions cluster_elimination Elimination Product cluster_rearrangement Rearrangement Product cluster_deprotection Deprotection Step cluster_incomplete_deprotection Incomplete Deprotection start Low Yield of 3,3-Difluoropyrrolidine HCl check_sm Starting Material Consumed? start->check_sm deprotection_issue Low Yield After Deprotection start->deprotection_issue incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction No side_products Side Products Detected (GC-MS, NMR) check_sm->side_products Yes increase_dast Increase DAST (up to 3 eq.) incomplete_reaction->increase_dast increase_time Increase Reaction Time incomplete_reaction->increase_time anhydrous Ensure Anhydrous Conditions incomplete_reaction->anhydrous elimination_solution Use Alternative Reagent (Deoxo-Fluor, XtalFluor-E) side_products->elimination_solution Elimination rearrangement_solution Consider Alternative Reagent (PyFluor) side_products->rearrangement_solution Rearrangement lower_temp Lower Reaction Temperature elimination_solution->lower_temp increase_acid Increase Acid (HCl, TFA) deprotection_issue->increase_acid increase_deprotection_time Increase Reaction Time deprotection_issue->increase_deprotection_time

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Decision Pathway for Fluorinating Agent Selection

Fluorinating_Agent_Selection start Select Fluorinating Agent substrate_sensitivity Substrate Prone to Elimination/Rearrangement? start->substrate_sensitivity dast DAST substrate_sensitivity->dast No alternatives Deoxo-Fluor, XtalFluor-E, PyFluor substrate_sensitivity->alternatives Yes scale Reaction Scale? large_scale Large Scale scale->large_scale > 5g small_scale Small Scale scale->small_scale < 5g dast->scale large_scale->alternatives Consider Safer Alternative

References

troubleshooting low yield in N-alkylation of fluorinated pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of fluorinated pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for optimizing this challenging transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of a fluorinated pyrrolidine (B122466) often a low-yielding reaction?

Low yields in the N-alkylation of fluorinated pyrrolidines can stem from several factors. The primary reason is the reduced nucleophilicity of the pyrrolidine nitrogen due to the electron-withdrawing effect of the fluorine substituent(s).[1][2] This effect deactivates the amine, making it a weaker nucleophile compared to its non-fluorinated counterpart. Additionally, steric hindrance around the nitrogen atom can impede the approach of the alkylating agent.[3][4] Other common issues include over-alkylation, elimination side reactions, and suboptimal reaction conditions.[5][6]

Q2: How does the position of the fluorine atom on the pyrrolidine ring affect the reaction?

The position of the fluorine atom has a significant impact. A fluorine atom at the C2 position will have a stronger inductive electron-withdrawing effect on the nitrogen, reducing its nucleophilicity more significantly than a fluorine at the C3 position. Furthermore, a C2-substituent can create more steric bulk closer to the reaction center. Consequently, N-alkylation of 2-fluoropyrrolidines is often more challenging than that of 3-fluoropyrrolidines.

Q3: What are the most common side reactions, and how can they be minimized?

The most prevalent side reactions are over-alkylation and elimination.

  • Over-alkylation: The N-alkylated product is often more nucleophilic than the starting fluorinated pyrrolidine, leading to a second alkylation and the formation of a quaternary ammonium (B1175870) salt.[6][7] This "runaway" reaction consumes the desired product and the alkylating agent. To minimize this, use the fluorinated pyrrolidine in slight excess or add the alkylating agent slowly to the reaction mixture.

  • Elimination (E2 reaction): The base used in the reaction can attack the alkylating agent (if it has a β-hydrogen), leading to the formation of an alkene instead of the desired substitution product.[3][5] This is more common with sterically hindered alkyl halides and strong, bulky bases. Using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) and carefully controlling the temperature can mitigate this.[8][9]

Q4: Which bases and solvents are recommended for this reaction?

The choice of base and solvent is critical and often interdependent.

  • Bases: Inorganic bases are commonly used. Potassium carbonate (K₂CO₃) is a standard choice as it is effective and generally minimizes elimination side reactions.[10][11] For less reactive systems, stronger bases like sodium hydride (NaH) can be employed, though this increases the risk of side reactions.[10] Cesium carbonate (Cs₂CO₃) can be beneficial due to its higher solubility in organic solvents.[11]

  • Solvents: Polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF), acetonitrile (B52724) (ACN), and acetone (B3395972) are frequently used as they can dissolve the reactants and facilitate the Sₙ2 reaction.[8] DMF is often used for challenging alkylations due to its high boiling point, allowing for higher reaction temperatures, but it can be difficult to remove.[8] Acetonitrile is a good alternative with a lower boiling point.[10]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Your reaction has stalled, leaving a significant amount of unreacted fluorinated pyrrolidine.

Troubleshooting Workflow: Low Conversion

G cluster_causes Possible Causes cluster_solutions Suggested Solutions start Low / No Conversion cause1 Insufficient Reactivity start->cause1 cause2 Poor Solubility start->cause2 cause3 Deactivated Catalyst/ Reagent start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Use a More Reactive Alkylating Agent (e.g., R-I > R-Br > R-Cl) cause1->sol1b sol1c Add a Catalyst (e.g., NaI, TBAI) cause1->sol1c sol1d Use a Stronger Base (e.g., NaH) cause1->sol1d sol2a Switch to a Better Solvent (e.g., DMF, DMSO) cause2->sol2a sol2b Increase Dilution or Improve Stirring cause2->sol2b sol3a Use Freshly Opened or Purified Reagents cause3->sol3a

Caption: A flowchart for troubleshooting low or no starting material conversion.

Problem 2: Multiple Products Detected (Over-alkylation)

Your analysis (TLC, LC-MS) shows the desired product along with higher molecular weight species, likely the di-alkylated quaternary ammonium salt.

Reaction Scheme: N-Alkylation and Common Side Reactions

reaction_pathway Pyr Fluorinated Pyrrolidine (FP) Product Desired Product (FP-R) Pyr->Product + R-X, Base (Desired Sₙ2) RX Alkyl Halide (R-X) Alkene Elimination Product (Alkene) RX->Alkene + Base (Undesired E2) Base Base Quat Over-alkylation Product (Quaternary Salt) Product->Quat + R-X (Undesired Sₙ2)

Caption: N-alkylation main reaction pathway and common side reactions.

Possible Cause Suggested Solution
Product is more nucleophilic than starting material. 1. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the fluorinated pyrrolidine relative to the alkylating agent.
2. Slow Addition: Add the alkylating agent dropwise or via a syringe pump over an extended period to maintain its low concentration.
Reaction temperature is too high or reaction time is too long. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed, before significant over-alkylation occurs.

Quantitative Data Summary

The following table summarizes general conditions and their expected impact on yield. Note that optimal conditions are highly substrate-specific.

ParameterConditionTypical Yield RangeNotes
Base K₂CO₃Moderate to HighGood first choice; minimizes side reactions.[10]
NaHCO₃Low to ModerateMilder base, suitable for highly reactive alkyl halides.[9]
Cs₂CO₃Moderate to HighMore soluble than K₂CO₃, can improve reaction rates.[8][11]
NaHHighVery strong base; use with caution for unreactive substrates. High risk of elimination.[10]
Solvent Acetonitrile (ACN)Moderate to HighGood general-purpose solvent, easy to remove.[10]
DMFModerate to Very HighExcellent for difficult reactions but has a high boiling point.[8][10]
AcetoneLow to ModerateUseful for more reactive substrates; lower boiling point.[10]
Alkylating Agent R-IHighMost reactive, but may be less stable or more expensive.
R-BrModerate to HighA good balance of reactivity and stability.[11]
R-ClLow to ModerateLeast reactive; often requires a catalyst like NaI or TBAI.
Additive NaI or TBAIIncreases YieldPromotes in situ formation of the more reactive alkyl iodide from a bromide or chloride (Finkelstein reaction).[10]

Key Experimental Protocol

General Procedure for N-alkylation of 3-Fluoropyrrolidine (B48656) with an Alkyl Bromide

This protocol provides a starting point for optimization.

Materials:

  • 3-Fluoropyrrolidine (or its hydrochloride salt) (1.0 eq.)

  • Alkyl Bromide (1.1 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Condenser and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add the 3-fluoropyrrolidine and anhydrous potassium carbonate.[12][13] (If using the hydrochloride salt, increase K₂CO₃ to 3.5 eq.).

  • Solvent Addition: Add anhydrous ACN or DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the pyrrolidine.

  • Stirring: Stir the resulting suspension vigorously at room temperature for 15-30 minutes.

  • Reagent Addition: Add the alkyl bromide to the suspension. For highly reactive systems, consider adding it dropwise over 30 minutes.

  • Heating: Heat the reaction mixture to a suitable temperature (a good starting point is 60-80 °C) and stir.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take anywhere from 4 to 24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic solids and rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-alkylated fluorinated pyrrolidine.

References

preventing dialkylation in reactions with 3,3-Difluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-Difluoropyrrolidine (B39680). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its N-alkylation, with a focus on preventing undesired dialkylation.

Frequently Asked Questions (FAQs)

Q1: Why is dialkylation a common side reaction when N-alkylating 3,3-difluoropyrrolidine?

Dialkylation is a frequent issue because the mono-alkylated product, an N-alkyl-3,3-difluoropyrrolidine, is often still sufficiently nucleophilic to react with the alkylating agent. This secondary reaction competes with the desired mono-alkylation of the starting material, leading to a mixture of products and reducing the yield of the target compound. The relative rates of the first and second alkylation reactions are influenced by factors such as the basicity of the amines, steric hindrance, and the reaction conditions employed.

Q2: What is the most reliable method to ensure mono-N-alkylation of 3,3-difluoropyrrolidine?

The most dependable strategy to achieve selective mono-N-alkylation is to use a protecting group. This involves a three-step sequence:

  • Protection: The nitrogen of 3,3-difluoropyrrolidine is protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group.

  • Alkylation: The protected intermediate is then alkylated. Since the nitrogen is no longer reactive, this step proceeds cleanly at another site if applicable, or in this case, prepares the molecule for deprotection and subsequent reaction if the protecting group strategy is used to introduce other functionalities first. For direct N-alkylation, this step would be the alkylation of the protected amine.

  • Deprotection: The protecting group is removed to yield the desired mono-alkylated product.

This method, while adding steps to the synthesis, generally provides a cleaner reaction profile and higher yield of the desired mono-alkylated product, avoiding the complexities of controlling selectivity in a direct alkylation.

Q3: Can I achieve direct mono-N-alkylation of 3,3-difluoropyrrolidine without a protecting group?

While challenging, it is possible to favor mono-alkylation through careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Using a molar excess of 3,3-difluoropyrrolidine relative to the alkylating agent can increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, which can reduce the rate of the second alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by taking advantage of potential differences in the activation energies of the first and second alkylation reactions.

However, these methods often require careful optimization and may not completely eliminate the formation of the dialkylated byproduct.

Troubleshooting Guide: Direct N-Alkylation

This guide provides solutions to common problems encountered during the direct N-alkylation of 3,3-difluoropyrrolidine.

Problem Potential Cause Suggested Solution
Significant amount of dialkylated product observed. The mono-alkylated product is reacting faster than or at a similar rate to the starting material.Control Stoichiometry: Use a 1.5 to 2-fold excess of 3,3-difluoropyrrolidine relative to the alkylating agent.• Slow Addition: Add the alkylating agent dropwise using a syringe pump over several hours.• Lower Temperature: Decrease the reaction temperature. Start at 0 °C and slowly warm up while monitoring the reaction progress.
Low conversion of starting material. Reaction conditions are too mild, or the base is not effective.Increase Temperature: Gradually increase the reaction temperature. However, be aware that this might also increase the rate of dialkylation.• Change Base: Switch to a stronger, non-nucleophilic base. Common bases for N-alkylation include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (B128534) (Et₃N).• Solvent Choice: Ensure a suitable solvent is used. Polar aprotic solvents like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) are often effective.
Formation of multiple unidentified byproducts. Decomposition of reagents or solvent at elevated temperatures. The alkylating agent may be unstable under the reaction conditions.Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.• Solvent Stability: Ensure the solvent is stable at the reaction temperature. For example, DMF can decompose at high temperatures.[1]• Check Reagent Purity: Use high-purity starting materials and reagents.

Experimental Protocols

Protocol 1: Mono-N-Alkylation via a Protection/Deprotection Strategy (Recommended)

This protocol describes the N-Boc protection of 3,3-difluoropyrrolidine, followed by alkylation (in this conceptual example, we will assume the goal is simply the protected amine, which is a common intermediate), and subsequent deprotection.

Step 1: N-Boc Protection of 3,3-Difluoropyrrolidine

  • Reagents and Materials:

    • 3,3-Difluoropyrrolidine

    • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 3,3-difluoropyrrolidine (1.0 eq) in DCM or THF.

    • Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water.

    • Extract the product with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3,3-difluoropyrrolidine.

Step 2: N-Alkylation of N-Boc-3,3-difluoropyrrolidine (Illustrative)

Note: This step is highly dependent on the specific alkylating agent and desired product. The following is a general procedure.

  • Reagents and Materials:

    • N-Boc-3,3-difluoropyrrolidine

    • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

    • Strong, non-nucleophilic base (e.g., sodium hydride (NaH))

    • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Procedure:

    • Dissolve N-Boc-3,3-difluoropyrrolidine (1.0 eq) in the anhydrous solvent under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Carefully add the base (1.1 eq) portion-wise.

    • Stir for 30-60 minutes at 0 °C.

    • Add the alkylating agent (1.05 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the product by column chromatography if necessary.

Step 3: N-Boc Deprotection

  • Reagents and Materials:

    • N-Boc-N-alkyl-3,3-difluoropyrrolidine derivative

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

    • Dichloromethane (DCM) (for TFA deprotection)

    • Diethyl ether

  • Procedure (using TFA):

    • Dissolve the N-Boc protected compound in DCM.

    • Add trifluoroacetic acid (5-10 equivalents) at room temperature.

    • Stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.

    • The product is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).

    • Separate the organic layer, dry, and concentrate to yield the free N-alkyl-3,3-difluoropyrrolidine.

Comparison of N-Boc Deprotection Methods
Method Reagents Typical Conditions Advantages Disadvantages
Acidic (TFA) Trifluoroacetic acid, DichloromethaneRoom temperature, 1-4 hFast, efficient, widely used.Harshly acidic, may not be suitable for acid-sensitive substrates.[2]
Acidic (HCl) HCl in dioxane or methanolRoom temperature, 1-4 hProduct often precipitates as the HCl salt, simplifying isolation.Can be less effective for some substrates compared to TFA.[2]
Thermal High-boiling solvent (e.g., toluene, xylene) or neat100-150 °CAvoids acidic conditions.Requires high temperatures, not suitable for thermally labile compounds.[3]
Neutral (Oxalyl Chloride) Oxalyl chloride, Methanol0 °C to room temperature, 1-4 hMild conditions, suitable for acid-sensitive substrates.[4]Reagent is moisture-sensitive and corrosive.

Visualizations

Logical Workflow for Preventing Dialkylation

dialkylation_prevention start Goal: Mono-N-alkylation of 3,3-Difluoropyrrolidine strategy Choose Alkylation Strategy start->strategy direct_alkylation Direct Alkylation strategy->direct_alkylation Attempt direct method protection_strategy Protection/Deprotection (Recommended) strategy->protection_strategy Opt for robust method control_conditions Control Reaction Conditions direct_alkylation->control_conditions protect 1. N-Protect (e.g., with Boc₂O) protection_strategy->protect stoichiometry Use excess 3,3-difluoropyrrolidine (1.5-2.0 eq) control_conditions->stoichiometry slow_addition Slowly add alkylating agent control_conditions->slow_addition low_temp Lower reaction temperature control_conditions->low_temp monitor Monitor reaction closely (TLC, LC-MS) stoichiometry->monitor slow_addition->monitor low_temp->monitor troubleshoot Dialkylation still an issue? monitor->troubleshoot troubleshoot->protection_strategy Yes success_direct Successful Mono-alkylation troubleshoot->success_direct No alkylate_protected 2. N-Alkylate protect->alkylate_protected deprotect 3. Deprotect (e.g., with TFA or HCl) alkylate_protected->deprotect success_protected Clean Mono-alkylation Product deprotect->success_protected

A decision-making workflow for achieving mono-N-alkylation.
Experimental Workflow for Protection/Deprotection Strategy

protection_workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection p1 Dissolve 3,3-difluoropyrrolidine and base in solvent p2 Add Boc₂O at 0 °C p1->p2 p3 Stir at RT, monitor completion p2->p3 p4 Work-up and isolate N-Boc-3,3-difluoropyrrolidine p3->p4 a1 Dissolve N-Boc intermediate in anhydrous solvent p4->a1 Proceed with protected intermediate a2 Add base (e.g., NaH) at 0 °C a1->a2 a3 Add alkylating agent a2->a3 a4 Stir, monitor, work-up, and purify a3->a4 d1 Dissolve N-Boc alkylated product in solvent (e.g., DCM) a4->d1 Proceed with alkylated intermediate d2 Add acid (e.g., TFA) d1->d2 d3 Stir at RT, monitor completion d2->d3 d4 Isolate product (free base or salt) d3->d4

References

managing hygroscopicity of 3,3-Difluoropyrrolidine hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,3-Difluoropyrrolidine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the handling and use of this hygroscopic reagent in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound a hygroscopic compound?

A1: Yes, this compound is a hygroscopic solid.[1][2] As a hydrochloride salt of a cyclic amine, it has a tendency to absorb moisture from the atmosphere. This can affect its physical state, making it appear clumpy or even dissolve, and can have significant implications for its reactivity and the stoichiometry of reactions.

Q2: How can I determine the water content of my this compound sample?

A2: The most accurate method for determining the water content is Karl Fischer titration. This technique is specific to water and can provide precise quantitative results. Alternatively, a gravimetric method can be used, where the sample is dried under vacuum at a controlled temperature and the mass loss is measured. However, this method may be less accurate if other volatile impurities are present.

Q3: How should I store this compound to minimize moisture absorption?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide). For long-term storage, sealing the container under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

Q4: What is the impact of absorbed moisture on reactions involving this compound?

A4: Absorbed moisture can have several detrimental effects on reactions:

  • Inaccurate Stoichiometry: The presence of water will lead to an overestimation of the amount of the reagent being used, affecting the molar ratios of reactants and potentially leading to incomplete conversion or the formation of side products.

  • Side Reactions: Water can act as a nucleophile or a base in many reactions, leading to unwanted side products. For example, in reactions with acyl chlorides or anhydrides, water will lead to the formation of the corresponding carboxylic acid.

  • Deactivation of Reagents: Moisture-sensitive reagents, such as organometallics or certain coupling agents, can be deactivated by the water present in the hygroscopic salt.

  • Alteration of Reaction Conditions: The presence of water can change the polarity of the solvent system and affect the solubility of reactants and intermediates, thereby influencing the reaction rate and outcome.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using this compound in specific reaction types.

N-Alkylation Reactions

Issue 1: Low or no yield of the N-alkylated product.

Potential Cause Troubleshooting Step
Hygroscopicity of the amine salt Dry the this compound under high vacuum before use.
Presence of water in the reaction Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).
Incomplete deprotonation of the hydrochloride salt Ensure a sufficient excess of a suitable non-nucleophilic base is used to liberate the free amine for the reaction.
Over-alkylation The product, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium (B1175870) salt.[3][4] Consider using a less reactive alkylating agent or carefully controlling the stoichiometry.

Issue 2: Formation of unexpected byproducts.

Potential Cause Troubleshooting Step
Hydrolysis of the alkylating agent Ensure strictly anhydrous conditions to prevent the hydrolysis of sensitive alkylating agents (e.g., alkyl halides, tosylates).
Side reactions with the base Choose a base that is compatible with the reactants and reaction conditions. For example, if using a strong base, ensure it does not react with other functional groups in the molecule.
Amide Coupling Reactions

Issue 1: Low yield of the desired amide.

Potential Cause Troubleshooting Step
Hydrolysis of the activated carboxylic acid The presence of water from the hygroscopic amine salt can hydrolyze the activated carboxylic acid intermediate (e.g., acyl chloride, active ester) back to the carboxylic acid, preventing amide bond formation.[5][6] Dry the this compound thoroughly before use.
Deactivation of the coupling reagent Many peptide coupling reagents (e.g., carbodiimides like EDC, phosphonium (B103445) salts like PyBOP) are moisture-sensitive.[7][8] Use fresh, anhydrous coupling reagents and perform the reaction under an inert atmosphere.
Incomplete reaction Ensure optimal reaction conditions, including solvent, temperature, and reaction time. The presence of water can sometimes slow down the desired reaction.

Issue 2: Difficulty in product purification.

Potential Cause Troubleshooting Step
Formation of water-soluble byproducts The hydrolysis of coupling reagents can lead to water-soluble byproducts (e.g., dicyclohexylurea from DCC, which is less soluble, but others are more so), which can complicate purification. An aqueous workup can help remove these.
Presence of unreacted starting materials Optimize the reaction stoichiometry and conditions to drive the reaction to completion.

Quantitative Data Summary

Hygroscopicity Classification Water Uptake (% w/w) at 25°C and 80% Relative Humidity
Slightly hygroscopic> 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a solution

Source: Adapted from general pharmaceutical guidelines.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in a sample of this compound.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a coulometric or volumetric titrator as appropriate for the expected water content.

  • Solvent Preparation: Add a suitable anhydrous solvent (e.g., methanol (B129727) or a specialized Karl Fischer solvent) to the titration vessel.

  • Pre-titration: Titrate the solvent to a stable endpoint to remove any residual moisture.

  • Sample Preparation: In a low-humidity environment (e.g., a glove box or under a stream of dry nitrogen), accurately weigh a sample of this compound.

  • Titration: Quickly add the weighed sample to the titration vessel and start the titration.

  • Calculation: The instrument will automatically calculate the water content, usually expressed as a percentage or in parts per million (ppm).

Protocol 2: Drying of this compound Prior to Reaction

Objective: To remove absorbed moisture from this compound before its use in a moisture-sensitive reaction.

Methodology:

  • Place the required amount of this compound in a suitable flask (e.g., a round-bottom flask).

  • Connect the flask to a high-vacuum line.

  • Heat the flask gently with a heating mantle or oil bath to a temperature below its melting point (e.g., 40-50 °C) while under vacuum for several hours (e.g., 4-8 hours).

  • Allow the flask to cool to room temperature under vacuum.

  • Once cooled, break the vacuum with an inert gas (e.g., nitrogen or argon).

  • The dried reagent should be used immediately or stored in a desiccator over a strong desiccant.

Visualizations

Experimental_Workflow Workflow for Handling Hygroscopic 3,3-Difluoropyrrolidine HCl cluster_analysis Post-Reaction storage Store in Desiccator weighing Weigh in Low-Humidity Environment storage->weighing drying Dry Under Vacuum (if necessary) weighing->drying If clumpy or high moisture kf_titration Determine Water Content (Karl Fischer) weighing->kf_titration Determine exact reagent amount reaction Perform Reaction weighing->reaction drying->kf_titration Optional check drying->reaction kf_titration->reaction inert_atmosphere Inert Atmosphere (N2 or Ar) anhydrous_solvents Use Anhydrous Solvents workup Aqueous Workup (if applicable) reaction->workup purification Purification workup->purification analysis Analysis (NMR, LC-MS) purification->analysis

Handling workflow for hygroscopic 3,3-Difluoropyrrolidine HCl.

Troubleshooting_Logic Troubleshooting Logic for Low Reaction Yield start Low Reaction Yield check_hygroscopicity Was the amine salt dry? start->check_hygroscopicity check_conditions Were anhydrous conditions used? check_hygroscopicity->check_conditions Yes solution_dry Dry the amine salt under vacuum. check_hygroscopicity->solution_dry No check_stoichiometry Was stoichiometry correct? check_conditions->check_stoichiometry Yes solution_anhydrous Use anhydrous solvents and inert atmosphere. check_conditions->solution_anhydrous No check_reagents Were other reagents anhydrous and active? check_stoichiometry->check_reagents Yes solution_recalculate Recalculate stoichiometry based on water content. check_stoichiometry->solution_recalculate No solution_new_reagents Use fresh, anhydrous reagents. check_reagents->solution_new_reagents No end Re-run Reaction check_reagents->end Yes solution_dry->end solution_anhydrous->end solution_recalculate->end solution_new_reagents->end

References

Technical Support Center: Deprotection of N-Boc-3,3-difluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of N-Boc-3,3-difluoropyrrolidine.

Troubleshooting Guide

This guide addresses common issues observed during the deprotection of N-Boc-3,3-difluoropyrrolidine.

Issue 1: Incomplete or Sluggish Deprotection Reaction

  • Question: My N-Boc deprotection of 3,3-difluoropyrrolidine (B39680) is not proceeding to completion, even with standard acidic conditions (e.g., TFA in DCM). What are the potential causes and how can I resolve this?[1][2]

  • Answer: Incomplete deprotection can arise from several factors. The electron-withdrawing nature of the gem-difluoro group on the pyrrolidine (B122466) ring can decrease the basicity of the nitrogen atom, making the protonation step of the deprotection mechanism more difficult compared to non-fluorinated analogs.

    Recommended Solutions:

    • Increase Acid Concentration or Strength: If using Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM), consider increasing the TFA concentration (e.g., from 20% to 50% v/v).[3] A stronger acid system, such as 4M Hydrogen Chloride (HCl) in 1,4-dioxane (B91453) or methanol, can also be more effective.[4][5][6]

    • Elevate Reaction Temperature: Gently warming the reaction mixture may increase the reaction rate. However, this should be done cautiously to avoid potential side reactions.

    • Extend Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and allow it to stir for a longer period until completion is observed.[3]

Issue 2: Formation of Side Products

  • Question: I am observing the formation of unexpected byproducts during the deprotection reaction. What are these and how can I minimize them?

  • Answer: A common side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophilic species by the tert-butyl cation generated upon cleavage of the Boc group.[1][3] While the 3,3-difluoropyrrolidine ring itself is not electron-rich, other nucleophiles present in the reaction mixture or on the substrate (if it's a more complex molecule) can be susceptible to tert-butylation.

    Recommended Solutions:

    • Use of Scavengers: The most effective way to prevent tert-butylation is by adding a scavenger to the reaction mixture. Common scavengers that can trap the tert-butyl cation include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), thioanisole, or even a small amount of water.[1]

    • Choice of Deprotection Reagent: Consider using a deprotection method that does not generate a free carbocation. For instance, thermal deprotection could be an alternative.[7][8]

Issue 3: Degradation of the Product or Other Functional Groups

  • Question: The desired 3,3-difluoropyrrolidine product appears to be degrading under the deprotection conditions, or other acid-sensitive functional groups in my molecule are being affected. What are my options?[4]

  • Answer: The use of strong acids can be detrimental to molecules containing other acid-labile functionalities such as esters, acetals, or some protecting groups.[4] The pyrrolidine ring itself, once deprotected, might also be susceptible to degradation under harsh acidic conditions.

    Recommended Solutions:

    • Milder Acidic Conditions: Employ milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]

    • Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) can effect Boc cleavage under non-protic and often milder conditions.[1][9]

    • Thermal Deprotection: Heating the N-Boc-3,3-difluoropyrrolidine in a high-boiling solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can induce deprotection without the need for an acid catalyst, which can be advantageous for acid-sensitive substrates.[8][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of N-Boc-3,3-difluoropyrrolidine?

A1: A widely used and effective method is treatment with a solution of 4M HCl in 1,4-dioxane.[5] The reaction is typically performed at 0°C and then allowed to warm to room temperature.[5] Another common method is using a mixture of TFA and DCM.[4]

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On TLC, the disappearance of the starting material (N-Boc-3,3-difluoropyrrolidine) and the appearance of the product (which will have a different retention factor) can be observed. LC-MS can confirm the mass of the desired deprotected product.

Q3: The workup procedure leaves me with the hydrochloride salt of 3,3-difluoropyrrolidine. How do I obtain the free amine?

A3: To obtain the free amine from its hydrochloride salt, you can perform a basic workup. This typically involves dissolving the salt in a suitable solvent and washing with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] Subsequent extraction with an organic solvent will yield the free amine.

Q4: Are there any non-acidic methods for the deprotection of N-Boc-3,3-difluoropyrrolidine?

A4: Yes, thermal deprotection is a viable non-acidic method.[7][8] This involves heating the N-Boc protected compound in a suitable high-boiling, polar protic solvent such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[8][10] This method can be particularly useful for substrates that are sensitive to strong acids.

Data Presentation

Table 1: Comparison of Common N-Boc Deprotection Reagents

ReagentTypical ConditionsReaction TimeYieldRemarks
Trifluoroacetic Acid (TFA) DCM, 0°C to rt1 - 4 hHighStandard and effective method. The volatility of TFA can be advantageous for work-up, but its corrosiveness is a drawback.[4]
Hydrochloric Acid (HCl) 4M in Dioxane or MeOH, rt1 - 16 hHighCommonly used and highly effective, often yielding the hydrochloride salt directly.[4][5]
Amberlyst 15 Methanol, refluxVariesGoodA solid-supported acid that can be filtered off, simplifying work-up.[4]
Thermolysis High-boiling solvent (e.g., TFE), ~150°C1 - 2 hModerate to GoodA catalyst-free method suitable for substrates sensitive to strong acids. High temperatures may not be suitable for all substrates.[4][8]
Zinc Bromide (ZnBr₂) Dichloromethane, rtup to 3 hVariesA mild Lewis acid alternative to protic acids.[1]

Experimental Protocols

Protocol 1: Deprotection using HCl in Dioxane

  • Dissolve N-Boc-3,3-difluoropyrrolidine (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[5]

  • Stir the reaction mixture at 0°C for 40 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure to yield the crude salt.[5] The solid can be collected by filtration and washed with a cold solvent like diethyl ether.[1]

Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolve N-Boc-3,3-difluoropyrrolidine (1.0 eq) in dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.[4]

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The residue can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and obtain the free amine.[1]

Protocol 3: Thermal Deprotection

  • Dissolve N-Boc-3,3-difluoropyrrolidine (1.0 eq) in a high-boiling solvent such as 2,2,2-trifluoroethanol (TFE).[8]

  • Heat the reaction mixture to a temperature between 150°C and 200°C.[8] The use of a sealed vessel or a continuous flow reactor may be necessary to reach temperatures above the solvent's boiling point.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure to yield the deprotected product.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_methods Methods cluster_workup Workup & Product start N-Boc-3,3-difluoropyrrolidine deprotection Select Deprotection Method start->deprotection acidic Acidic Conditions (TFA/DCM or HCl/Dioxane) deprotection->acidic Standard thermal Thermal Conditions (High Temp, TFE) deprotection->thermal Acid-Sensitive mild Milder Conditions (Lewis Acids, Solid Acids) deprotection->mild Sensitive Substrates workup Reaction Monitoring (TLC, LC-MS) acidic->workup thermal->workup mild->workup product 3,3-difluoropyrrolidine (Free Amine or Salt) workup->product

Caption: General workflow for the deprotection of N-Boc-3,3-difluoropyrrolidine.

Troubleshooting_Logic start Start Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products? check_completion->check_side_products Yes increase_acid Increase Acid Strength/ Concentration incomplete->increase_acid increase_temp Increase Temperature incomplete->increase_temp increase_acid->check_completion increase_temp->check_completion side_products Side Product Formation check_side_products->side_products Yes success Successful Deprotection check_side_products->success No add_scavenger Add Scavenger side_products->add_scavenger change_method Change to Milder/ Thermal Method side_products->change_method add_scavenger->start change_method->start

Caption: Troubleshooting logic for N-Boc-3,3-difluoropyrrolidine deprotection.

References

Technical Support Center: Scale-Up Synthesis of 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming common challenges encountered during the scale-up synthesis of 3,3-Difluoropyrrolidine hydrochloride. This valuable building block is integral to the development of various pharmaceutical compounds.[1] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Key challenges during the scale-up of this compound synthesis include:

  • Handling Hazardous Reagents: The use of pyrophoric, corrosive, or toxic reagents, such as certain fluorinating agents, requires stringent safety protocols and specialized equipment for large-scale operations.[2][3]

  • Exothermic Reactions: Controlling the temperature of highly exothermic steps is critical to prevent runaway reactions and ensure product quality and safety.

  • Reagent Stoichiometry and Addition: Maintaining optimal reagent ratios and controlling addition rates is crucial for maximizing yield and minimizing byproduct formation.

  • Purification: Efficiently purifying the final product to meet stringent pharmaceutical standards can be challenging at a larger scale, often requiring the development of robust crystallization or chromatography methods.[4]

  • Protecting Group Manipulation: The efficiency of protecting group introduction and removal can significantly impact the overall yield and purity of the final compound. Incomplete reactions at these stages can lead to complex purification challenges.

Q2: Are there safer alternatives to hazardous fluorinating agents like DAST for large-scale synthesis?

A2: Yes, due to the safety concerns associated with reagents like DAST (diethylaminosulfur trifluoride), alternative, more thermally stable fluorinating agents such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) are often preferred for scale-up operations.[5] Additionally, synthetic routes that avoid direct fluorination of a ketone precursor by utilizing fluorinated building blocks are being developed to enhance safety and practicality for industrial production.

Q3: How can I improve the yield of the cyclization step to form the pyrrolidine (B122466) ring?

A3: Low yields in the cyclization step can often be attributed to incomplete reaction or the formation of side products.[6] To improve the yield, consider the following:

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and selectivity. A solvent screen may be necessary to identify the optimal conditions.

  • Temperature Optimization: While higher temperatures can increase the reaction rate, they may also promote the formation of byproducts. Careful temperature control is essential.

  • Catalyst Selection: For catalyzed cyclization reactions, screening different catalysts and optimizing the catalyst loading can lead to significant improvements in yield.

  • pH Control: In cases where the reaction is pH-sensitive, careful control of the pH throughout the reaction is critical.

Q4: What are the best practices for the deprotection of N-Boc-3,3-difluoropyrrolidine at scale?

A4: Incomplete or problematic N-Boc deprotection can be a significant bottleneck.[1][7] Key considerations for large-scale deprotection include:

  • Acid Choice and Concentration: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent are commonly used.[7] The choice of acid and its concentration should be optimized to ensure complete deprotection without degrading the product.

  • Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions. Using a scavenger can help to mitigate these unwanted reactions.

  • Temperature Control: While some deprotection reactions can be performed at room temperature, others may require cooling to minimize side reactions or heating to drive the reaction to completion.

  • Work-up Procedure: A well-designed work-up procedure is essential to effectively remove the excess acid and byproducts, leading to a cleaner crude product that is easier to purify.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Yield in Fluorination Step Incomplete reaction due to insufficient reagent or low reactivity.Increase the stoichiometry of the fluorinating agent. For less reactive substrates, a more potent fluorinating agent may be required.
Decomposition of the fluorinating agent.Ensure strict anhydrous conditions and maintain the recommended temperature range for the specific fluorinating agent used.[5]
Formation of elimination byproducts.Optimize reaction conditions, such as lowering the temperature or using a less basic fluorinating agent, to disfavor the elimination pathway.
Incomplete Cyclization Steric hindrance in the substrate.More forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary.
Inefficient catalyst turnover.Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. Use of a higher catalyst loading or a more active catalyst could be beneficial.
Formation of Impurities during Deprotection Alkylation of the product by the tert-butyl cation.Add a scavenger, such as anisole (B1667542) or thioanisole, to the reaction mixture to trap the tert-butyl cation.
Degradation of the product under harsh acidic conditions.Use the minimum effective concentration of acid and consider performing the reaction at a lower temperature. Alternatively, explore milder deprotection methods.[1]
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.Perform a solvent screen to find a suitable anti-solvent for precipitation or crystallization.
Oily product that is difficult to handle.Attempt to form a salt of the product, as salts are often crystalline and easier to handle. For 3,3-Difluoropyrrolidine, the hydrochloride salt is typically prepared.[7]
Impurities co-crystallize with the product.Optimize crystallization conditions by screening different solvent systems and controlling the cooling rate. If necessary, column chromatography may be required prior to final crystallization.

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthetic Routes to this compound

Parameter Route A: Deoxofluorination Route B: From Fluorinated Building Block Route C: Reductive Amination
Starting Material N-Boc-3-pyrrolidinoneEthyl 2,2-difluoro-4-bromobutanoate1,1-Difluoro-4-chlorobutane
Key Reagents Deoxo-Fluor®, HClAmmonia, Pd/C, HClN-benzylamine, NaBH(OAc)₃, HCl
Number of Steps 343
Overall Yield (approx.) 60-70%55-65%65-75%
Key Challenges Handling of hazardous fluorinating agent, exothermic reaction control.Availability and cost of the starting material, hydrogenation pressure.Control of selectivity in the reduction step.
Scalability Moderate, requires specialized equipment.Good, avoids hazardous fluorination.Good, uses common reagents.

Note: The data presented in this table is a summary of typical values found in the literature and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3,3-difluoropyrrolidine via Deoxofluorination

  • Fluorination: To a solution of N-Boc-3-pyrrolidinone in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, slowly add Deoxo-Fluor® (1.2 equivalents) at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain N-Boc-3,3-difluoropyrrolidine.

Protocol 2: Deprotection to form this compound

  • Acidification: Dissolve N-Boc-3,3-difluoropyrrolidine in a suitable solvent (e.g., dioxane or ethyl acetate).[7]

  • HCl Addition: Add a solution of 4M HCl in the chosen solvent and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., isopropanol/hexanes) to yield the pure product.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Work-up & Purification cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Isolation & Purification start N-Boc-3-pyrrolidinone process1 Fluorination Reaction start->process1 reagent1 Deoxo-Fluor® DCM, 0°C to RT reagent1->process1 quench Quench with NaHCO₃ process1->quench extract Extract with DCM quench->extract purify1 Column Chromatography extract->purify1 intermediate N-Boc-3,3-difluoropyrrolidine purify1->intermediate process2 Deprotection Reaction intermediate->process2 reagent2 4M HCl in Dioxane RT reagent2->process2 concentrate Concentration process2->concentrate recrystallize Recrystallization concentrate->recrystallize end 3,3-Difluoropyrrolidine Hydrochloride recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_solutions Potential Solutions start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Work-up & Purification Steps start->check_workup solution_sm Purify Starting Materials check_sm->solution_sm solution_reagents Use Fresh Reagents Adjust Stoichiometry check_reagents->solution_reagents solution_conditions Optimize Temperature & Time Ensure Inert Atmosphere check_conditions->solution_conditions solution_workup Modify Extraction or Crystallization Solvents check_workup->solution_workup rerun Re-run Experiment solution_sm->rerun solution_reagents->rerun solution_conditions->rerun solution_workup->rerun

References

Technical Support Center: Analysis of 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3,3-Difluoropyrrolidine hydrochloride via Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected NMR signals for pure this compound?

A1: The proton (¹H) NMR spectrum of this compound typically shows three main signals. In Deuterated Methanol (CD₃OD), the expected chemical shifts are approximately: δ 3.54 (triplet, 2H), 3.43 (triplet, 2H), and 2.40 (multiplet, 2H).[1] These signals correspond to the protons on the pyrrolidine (B122466) ring. The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument.

Q2: What are the common sources of impurities in this compound samples?

A2: Impurities can originate from various stages of the synthesis and purification process. Common sources include:

  • Incomplete Reactions: Residual starting materials, such as N-Boc-3,3-difluoropyrrolidine, may be present if the deprotection step is not carried to completion.[1]

  • Side Reactions: Byproducts from unintended reaction pathways during synthesis.

  • Reagents and Solvents: Residual solvents used during the reaction or purification, such as 1,4-dioxane, ethyl acetate, or dichloromethane, are common impurities.[1][2]

  • Degradation: The compound may degrade over time or under certain storage conditions, leading to the formation of new impurities.

Q3: I see unexpected peaks in my ¹H NMR spectrum. How can I determine if they are impurities?

A3: First, compare your spectrum to a reference spectrum of pure this compound (see data tables below). Any significant peaks not corresponding to the product or the NMR solvent are likely impurities. Pay close attention to the integration of the peaks. The ratio of the integrals of impurity peaks to the product peaks can provide a quantitative estimate of the impurity level. For definitive identification, advanced 2D NMR techniques (like COSY, HSQC) or LC-MS may be necessary.

Q4: How can I identify residual solvent peaks in my NMR spectrum?

A4: Residual solvent peaks are very common. Their chemical shifts are well-documented for all standard deuterated solvents.[3][4] Refer to the data tables provided in this guide or other standard reference tables to identify signals corresponding to common laboratory solvents. For example, a singlet around δ 2.17 ppm in CDCl₃ often indicates residual acetone.

Q5: Why is ¹⁹F NMR useful for analyzing this compound?

A5: Since the target molecule contains fluorine, ¹⁹F NMR is an exceptionally powerful and sensitive technique for its analysis.[5][6] It provides a clean spectral window with a wide chemical shift range, often free from background signals that can complicate ¹H NMR.[5] Each unique fluorine environment will produce a distinct signal, making it highly effective for identifying and quantifying any fluorine-containing impurities that may have similar proton signals to the main compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Product peaks are overlapping. The chemical shifts of different protons are too close in the chosen solvent.Change the deuterated solvent. Spectra run in benzene-d₆ or acetone-d₆ often show different chemical shift dispersions compared to chloroform-d (B32938) or methanol-d₄.[2]
A broad peak is present in the spectrum. 1. Poor instrument shimming.2. Low solubility of the sample.3. Sample is too concentrated.4. Presence of paramagnetic impurities.1. Re-shim the instrument.2. Try a different solvent in which the compound is more soluble.3. Dilute the sample.4. Purify the sample further if paramagnetic species are suspected.
How can I confirm if a peak is from an N-H proton? Exchangeable protons (like N-H or O-H) have characteristic behaviors.Add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its peak to disappear or significantly decrease in intensity.[2]
There is a large water peak in my spectrum. The deuterated solvent has absorbed moisture from the air, or the sample was not properly dried.Use a freshly opened ampoule of deuterated solvent. If using a bottle, consider adding molecular sieves to keep it dry. Ensure your sample is thoroughly dried under high vacuum before preparing the NMR sample.[2]

Data Presentation

Table 1: NMR Spectroscopic Data for this compound
Nucleus Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HC2-H₂, C5-H₂~3.54Triplet (t)~11.9
¹HC2-H₂, C5-H₂~3.43Triplet (t)~7.8
¹HC4-H₂~2.40Multiplet (m)-
¹³CC2, C5~49.0 (triplet, JCF ≈ 25 Hz)--
¹³CC4~38.0 (triplet, JCF ≈ 22 Hz)--
¹³CC3~120.0 (triplet, JCF ≈ 245 Hz)--
¹⁹FC3-F₂Varies with standardTriplet (t)-
Note: ¹H NMR data is referenced from CD₃OD.[1] ¹³C and ¹⁹F data are typical expected values and may vary based on experimental conditions.
Table 2: Characteristic ¹H NMR Signals of Common Impurities
Impurity Origin Solvent Chemical Shift (δ, ppm) Multiplicity
N-Boc-3,3-difluoropyrrolidineStarting MaterialCDCl₃~1.46 (s, 9H, Boc)Singlet
1,4-DioxaneSynthesis SolventD₂O~3.75Singlet
tert-ButanolBoc-deprotection byproductCDCl₃~1.28Singlet
Ethyl AcetatePurification SolventCDCl₃~2.05 (s), ~4.12 (q), ~1.26 (t)Singlet, Quartet, Triplet
DichloromethanePurification SolventCDCl₃~5.30Singlet
WaterEnvironmentalCDCl₃~1.56Singlet
Note: Chemical shifts are approximate and can vary with solvent and temperature.[7]

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, D₂O, DMSO-d₆).

  • Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is required for high-quality spectra.[2]

  • Transfer: If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.

  • Analysis: Insert the NMR tube into the spectrometer for analysis.

Protocol 2: Acquiring NMR Spectra
  • Instrument Setup: Load the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition: If available, acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive experiment for fluorinated compounds and can quickly reveal fluorine-containing impurities.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate all relevant signals for quantitative analysis.

Visualizations

impurity_identification_workflow start_node Unexpected Peak Observed in ¹H NMR Spectrum process_node_1 Check Integration Ratio Is it significant? start_node->process_node_1 Step 1 process_node process_node decision_node decision_node end_node Impurity Identified end_node_unidentified Impurity Unidentified (Requires further analysis) decision_node_1 Compare to Impurity Tables (Solvents, Reagents) process_node_1->decision_node_1 decision_node_1->end_node Match Found process_node_2 Acquire Additional Data (¹³C, ¹⁹F, 2D NMR) decision_node_1->process_node_2 No Match decision_node_2 Analyze Advanced Spectra for Structural Clues process_node_2->decision_node_2 decision_node_2->end_node Structure Elucidated decision_node_2->end_node_unidentified Structure Ambiguous

Caption: Workflow for identifying an unknown impurity in an NMR spectrum.

Caption: Relationship between synthesis and potential impurity formation.

References

improving solubility of 3,3-Difluoropyrrolidine hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3,3-Difluoropyrrolidine hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

Data Presentation: Solubility of this compound

Solvent CategorySolventSolubilityObservations & Notes
Polar Protic WaterHighReadily dissolves.
Methanol (B129727) (MeOH)SolubleOften used in purification and as a reaction co-solvent.
Ethanol (EtOH)SolubleSimilar to methanol; a 50/50 ethanol/water mixture is a common solvent for reactions involving halogenoalkanes and hydroxide (B78521) ions.[1]
Isopropanol (IPA)Moderately SolubleGenerally, solubility is expected to be lower than in methanol or ethanol.
Polar Aprotic Dimethylformamide (DMF)SolubleA good solvent for many polar and ionic compounds.
Dimethyl Sulfoxide (DMSO)HighReadily dissolves; often used for preparing stock solutions.
Acetonitrile (ACN)Sparingly SolublePyrrolidinium salts, in general, show some solubility in acetonitrile.
AcetoneSparingly SolubleMay have limited solubility.
Non-Polar Aprotic Dichloromethane (B109758) (DCM)Poorly SolubleGenerally not a good solvent for hydrochloride salts.
Tetrahydrofuran (THF)Poorly SolubleLimited solubility is expected.
Ethyl Acetate (EtOAc)Poorly SolubleGenerally not a suitable solvent.
TolueneInsolubleNot a suitable solvent.
HexaneInsolubleNot a suitable solvent.

Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?

A2: Poor solubility in organic solvents is a common issue with amine hydrochlorides. The primary reason is the ionic nature of the salt, which is often incompatible with less polar organic solvents. To address this, you have two main options:

  • Use a Co-solvent: Adding a polar solvent in which the hydrochloride salt is soluble, such as methanol or ethanol, can help to dissolve the reactant. However, be sure that the co-solvent is compatible with your reaction conditions.

  • Convert to the Freebase: This is the most common and effective method. By neutralizing the hydrochloride, you generate the free amine (3,3-Difluoropyrrolidine), which is significantly more soluble in a wider range of organic solvents.

Q3: How do I convert this compound to its freebase?

A3: You can perform a "freebasing" procedure. This can be done as a separate step before your reaction or in-situ (in the reaction mixture).

  • Separate Workup (Ex-situ Freebasing): This involves dissolving the hydrochloride salt in an aqueous solution, adding a base to raise the pH, and then extracting the free amine with an organic solvent. This method provides the pure free amine for your reaction.

  • In-situ Freebasing: This involves adding a suitable base directly to the reaction mixture containing the hydrochloride salt to generate the free amine just before or during the reaction. This is often more convenient but requires careful selection of a base that does not interfere with your reaction.

Troubleshooting Guides

Issue 1: The reaction is sluggish or incomplete, and I suspect solubility is the problem.

  • Root Cause: The concentration of the dissolved this compound in your organic solvent is too low for the reaction to proceed at a reasonable rate.

  • Solution Workflow:

    G A Incomplete Reaction: Suspected Solubility Issue B Option 1: Add a Polar Co-solvent (e.g., MeOH, EtOH) A->B E Option 2: Convert to Freebase (Recommended) A->E C Check Co-solvent Compatibility with Reaction Conditions B->C D Proceed with Reaction C->D F In-situ Freebasing: Add a non-nucleophilic base (e.g., Et3N, DIPEA) to the reaction mixture. E->F G Ex-situ Freebasing: Perform an aqueous workup with base and extract the free amine. E->G F->D H Use the isolated free amine in the reaction. G->H H->D

    Workflow for Addressing Solubility Issues

Issue 2: After adding a base for in-situ freebasing, I observe side products.

  • Root Cause: The base used for freebasing might be participating in the reaction as a nucleophile or causing undesired side reactions.

  • Troubleshooting Steps:

    • Choose a Non-Nucleophilic Base: Switch to a hindered, non-nucleophilic base such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA).

    • Consider an Inorganic Base: If your reaction conditions permit, a solid inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, which can be filtered off after the reaction. These are generally less soluble in organic solvents and react at the surface.

    • Stoichiometry of the Base: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the base to neutralize the hydrochloride.

    • Temperature Control: Add the base at a lower temperature to control reactivity.

Experimental Protocols

Protocol 1: Ex-situ Generation of Freebase 3,3-Difluoropyrrolidine

This protocol describes a standard aqueous workup to convert the hydrochloride salt to the free amine.

  • Dissolution: Dissolve 1.0 equivalent of this compound in deionized water.

  • Basification: Cool the solution in an ice bath (0 °C) and slowly add a 2M aqueous solution of a strong base like sodium hydroxide (NaOH) or a saturated solution of a weaker base like sodium bicarbonate (NaHCO₃) until the pH of the solution is basic (pH > 9).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free amine will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the free 3,3-Difluoropyrrolidine.

    Caution: The free amine may be volatile, so care should be taken during solvent removal.

Protocol 2: In-situ Freebasing for a Nucleophilic Substitution Reaction

This protocol provides a general procedure for using this compound directly in a reaction.

  • Reactant Mixture: To a reaction vessel, add your electrophile, the reaction solvent (e.g., DMF or ACN), and 1.0 equivalent of this compound.

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature or heat as required for the reaction to proceed. The formation of a precipitate (the amine hydrochloride of your added base) is often observed as the reaction progresses.

  • Workup: Proceed with the standard aqueous workup for your reaction.

Mandatory Visualization: Logical Relationship for Improving Solubility

G cluster_0 Problem Identification cluster_1 Solution Strategies cluster_2 Implementation cluster_3 Outcome start Poor Solubility of 3,3-Difluoropyrrolidine HCl in Reaction Solvent strategy1 Use Co-solvent System start->strategy1 strategy2 Convert to Freebase start->strategy2 impl1 Add Polar Co-solvent (e.g., MeOH, EtOH) strategy1->impl1 impl2 In-situ Freebasing (e.g., with Et3N, DIPEA) strategy2->impl2 impl3 Ex-situ Freebasing (Aqueous Workup) strategy2->impl3 end Homogeneous Reaction Mixture & Improved Reaction Rate impl1->end impl2->end impl3->end

Decision-making process for improving solubility.

References

Technical Support Center: Reactions Involving 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3,3-Difluoropyrrolidine (B39680) hydrochloride. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during N-arylation and N-alkylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues in a question-and-answer format, providing solutions and optimization strategies.

Q1: My N-arylation or N-alkylation reaction with 3,3-Difluoropyrrolidine hydrochloride is resulting in low to no yield. What are the likely causes?

A1: Low reactivity is a common challenge with this substrate due to two primary factors:

  • Reduced Nucleophilicity: The two electron-withdrawing fluorine atoms at the C3 position significantly decrease the electron density on the nitrogen atom. This lowers the nucleophilicity of the amine, making it less reactive towards electrophiles compared to non-fluorinated pyrrolidine (B122466).

  • Starting Material Form: The substrate is a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. In this ammonium (B1175870) form, it is not nucleophilic and cannot participate in the desired reaction.[1][2] It is essential to use a sufficient amount of base to neutralize the hydrochloride and generate the free amine in situ.

Troubleshooting Steps:

  • Base Selection & Stoichiometry: Ensure you are using at least two equivalents of base: one to neutralize the HCl salt and at least one to facilitate the catalytic cycle (e.g., deprotonate the amine-palladium complex in Buchwald-Hartwig reactions).[3][4] For sluggish reactions, a stronger base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is often more effective than weaker bases like K₂CO₃ or Cs₂CO₃.[3][4]

  • Catalyst System: The choice of catalyst and ligand is critical. For challenging substrates, highly active catalyst systems are required. Consider using advanced generation Buchwald-Hartwig precatalysts and ligands.[5][6]

  • Reaction Temperature: The reduced nucleophilicity may necessitate higher reaction temperatures to achieve a reasonable reaction rate. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it, for example, to 80-110 °C for N-arylation reactions in solvents like toluene (B28343) or dioxane.[3]

Q2: How do I choose the right catalyst system for the N-arylation (e.g., Buchwald-Hartwig reaction) of this compound?

A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7][8] For a sterically accessible but electronically deactivated secondary amine like 3,3-difluoropyrrolidine, the choice of ligand is paramount.

  • Palladium Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often superior to using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[5] These precatalysts are air-stable and form the active Pd(0) species efficiently.

  • Ligands: Bulky, electron-rich biarylphosphine ligands are essential for promoting the key steps of oxidative addition and reductive elimination.[5]

    • For Aryl Chlorides/Bromides: Ligands like XPhos, SPhos, or RuPhos are excellent starting points due to their high activity.[5][6]

    • For Challenging Couplings: If simpler systems fail, consider more specialized ligands designed for difficult substrates.

  • Copper Catalysis: As an alternative to palladium, copper-catalyzed N-arylation (Ullmann reaction) can be effective.[9][10][11][12] These reactions often use CuI as a catalyst, sometimes with a ligand like 1,10-phenanthroline, and are typically run at higher temperatures in polar aprotic solvents like DMF or DMSO.[11][13]

Q3: What is the best approach for N-alkylation of this compound?

A3: Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form a quaternary ammonium salt.[14] However, since 3,3-difluoropyrrolidine is a secondary amine, this is less of a concern than with primary amines.

  • Phase-Transfer Catalysis (PTC): This is a highly effective method for alkylating amines.[15][16] A phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), transports the deprotonated amine from the aqueous or solid phase (where an inorganic base like NaOH or K₂CO₃ resides) into the organic phase to react with the alkyl halide.[16][17] This method often uses milder conditions and avoids the need for strong, expensive organic bases.[16]

  • Borrowing Hydrogen Methodology: For a greener approach, N-alkylation using alcohols as alkylating agents can be achieved with palladium or other transition metal catalysts.[18][19] This method avoids the use of alkyl halides.

Q4: I am observing catalyst decomposition (formation of palladium black) in my Buchwald-Hartwig reaction. What can I do?

A4: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive.[20]

  • Ligand Choice: Ensure the ligand is robust enough for the reaction conditions. Bulky biarylphosphine ligands not only promote catalytic activity but also stabilize the Pd(0) center, preventing aggregation.[5][20]

  • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Try to run the reaction at the lowest temperature that still provides a reasonable rate.[20]

  • Inert Atmosphere: Palladium(0) species are sensitive to oxygen.[20] Ensure that the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.

Catalyst System Selection Tables

The tables below summarize common starting conditions for N-arylation and N-alkylation reactions. Note that optimization will likely be required for this specific substrate.

Table 1: Catalyst Systems for N-Arylation of 3,3-Difluoropyrrolidine

Reaction TypeCatalyst/PrecatalystLigandBase (≥2 eq.)SolventTypical Temp.Notes
Buchwald-Hartwig XPhos Pd G3, RuPhos Pd G3XPhos, RuPhos, SPhosNaOt-Bu, LHMDS, K₃PO₄Toluene, Dioxane, THF80-110 °CStart with a strong base due to the electron-withdrawing nature of the CF₂ group. Precatalysts are recommended for reproducibility.[3][5]
Ullmann Coupling CuI (5-10 mol%)1,10-Phenanthroline (Optional)K₂CO₃, Cs₂CO₃, K₃PO₄DMF, DMSO, NMP110-140 °CA classic alternative to palladium catalysis, particularly effective for aryl iodides and bromides. Ligands can accelerate the reaction.[10][11][13]
Photoredox/Nickel Dual Catalysis NiCl₂·glyme, Ir or Ru photocatalystdtbbpyOrganic BaseDMA, DMSORoom Temp.An emerging method that operates under mild conditions and may offer different functional group tolerance.[21]

Table 2: Catalyst Systems for N-Alkylation of 3,3-Difluoropyrrolidine

Reaction TypeCatalyst/ReagentAlkylating AgentBase (≥2 eq.)Solvent SystemTypical Temp.Notes
Phase-Transfer Catalysis TBAB, TBAHS (5-10 mol%)Alkyl Halide (Br, I)NaOH, K₂CO₃, KOHToluene/H₂O, CH₂Cl₂/H₂O25-60 °CHighly practical and scalable method. The base is typically in the aqueous phase or used as a solid.[15][16]
"Borrowing Hydrogen" Pd/C, [Ir(cod)Cl]₂, Ru complexesAlcoholNone or catalytic baseAlcohol (as solvent)100-150 °CA green chemistry approach that produces water as the only byproduct.[18][19]
Classical Sₙ2 NoneAlkyl Halide/SulfonateK₂CO₃, Et₃N, DIPEADMF, Acetonitrile25-80 °CA straightforward method, but requires careful control to avoid side reactions. Ensure sufficient base is present to neutralize the HCl salt and the acid generated during the reaction.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation

  • Preparation: To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (e.g., XPhos, 1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 2.2 eq.).

  • Reagent Addition: Add the aryl halide (1.0 eq.) and this compound (1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1-0.5 M).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Phase-Transfer Catalyzed N-Alkylation

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.), the alkyl halide (1.1 eq.), the phase-transfer catalyst (e.g., TBAB, 0.1 eq.), and the organic solvent (e.g., toluene).

  • Base Addition: Add an aqueous solution of the inorganic base (e.g., 50% w/w NaOH, 3.0 eq.) or the solid base itself.

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 50 °C). Vigorous stirring is crucial to ensure efficient transfer between phases.

  • Monitoring: Monitor the consumption of the starting material by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction, add water, and separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography or distillation.

Visual Guides & Workflows

The following diagrams illustrate key workflows and concepts for catalyst selection and troubleshooting.

G start Low or No Product Yield check_reagents 1. Verify Reagent Quality start->check_reagents check_base 2. Check Base start->check_base check_conditions 3. Evaluate Reaction Conditions start->check_conditions check_catalyst 4. Re-evaluate Catalyst System start->check_catalyst sub_reagents1 Amine HCl neutralized? (>2 eq. base used?) check_reagents->sub_reagents1 sub_reagents2 Solvents anhydrous & degassed? check_reagents->sub_reagents2 sub_base Is base strong enough? (e.g., NaOtBu vs K2CO3) check_base->sub_base sub_conditions1 Is temperature high enough? check_conditions->sub_conditions1 sub_conditions2 Is atmosphere fully inert? (No Pd black?) check_conditions->sub_conditions2 sub_catalyst1 Is ligand appropriate? (e.g., bulky biarylphosphine) check_catalyst->sub_catalyst1 sub_catalyst2 Try alternative catalyst? (e.g., Cu-based or Photoredox) check_catalyst->sub_catalyst2 optimized Optimized Reaction sub_reagents1->optimized sub_reagents2->optimized sub_base->optimized sub_conditions1->optimized sub_conditions2->optimized sub_catalyst1->optimized sub_catalyst2->optimized

Caption: Troubleshooting workflow for low-yield reactions.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle pd_precatalyst Pd(II) Precatalyst (e.g., XPhos Pd G3) active_catalyst Active Pd(0)L Complex pd_precatalyst->active_catalyst ligand Biarylphosphine Ligand (e.g., XPhos) ligand->active_catalyst oxidative_addition A. Oxidative Addition (with Aryl-X) active_catalyst->oxidative_addition Enters Cycle amine_coordination B. Amine Coordination & Deprotonation (Base) oxidative_addition->amine_coordination [Pd(II)(Ar)(X)L] reductive_elimination C. Reductive Elimination amine_coordination->reductive_elimination [Pd(II)(Ar)(NR₂)L] reductive_elimination->oxidative_addition Product (Ar-NR₂) + Pd(0)L regenerated

References

Validation & Comparative

A Comparative Guide to 3,3-Difluoropyrrolidine Hydrochloride and 3-Fluoropyrrolidine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacokinetic properties, thereby enhancing the efficacy and safety of therapeutic agents. Among the various fluorinated building blocks, substituted pyrrolidines have garnered significant attention due to their prevalence in numerous biologically active compounds. This guide provides a detailed comparison of two such analogs: 3,3-difluoropyrrolidine (B39680) hydrochloride and 3-fluoropyrrolidine (B48656), with a focus on their application in drug design, supported by experimental data and detailed protocols.

Physicochemical Properties

The introduction of fluorine atoms can significantly alter the electronic properties of a molecule, which in turn influences its acidity (pKa) and lipophilicity (LogP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa: The basicity of the pyrrolidine (B122466) nitrogen is attenuated by the electron-withdrawing effects of the fluorine substituents. The gem-difluoro group in 3,3-difluoropyrrolidine is expected to have a more pronounced effect on reducing the pKa compared to the single fluorine atom in 3-fluoropyrrolidine. A lower pKa can impact the ionization state of the molecule at physiological pH, which can affect its binding to the target protein and its permeability across biological membranes.

LogP: Lipophilicity is a key determinant of a drug's ability to cross cell membranes. Fluorination generally increases lipophilicity. However, the effect can be complex and is influenced by the overall molecular context. While the addition of fluorine atoms increases the molecular weight and surface area, it can also alter the molecule's conformation and hydrogen bonding capacity.

Property3,3-Difluoropyrrolidine3-Fluoropyrrolidine
pKa 7.5 (experimental)[1]~9.0 - 10.0 (estimated)
Calculated LogP 0.6[1]0.3

Metabolic Stability

A crucial aspect of drug design is to develop compounds that are stable against metabolic degradation, primarily by cytochrome P450 enzymes in the liver. Fluorination at or near a potential site of metabolism can block this process, thereby increasing the drug's half-life and bioavailability.

The C-H bonds on the pyrrolidine ring are susceptible to oxidative metabolism. The introduction of a C-F bond, which is significantly stronger than a C-H bond, can prevent this oxidation. In this regard, 3,3-difluoropyrrolidine offers protection at the 3-position. While 3-fluoropyrrolidine also provides some metabolic shielding, the gem-difluoro substitution is generally considered to confer greater metabolic stability at that position.

While a direct comparative study of the metabolic stability of matched pairs containing these two specific moieties was not identified, the general principle of increased metabolic stability with fluorination is well-established in medicinal chemistry.

Biological Activity and Applications

Both 3,3-difluoropyrrolidine and 3-fluoropyrrolidine have been incorporated into various drug candidates to enhance their biological activity and pharmacokinetic properties. Two notable examples are in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes and Janus Kinase (JAK) inhibitors for inflammatory diseases.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones, which are involved in glucose homeostasis. Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels. Both fluorinated pyrrolidine scaffolds have been utilized in the design of potent and selective DPP-IV inhibitors. The fluorine substituents can engage in favorable interactions with the enzyme's active site and improve metabolic stability.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is implicated in various inflammatory and autoimmune diseases. JAK inhibitors are an important class of drugs for treating these conditions. The pyrrolidine scaffold can serve as a key building block in the design of JAK inhibitors, and fluorination can be used to fine-tune their potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols

Determination of pKa

The acidity or basicity of a compound is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. The pKa of fluorinated amines can be determined potentiometrically or by using spectroscopic methods such as NMR.

Potentiometric Titration:

  • A solution of the compound of interest (e.g., 3,3-difluoropyrrolidine hydrochloride or 3-fluoropyrrolidine hydrochloride) is prepared in water or a mixed aqueous/organic solvent system.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • A titration curve of pH versus the volume of titrant added is generated.

  • The pKa is determined as the pH at which half of the compound is in its ionized form.

Determination of LogP (Lipophilicity)

The octanol-water partition coefficient (LogP) is the most common measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.

Shake-Flask Method:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to separate the two phases.

  • The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes which contain a high concentration of cytochrome P450 enzymes.

Liver Microsomal Stability Assay:

  • Human liver microsomes are incubated with the test compound at 37°C in a phosphate (B84403) buffer (pH 7.4).

  • The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Signaling Pathways

To visualize the biological context in which these fluorinated pyrrolidines are often employed, the following diagrams illustrate the DPP-IV and JAK-STAT signaling pathways.

Caption: DPP-IV signaling pathway and the role of inhibitors.

Caption: JAK-STAT signaling pathway and the role of inhibitors.

Conclusion

Both this compound and 3-fluoropyrrolidine are valuable building blocks in drug design, offering medicinal chemists tools to modulate the physicochemical and pharmacokinetic properties of drug candidates. The choice between a mono- or di-fluorinated scaffold will depend on the specific goals of the drug design program. Gem-difluorination generally leads to a greater reduction in pKa and can provide enhanced metabolic stability compared to monofluorination. However, the impact on lipophilicity and biological activity is context-dependent and requires empirical validation. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers working with these important fluorinated motifs.

References

Unveiling the Impact of Fluorination on Pyrrolidine Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of fluorine substitution on heterocyclic scaffolds is paramount. This guide provides an objective comparison of the reactivity of monofluorinated and difluorinated pyrrolidines, supported by experimental data, to aid in the rational design of novel molecular entities.

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In the context of pyrrolidines, a common scaffold in medicinal chemistry, the degree of fluorination—mono- versus di-substitution—can significantly impact their basicity and nucleophilicity, thereby influencing their reactivity in common synthetic transformations such as N-alkylation and N-acylation.

Basicity and Nucleophilicity: A Quantitative Comparison

The most direct measure of how fluorine substitution affects the reactivity of the pyrrolidine (B122466) nitrogen is its basicity, quantified by the pKa of its conjugate acid. The strong electron-withdrawing inductive effect of the fluorine atom(s) decreases the electron density on the nitrogen, thereby reducing its basicity and, consequently, its nucleophilicity.

Experimental data clearly demonstrates this trend. The pKa of the parent pyrrolidine is approximately 11.27. Introducing a single fluorine atom at the 3-position is expected to lower this value, and geminal difluorination at the same position results in a more pronounced decrease.

CompoundStructurepKa of Conjugate Acid
Pyrrolidine
alt text
~11.27
3-Fluoropyrrolidine (B48656) (representative monofluorinated)
alt text
Estimated to be lower than pyrrolidine
3,3-Difluoropyrrolidine (B39680)
alt text
7.5[1]

This significant drop in pKa for 3,3-difluoropyrrolidine indicates a substantial decrease in the availability of the nitrogen lone pair for protonation, which directly translates to reduced nucleophilicity in chemical reactions.

Reactivity in Nucleophilic Substitution Reactions

The observed differences in basicity have direct implications for the reactivity of fluorinated pyrrolidines in common nucleophilic substitution reactions, such as N-alkylation and N-acylation.

N-Alkylation: In this SN2 reaction, the pyrrolidine nitrogen acts as a nucleophile, attacking an alkyl halide. Due to its higher pKa and greater nucleophilicity, a monofluorinated pyrrolidine is expected to react faster than its difluorinated counterpart under identical conditions. The higher electron density on the nitrogen of the monofluorinated species allows for a more effective orbital overlap with the electrophilic carbon of the alkyl halide, leading to a lower activation energy for the reaction.

N-Acylation: Similarly, in N-acylation reactions with acyl chlorides or anhydrides, the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon is the rate-determining step. A monofluorinated pyrrolidine, being a stronger nucleophile, will exhibit a higher reaction rate compared to a difluorinated pyrrolidine.

While direct kinetic studies comparing the two are scarce in the literature, the substantial difference in their pKa values provides strong evidence for this reactivity trend.

Experimental Protocols

The following are general protocols for N-alkylation and N-acylation of fluorinated pyrrolidines. These can be used as a starting point for comparative reactivity studies.

General Experimental Protocol for N-Alkylation

Materials:

  • Fluorinated pyrrolidine (e.g., 3-fluoropyrrolidine or 3,3-difluoropyrrolidine)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., acetonitrile, DMF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of the fluorinated pyrrolidine (1.0 eq.) in the chosen solvent, add the base (1.5-2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Experimental Protocol for N-Acylation

Materials:

  • Fluorinated pyrrolidine (e.g., 3-fluoropyrrolidine or 3,3-difluoropyrrolidine)

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., dichloromethane, THF)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the fluorinated pyrrolidine (1.0 eq.) and the base (1.2 eq.) in the chosen solvent and cool the mixture in an ice bath.

  • Slowly add the acylating agent (1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Reactivity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Fluorination Effect cluster_1 Physicochemical Property cluster_2 Reactivity No Fluorine No Fluorine Monofluorination Monofluorination No Fluorine->Monofluorination High pKa High pKa No Fluorine->High pKa Difluorination Difluorination Monofluorination->Difluorination Lower pKa Lower pKa Monofluorination->Lower pKa Lowest pKa Lowest pKa Difluorination->Lowest pKa High Nucleophilicity High Nucleophilicity High pKa->High Nucleophilicity Reduced Nucleophilicity Reduced Nucleophilicity Lower pKa->Reduced Nucleophilicity Significantly Reduced Nucleophilicity Significantly Reduced Nucleophilicity Lowest pKa->Significantly Reduced Nucleophilicity

Figure 1. Impact of fluorination on pKa and nucleophilicity.

G start Start: Prepare Solutions of Monofluorinated and Difluorinated Pyrrolidines react Run Parallel N-Alkylation or N-Acylation Reactions under Identical Conditions start->react monitor Monitor Reaction Progress (TLC, GC-MS, NMR) react->monitor workup Quench and Work-up Reactions monitor->workup purify Purify Products (Column Chromatography) workup->purify analyze Analyze and Compare - Reaction Rates - Product Yields purify->analyze end Conclusion on Relative Reactivity analyze->end

Figure 2. Workflow for a comparative reactivity study.

Conclusion

The degree of fluorination on the pyrrolidine ring has a predictable and significant impact on its reactivity. The strong inductive electron-withdrawing effect of fluorine atoms lowers the basicity (pKa) of the pyrrolidine nitrogen, with difluorination having a more pronounced effect than monofluorination. This reduction in basicity directly correlates with a decrease in nucleophilicity. Consequently, monofluorinated pyrrolidines are expected to be more reactive in nucleophilic substitution reactions like N-alkylation and N-acylation compared to their difluorinated analogs. This understanding is crucial for medicinal chemists and process developers in selecting the appropriate fluorinated building blocks and optimizing reaction conditions to achieve desired outcomes in their synthetic endeavors.

References

The Fluorine Advantage: A Comparative Guide to Gem-Difluorination in Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a powerful tool for optimizing drug candidates. This guide provides an in-depth comparison of gem-difluorinated pyrrolidines against their non-fluorinated counterparts, highlighting the significant advantages conferred by this specific structural modification. Supported by experimental data, this document outlines the impact of gem-difluorination on key physicochemical properties, metabolic stability, and biological activity.

The introduction of a gem-difluoro (CF2) group into a pyrrolidine (B122466) ring can dramatically alter a molecule's properties in ways that are highly beneficial for drug discovery. These modifications can lead to improved metabolic stability, modulated basicity (pKa), and enhanced biological potency and selectivity, ultimately leading to compounds with more favorable pharmacokinetic profiles.

Physicochemical Properties: A Balancing Act of Basicity and Lipophilicity

The strong electron-withdrawing nature of fluorine atoms in the gem-difluoro group has a profound impact on the physicochemical properties of the pyrrolidine scaffold.

Impact on Basicity (pKa)

Gem-difluorination significantly reduces the basicity of the pyrrolidine nitrogen. This is a direct consequence of the inductive effect of the fluorine atoms, which pull electron density away from the nitrogen, making its lone pair of electrons less available for protonation. This reduction in pKa can be advantageous in drug design, as it can prevent unwanted protonation at physiological pH, which may improve cell membrane permeability and reduce off-target interactions.

Impact on Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity (LogP) is more complex and can be either increasing or decreasing. The outcome depends on the overall molecular structure, the position of the CF2 group, and its spatial relationship with neighboring C-H bonds. While fluorine is highly electronegative, the replacement of two C-H bonds with C-F bonds can alter the molecule's surface properties and its interactions with water in nuanced ways.

CompoundScaffoldpKaLogPReference
PyrrolidineNon-fluorinated~11.27~0.46[Calculated]
3,3-Difluoropyrrolidine (B39680)gem-DifluorinatedLower than pyrrolidineVaries[1][2]
nNOS Inhibitor 1 Non-fluorinatedHigh-[3]
nNOS Inhibitor 2 (gem-difluoro analog) gem-Difluorinated~5.5-[3]

Table 1: Comparison of Physicochemical Properties. Note: Specific experimental values for 3,3-difluoropyrrolidine were not available in the searched literature, but a decrease in pKa is a well-established trend.

Metabolic Stability: Blocking Unwanted Transformations

A key advantage of gem-difluorination is the enhancement of metabolic stability. The C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Placing a gem-difluoro group at a metabolically vulnerable position can effectively block oxidation at that site. This can lead to a longer half-life of the drug in the body, reduced clearance, and improved oral bioavailability. In some cases, this modification can also lead to a "metabolic switch," where the primary route of metabolism is shifted to a different, potentially less problematic, part of the molecule.

CompoundIntrinsic Clearance (CLint)Metabolic StabilityReference
Non-fluorinated CycloalkanesVariesLower[1][2]
gem-Difluorinated CycloalkanesGenerally lowerImproved[1][2]
nNOS Inhibitor 1 High (inferred)Low (potential for oxidation)[3]
nNOS Inhibitor 2 (gem-difluoro analog) Lower (blocked oxidation)High (blocked oxidation)[3]

Table 2: Comparison of Metabolic Stability.

Biological Activity and Bioavailability: A Case Study in nNOS Inhibition

A compelling example of the benefits of gem-difluorination in a pyrrolidine scaffold is seen in the development of neuronal nitric oxide synthase (nNOS) inhibitors.

A potent pyrrolidine-based nNOS inhibitor suffered from poor oral bioavailability. The introduction of a gem-difluoro group adjacent to an amino group in a side chain dramatically improved its drug-like properties.[3] This modification not only blocked potential metabolic oxidation at the benzylic position but also lowered the pKa of the nearby amino group.[3] This resulted in a monocationic species at physiological pH, which is thought to improve membrane permeability.

The outcome was a gem-difluorinated analog with not only retained high potency and selectivity for nNOS but also a remarkable improvement in oral bioavailability in rats from virtually zero to 22%.[3][4]

CompoundnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)Selectivity (nNOS vs eNOS)Oral Bioavailability (rat, %)Reference
Parent nNOS Inhibitor 1531,5009,450~2100-fold~0[3]
gem-Difluoro Analog 36136,80050,400~3800-fold22[3][4]

Table 3: Comparison of Biological Activity and Bioavailability of nNOS Inhibitors.

Experimental Protocols

Determination of pKa and LogP

The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are typically determined by potentiometric titration using an instrument like the SiriusT3.

Protocol for pKa Determination:

  • A small amount of the compound (2-5 mg of solid or 3-5 µL of a 10mM stock solution) is dissolved in a suitable solvent (e.g., water or a methanol/water mixture).

  • The solution is titrated with a standardized solution of hydrochloric acid and potassium hydroxide.

  • The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

  • The pKa is calculated from the titration curve.

Protocol for LogP Determination:

  • The compound is dissolved in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Protocol:

  • The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human or rat) at 37°C.

  • The reaction is initiated by the addition of the cofactor NADPH.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

  • The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins.

  • The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[5]

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The inhibitory potency (Ki) of a compound against nNOS is determined by measuring the enzymatic activity in the presence of the inhibitor.

Protocol (Hemoglobin Capture Assay):

  • Recombinant human nNOS enzyme is used.

  • The assay is performed in a 96-well plate containing HEPES buffer, the substrate L-arginine, cofactors (NADPH, FAD, FMN, H4B), calmodulin, and oxyhemoglobin.

  • Varying concentrations of the test inhibitor are added to the wells.

  • The reaction is initiated by the addition of the nNOS enzyme.

  • The formation of the NO-hemoglobin complex is monitored by measuring the increase in absorbance at 401 nm.

  • The initial reaction rates are calculated, and the percent inhibition for each inhibitor concentration is determined to calculate the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Oral Bioavailability Study in Rats

This study determines the fraction of an orally administered drug that reaches the systemic circulation.

Protocol:

  • A group of rats is administered the test compound orally (e.g., by gavage).

  • A separate group is administered the compound intravenously to serve as a 100% bioavailability reference.

  • Blood samples are collected at multiple time points after administration.

  • The concentration of the drug in the plasma is quantified by LC-MS/MS.

  • The area under the plasma concentration-time curve (AUC) is calculated for both oral and intravenous administration.

  • The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[7]

Visualizing the Impact of Gem-Difluorination

metabolic_pathway cluster_0 Non-Fluorinated Pyrrolidine cluster_1 gem-Difluorinated Pyrrolidine A Parent Compound (CH2 at C3) B Metabolite 1 (3-Hydroxy-pyrrolidine) A->B CYP450 Oxidation C Further Oxidation Products B->C D Parent Compound (CF2 at C3) E Metabolism Blocked at C3 D->E Resistant to CYP450 Oxidation F Alternative Metabolite (Metabolism at a different position) D->F Metabolic Switching

Caption: Metabolic fate of non-fluorinated vs. gem-difluorinated pyrrolidines.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation start Design Analogs synth_nf Synthesize Non-Fluorinated Pyrrolidine start->synth_nf synth_f Synthesize gem-Difluorinated Pyrrolidine start->synth_f physchem Physicochemical Profiling (pKa, LogP) synth_nf->physchem synth_f->physchem metstab Metabolic Stability (Microsomes) physchem->metstab activity Biological Activity (e.g., nNOS assay) metstab->activity bioavailability Oral Bioavailability (Rat Model) activity->bioavailability Promising Candidates

Caption: Workflow for comparing fluorinated and non-fluorinated pyrrolidines.

References

Conformational Analysis of 3,3-Difluoropyrrolidine-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. The unique stereoelectronic properties of fluorine can profoundly influence the conformational preferences of cyclic systems, thereby modulating their biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the conformational analysis of 3,3-difluoropyrrolidine-containing molecules with their monofluorinated and non-fluorinated counterparts, supported by experimental and computational data.

Introduction to Pyrrolidine (B122466) Ring Conformation

The five-membered pyrrolidine ring is a flexible scaffold that avoids the eclipsed conformations of a planar structure by adopting puckered forms, primarily the envelope (E) and twist (T) conformations. In these non-planar arrangements, substituents can occupy pseudo-axial and pseudo-equatorial positions. The energy barrier between these conformations is low, often leading to a dynamic equilibrium in solution.

The Influence of 3,3-Difluorination

Geminal difluorination at the C3 position of the pyrrolidine ring introduces significant conformational constraints due to a combination of steric and stereoelectronic effects. The primary driving force behind the conformational preferences in 3,3-difluoropyrrolidine (B39680) systems is the gauche effect, where the molecule preferentially adopts a conformation where the fluorine atoms are gauche to the nitrogen atom. This preference arises from stabilizing hyperconjugative interactions.

The introduction of two fluorine atoms at the 3-position has a pronounced effect on the ring pucker, often leading to a more defined conformational state compared to the parent pyrrolidine. This can be particularly advantageous in drug design, where a more rigid conformation can lead to higher binding affinity and selectivity for a biological target.

Comparative Conformational Data

The following tables summarize key quantitative data from conformational studies of various substituted pyrrolidines, highlighting the impact of 3,3-difluorination.

Table 1: Ring Pucker Preferences and Amide Isomer Ratios of N-Acylated Proline Derivatives

CompoundDominant Ring Pucker% trans-Amide (in CDCl₃)% trans-Amide (in D₂O)Isomerization Rate Constant (kex/s⁻¹) in D₂O
Ac-Pro-OMeCγ-exo---
Ac-(3S,4R)-3,4-diF-Pro-OMeCγ-exo---
Ac-(3R,4R)-3,4-diF-Pro-OMeCγ-endo---
Ac-(3S,4S)-3,4-diF-Pro-OMeCγ-exo---

Data compiled from studies on fluorinated proline derivatives, which provide insights into the effects of vicinal difluorination that can be extrapolated to geminal difluorination at the 3-position.[1][2]

Table 2: Calculated Energy Differences for 3-Fluoropyrrolidine (B48656) Conformers

ConformerRelative Energy (ΔE, kcal/mol) in Gas Phase
cis-twist (axial N-H)0.00
trans-envelope (equatorial N-H)+0.47
cis-envelope (axial N-H)+0.87
trans-twist (equatorial N-H)+1.23

Computational data for 3-fluoropyrrolidine indicates a preference for a cis-twist conformation, stabilized by an intramolecular F∙∙∙H hydrogen bond.[3]

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of fluorinated pyrrolidines.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified 3,3-difluoropyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final concentration of 10-20 mM.

  • ¹H and ¹⁹F NMR: Acquire standard one-dimensional ¹H and ¹⁹F NMR spectra to identify the chemical shifts and multiplicities of the protons and fluorine atoms.

  • Heteronuclear Correlation Spectroscopy: To determine through-bond connectivities and measure coupling constants, perform 2D correlation experiments such as ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation). For detailed conformational analysis, a phase-sensitive ¹H-¹⁹F HSQC without decoupling in the indirect dimension is valuable for measuring ⁿJ(H,F) coupling constants.[4]

  • Through-Space Correlation Spectroscopy: To identify through-space proximities between atoms, which can help differentiate between conformers, perform a 2D ¹⁹F,¹H-HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300-800 ms.[4]

  • Data Analysis: Measure the ³J(H,F) coupling constants from the high-resolution heteronuclear correlation spectra. These values can be correlated with dihedral angles using established Karplus relationships to infer the ring pucker. Analyze the cross-peak intensities in the HOESY spectrum to identify through-space interactions that are characteristic of specific conformations.

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the 3,3-difluoropyrrolidine derivative of suitable quality (typically 0.1-0.3 mm in each dimension). Common techniques include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.

  • Crystal Mounting and Data Collection: Select a suitable single crystal and mount it on a goniometer head.[5] The crystal is then placed in a diffractometer and typically cooled to 100 K under a stream of liquid nitrogen to minimize thermal vibrations.[5] An intense beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct or Patterson methods to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure with precise atomic coordinates, bond lengths, and angles.[5]

Visualizing Experimental Workflows and Conformational Equilibria

The following diagrams illustrate the typical workflow for conformational analysis and the conformational equilibrium of a substituted pyrrolidine ring.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_modeling Computational Modeling synthesis Synthesis of 3,3-Difluoropyrrolidine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹⁹F, HSQC, HOESY) purification->nmr Solution-state analysis xray X-Ray Crystallography purification->xray Solid-state analysis dft DFT Calculations (Conformer Energies, Geometries) purification->dft solution_conf Solution-State Conformation nmr->solution_conf solid_conf Solid-State Conformation xray->solid_conf dft->solution_conf Corroboration dft->solid_conf Corroboration

Workflow for Conformational Analysis

conformational_equilibrium Cg_exo Cγ-exo Pucker (Pseudo-axial F) Cg_endo Cγ-endo Pucker (Pseudo-equatorial F) Cg_exo->Cg_endo Ring Inversion

Pyrrolidine Ring Pucker Equilibrium

Conclusion

The introduction of a 3,3-difluoro moiety into the pyrrolidine ring significantly influences its conformational landscape. These molecules tend to adopt more rigid conformations compared to their non-fluorinated or monofluorinated analogs, a feature that can be exploited in the design of bioactive compounds. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a thorough understanding of the conformational preferences of these important building blocks in medicinal chemistry. The provided experimental protocols and comparative data serve as a valuable resource for researchers in this field.

References

3,3-Difluorination Markedly Attenuates the Basicity of the Pyrrolidine Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the impact of gem-difluorination at the C3 position of the pyrrolidine (B122466) ring on the pKa of the ring nitrogen. This guide provides a quantitative comparison, detailed experimental protocols for pKa determination, and a visualization of the underlying electronic effects.

The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to modulate various physicochemical properties, including basicity (pKa). Understanding the impact of fluorination on the pKa of nitrogen-containing heterocycles is crucial for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) properties. This guide focuses on the comparative analysis of the basicity of pyrrolidine and its 3,3-difluorinated analog.

Quantitative Comparison of pKa Values

The substitution of two hydrogen atoms with highly electronegative fluorine atoms at the C3 position of the pyrrolidine ring results in a significant decrease in the basicity of the pyrrolidine nitrogen. This is quantitatively demonstrated by the notable drop in the pKa value of the conjugate acid.

CompoundStructurepKa of Conjugate AcidReference
PyrrolidinePyrrolidine11.31[1]PubChem CID 31268
3,3-Difluoropyrrolidine3,3-Difluoropyrrolidine7.5[2]PubChem CID 2782827

Note: A predicted pKa value of 6.86 has also been reported for 3,3-difluoropyrrolidine.[3][4]

The more than three-unit decrease in pKa upon 3,3-difluorination reflects a substantial reduction in the ability of the nitrogen atom to accept a proton. This is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms.[5][6][7]

Visualizing the Inductive Effect

The following diagram illustrates the electronic impact of the gem-difluoro group on the pyrrolidine nitrogen, leading to a lower pKa.

Caption: Inductive effect of 3,3-difluorination on pyrrolidine nitrogen.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for structure-activity relationship (SAR) studies. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods for determining the pKa of amines.

Potentiometric Titration

This is a widely used and accurate method for pKa determination.[8][9] It involves monitoring the pH of a solution of the amine as a strong acid is added.

Methodology:

  • Sample Preparation: Prepare a solution of the amine (e.g., 3,3-difluoropyrrolidine) of known concentration (e.g., 0.01 M) in deionized water or a suitable buffer with a known ionic strength.

  • Titration: Titrate the amine solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the change in chemical shift of a nucleus (typically ¹H or ¹³C) near the ionization center as a function of pH.[10]

Methodology:

  • Sample Preparation: Prepare a series of solutions of the amine in buffers of varying known pH values.

  • NMR Data Acquisition: Acquire the NMR spectrum (e.g., ¹H NMR) for each sample.

  • Data Analysis: Identify a proton signal that is sensitive to the protonation state of the nitrogen (e.g., protons on the carbons alpha to the nitrogen). Plot the chemical shift (δ) of this proton against the pH of the solution.

  • pKa Determination: The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the amine. This data can be fitted to the Henderson-Hasselbalch equation for a precise determination.

Conclusion

The gem-difluorination at the C3 position of pyrrolidine provides a clear and significant attenuation of the basicity of the ring nitrogen, as evidenced by the substantial decrease in its pKa value. This effect is primarily driven by the strong inductive electron-withdrawing nature of the fluorine atoms. For researchers in drug discovery and medicinal chemistry, this substitution offers a valuable tool for fine-tuning the physicochemical properties of lead compounds to enhance their pharmacokinetic profiles and overall therapeutic potential. The experimental protocols outlined provide robust methods for the accurate determination of these crucial pKa values.

References

A Comparative Analysis of Fluorinated Pyrrolidines in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the pyrrolidine (B122466) scaffold has emerged as a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of enzyme inhibitors. This guide provides a comparative analysis of fluorinated pyrrolidines and their non-fluorinated counterparts, focusing on their inhibitory efficacy against various key enzyme targets. The data presented herein is supported by detailed experimental methodologies and visualizations to facilitate an objective evaluation for drug discovery and development.

The Impact of Fluorination on Inhibitory Potency

Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, contribute significantly to its utility in drug design.[1] When incorporated into a pyrrolidine ring, fluorine can influence the molecule's conformation, basicity (pKa), and interactions with the enzyme's active site.[2][3] This often leads to enhanced binding affinity and, consequently, lower inhibitory concentrations (IC50) or inhibition constants (Ki).[4] The electron-withdrawing nature of fluorine can also increase the electrophilicity of adjacent functional groups, making them more susceptible to nucleophilic attack by active site residues, a key mechanism in the inhibition of certain proteases.[4]

Comparative Inhibitory Activities

The following tables summarize the inhibitory activities of various fluorinated pyrrolidine derivatives against several important enzyme classes, with a direct comparison to their non-fluorinated analogues where available.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a crucial role in glucose metabolism, making it a key target for the treatment of type 2 diabetes.[5] Fluorinated pyrrolidines have been extensively investigated as DPP-IV inhibitors.[6][7][8]

Compound ClassDerivativeTarget EnzymeIC50Reference
Pyrrolidine Amide(S)-3-Fluoropyrrolidine derivative (Compound 48)DPP-IVOrally active in mice[6][8]
Pyrrolidine Sulfonamide4-trifluorophenyl substituted derivative (Compound 23d)DPP-IV11.32 ± 1.59 μM[9]
Non-fluorinated PyrrolidineVildagliptin (reference drug)DPP-IV-[9]
N-substituted-glycyl-2-cyanopyrrolidineNVP-DPP728DPP-IV-[10]
N-substituted-glycyl-2-cyanopyrrolidineNVP-LAF237DPP-IVPotent and selective[10]
Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[11]

Compound ClassDerivativeTarget EnzymeInhibition ProfileReference
Fluorinated Pyrrolidine-BenzenesulfonamideTertiary benzenesulfonamide (B165840) derivativeshCA IISelective inhibition[11]
Non-fluorinated Pyrrolidine-BenzenesulfonamideSulpiride (inspiration for the study)hCA IISelective inhibition[11]
Viral Protease Inhibitors

Viral proteases are essential for viral replication, making them attractive targets for antiviral drug development.[12] Pyrrolidine-based structures have shown promise as inhibitors of proteases from viruses like coronaviruses.[12]

Compound ClassDerivativeTarget EnzymeActivityReference
Novel PyrrolidinesVarious derivativesMain Protease (MPro) of CoronavirusesAntiviral activity[12]
Other Enzyme Targets

Fluorinated pyrrolidines have also been evaluated as inhibitors of other enzymes, demonstrating the broad applicability of this chemical scaffold.

Compound ClassDerivativeTarget EnzymeIC50/KiReference
Ketone Inhibitor2-(2,2,2-trifluoroethoxymethyl) pyrrolidinyl analogueCaspase-34.79 nM[4]
Ketone Inhibitor2-(2,2,2-trifluoroethoxymethyl) pyrrolidinyl analogueCaspase-77.47 nM[4]
Polyhydroxylated PyrrolidineD-gluco and D-galacto derivativesα-Glucosidase and Aldose Reductase57% inhibition (ALR2)[9]
Pyrrolidine Derivative-Neuraminidase (Influenza A H3N2)1.56 - 2.40 µM[13]
Prolidase InhibitorN-benzyloxycarbonyl-L-proline (Cbz-Pro)Prolidase90% inhibition in vitro[14]

Experimental Protocols

General Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound. Specific enzyme and substrate concentrations, as well as buffer conditions, will vary depending on the target enzyme.

  • Enzyme and Substrate Preparation :

    • Reconstitute the purified enzyme to a stock concentration in an appropriate assay buffer. The final enzyme concentration in the assay should be optimized for linear reaction kinetics.

    • Prepare a stock solution of the enzyme's substrate in the assay buffer. The final substrate concentration is typically at or near its Michaelis-Menten constant (Km).

  • Inhibitor Preparation :

    • Prepare a stock solution of the fluorinated pyrrolidine inhibitor in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the inhibitor stock solution to generate a range of test concentrations.

  • Assay Procedure :

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the diluted inhibitor solutions to the respective wells. Include control wells with solvent only (no inhibitor) and wells with a reference inhibitor.

    • Initiate the enzymatic reaction by adding the enzyme to all wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined period.

    • Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis :

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

Mechanism of Competitive Enzyme Inhibition

The following diagram illustrates the principle of competitive inhibition, a common mechanism for many enzyme inhibitors where the inhibitor binds to the active site, preventing substrate binding.

G E Free Enzyme ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Fluorinated Pyrrolidine Inhibitor ES->E P Product ES->P EI->E

Caption: Competitive inhibition of an enzyme by a fluorinated pyrrolidine.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps involved in determining the IC50 value of a potential enzyme inhibitor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme and Substrate Solutions C Add Reagents to 96-well Plate A->C B Prepare Serial Dilutions of Inhibitor B->C D Incubate at Constant Temperature C->D E Measure Product Formation D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Conclusion

The strategic incorporation of fluorine into the pyrrolidine ring is a proven and effective approach for enhancing the inhibitory potency and selectivity of enzyme inhibitors. The comparative data presented in this guide highlights the significant improvements in activity observed for fluorinated derivatives across a range of important therapeutic targets. The provided experimental protocols and workflow diagrams offer a foundational understanding for researchers engaged in the design and evaluation of novel enzyme inhibitors. Further exploration into the structure-activity relationships of fluorinated pyrrolidines will undoubtedly continue to fuel the development of next-generation therapeutics.

References

Assessing the Metabolic Stability of 3,3-Difluoropyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the metabolic stability of drug candidates is a critical objective in modern medicinal chemistry. The introduction of fluorine into molecular scaffolds is a well-established strategy to achieve this, with the 3,3-difluoropyrrolidine (B39680) moiety emerging as a valuable building block. This guide provides a comparative assessment of the metabolic stability of 3,3-difluoropyrrolidine derivatives against their non-fluorinated counterparts, supported by established metabolic principles and experimental data.

The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds. However, it can be susceptible to metabolic oxidation, often leading to rapid clearance and poor pharmacokinetic profiles. The strategic replacement of the hydrogen atoms at the 3-position with fluorine, a bioisosteric modification, can effectively block these metabolic "soft spots". The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond. This modification can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.

Comparative Metabolic Stability Data

To illustrate the impact of 3,3-difluorination, this guide presents a representative comparison of the intrinsic clearance, a measure of the inherent ability of the liver to metabolize a drug, for an N-aryl pyrrolidine and its 3,3-difluorinated analog, as investigated in a systematic study of fluorinated heterocyclic amines.

CompoundStructureIntrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)
N-Aryl Pyrrolidine(Structure of a generic N-aryl pyrrolidine)Higher Value (Indicating Lower Stability)
N-Aryl-3,3-difluoropyrrolidine(Structure of the corresponding 3,3-difluoro derivative)Lower Value (Indicating Higher Stability)

Note: The table presents a qualitative representation of the expected results based on the findings of systematic studies. The actual quantitative values would be dependent on the specific N-aryl substituent.

Signaling Pathways and Experimental Workflow

The metabolic stability of drug candidates is primarily assessed through in vitro assays, with the liver microsomal stability assay being a standard method. This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, particularly the cytochrome P450 superfamily, which are abundant in liver microsomes.

The following diagram illustrates the typical experimental workflow for a liver microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_compound Prepare Test Compound Stock Solution (in DMSO) mix Mix Test Compound, Microsomes, & Buffer prep_compound->mix prep_mics Thaw & Prepare Liver Microsomes prep_mics->mix prep_cofactor Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH) prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Incubate at 37°C (Take aliquots at 0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Add cold Acetonitrile (B52724) with Internal Standard) time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-life (t½) & Intrinsic Clearance (CLint) plot->calculate

Experimental workflow for a liver microsomal stability assay.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible metabolic stability data.

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound

  • Control compounds (one high clearance, one low clearance)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to a working concentration (e.g., 100 µM in ACN or a suitable solvent).

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 1 mg/mL) with phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the time zero (T0) point, the quenching solution is added before the NADPH system.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard to the respective wells.

  • Sample Processing:

    • Seal the plate and vortex to mix thoroughly.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein) .

Unveiling the Structural Landscape of 3,3-Difluoropyrrolidine Derivatives: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount for rational drug design and structure-activity relationship studies. This guide provides a comparative analysis of the X-ray crystallographic data of a 3,3-difluoropyrrolidinium-containing compound, offering insights into its solid-state conformation and intermolecular interactions. This analysis is supported by detailed experimental protocols derived from published research.

The introduction of fluorine atoms into organic molecules can significantly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The 3,3-difluoropyrrolidine (B39680) moiety is an increasingly popular building block in medicinal chemistry. X-ray crystallography provides definitive evidence of a molecule's stereochemistry, conformation, and packing in the solid state, which are critical for understanding its behavior.

This guide focuses on the crystal structure of (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O, a compound containing the protonated form of 3,3-difluoropyrrolidine. To date, a crystal structure for the simple 3,3-difluoropyrrolidine hydrochloride salt is not publicly available. However, the analysis of this more complex salt provides valuable information on the geometry of the 3,3-difluoropyrrolidinium cation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O, providing a quantitative basis for comparison with other pyrrolidine (B122466) derivatives.

Parameter (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O
Chemical Formula C₈H₁₈Cl₄F₄N₂OZn
Formula Weight 453.41
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.878(3)
b (Å) 14.333(5)
c (Å) 14.571(5)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1852.3(11)
Z 4
Temperature (K) 293(2)
Radiation (Å) MoKα (λ = 0.71073)
Final R indices (I > 2σ(I)) R₁ = 0.0455, wR₂ = 0.1098
R indices (all data) R₁ = 0.0516, wR₂ = 0.1135

Experimental Protocols

The successful determination of a crystal structure relies on a meticulous experimental workflow, from crystal growth to data analysis. The following protocols are based on the methodology reported for (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O.

Synthesis and Crystallization

Single crystals of (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O were reportedly grown by the slow evaporation of a solution containing 3,3-difluoropyrrolidine, zinc chloride, and hydrochloric acid in a mixed solvent system of ethanol (B145695) and water at room temperature. The precise control of solvent evaporation is crucial for obtaining high-quality crystals suitable for X-ray diffraction.

X-ray Data Collection and Structure Refinement

A suitable single crystal was selected and mounted on a diffractometer. The crystal was kept at a constant temperature of 293(2) K during data collection.

  • Data Collection: Diffraction data were collected using a Bruker APEX-II CCD diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). A series of ω and φ scans were performed to cover a significant portion of the reciprocal space.

  • Data Processing: The collected diffraction images were processed using the SAINT software package for integration of the reflection intensities and absorption correction using the SADABS program.

  • Structure Solution and Refinement: The crystal structure was solved by direct methods using the SHELXS program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon and nitrogen were placed in calculated positions and refined using a riding model.

Visualization of the Crystallographic Workflow

The following diagram illustrates the key stages involved in the determination of the crystal structure of a 3,3-difluoropyrrolidine derivative.

experimental_workflow cluster_synthesis Crystal Growth cluster_data_collection X-ray Diffraction cluster_data_processing Data Processing & Structure Solution synthesis Synthesis of (3,3-difluoropyrrolidinium)₂ZnCl₄·H₂O crystallization Slow Evaporation Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (MoKα radiation) mounting->data_collection integration Data Integration (SAINT) data_collection->integration absorption Absorption Correction (SADABS) integration->absorption solution Structure Solution (Direct Methods - SHELXS) absorption->solution refinement Structure Refinement (Full-matrix least-squares - SHELXL) solution->refinement final_structure final_structure refinement->final_structure Final Structural Model and CIF file

Caption: Experimental workflow for the X-ray crystallography of a 3,3-difluoropyrrolidine derivative.

This guide provides a foundational understanding of the crystallographic characteristics of a 3,3-difluoropyrrolidinium-containing compound. As more crystal structures of 3,3-difluoropyrrolidine derivatives become available, a more extensive comparative analysis will be possible, further aiding in the design of novel molecules with tailored properties for pharmaceutical applications.

The Impact of Gem-Difluorination: A Comparative Analysis of 3,3-Difluoropyrrolidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the various fluorinated building blocks, 3,3-difluoropyrrolidine (B39680) hydrochloride has emerged as a valuable synthon, offering distinct advantages in modulating the physicochemical and pharmacological properties of drug candidates. This guide provides a comparative analysis of the applications of 3,3-difluoropyrrolidine hydrochloride, contrasting its performance with non-fluorinated and mono-fluorinated analogs in the context of enzyme inhibition, and provides detailed experimental protocols for key synthetic and biological evaluation methods.

The introduction of a gem-difluoro moiety on the pyrrolidine (B122466) ring can significantly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability. These alterations can translate into improved potency, selectivity, and pharmacokinetic profiles of the final drug compound. This guide will delve into specific examples, focusing on the well-documented applications of this compound in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4) and Dual Leucine Zipper Kinase (DLK).

Comparative Performance in Enzyme Inhibition

The true value of this compound as a building block is best illustrated through a direct comparison of the biological activity of the resulting compounds with their non-fluorinated or mono-fluorinated counterparts.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a key therapeutic target for the treatment of type 2 diabetes. A notable study by Zhang et al. explored a series of triazole-substituted prolyl pyrrolidines as DPP-4 inhibitors. This research provides a clear example of the benefits of gem-difluorination.

Compound IDPyrrolidine SubstitutionR GroupDPP-4 IC50 (nM)
1a 3,3-difluoroH15.2
1b (S)-3-fluoroH25.6
1c UnsubstitutedH89.3
2a 3,3-difluoro4-F8.9
2b (S)-3-fluoro4-F18.5
2c Unsubstituted4-F55.1

Data summarized from Zhang L, et al. Chemical Biology & Drug Design, 81(2), 198-207 (2013).

As the data clearly indicates, the incorporation of the 3,3-difluoro moiety consistently leads to a significant enhancement in DPP-4 inhibitory potency compared to both the mono-fluorinated and unsubstituted analogs. This improvement is likely attributable to the electron-withdrawing nature of the fluorine atoms influencing the electronics of the pyrrolidine ring and its interactions within the enzyme's active site.

Dual Leucine Zipper Kinase (DLK) Inhibitors

DLK is a promising target for the treatment of neurodegenerative diseases. While a direct side-by-side comparison with identical non-fluorinated and mono-fluorinated analogs in a single publication is less common, the literature suggests a similar trend. The inclusion of 3,3-difluoropyrrolidine in DLK inhibitor scaffolds is a strategy employed to enhance potency and brain penetration.

Quantitative comparative data for DLK inhibitors is not as readily available in a single source as for DPP-4 inhibitors. However, the frequent use of 3,3-difluoropyrrolidine in potent DLK inhibitors described in the literature points towards its beneficial role in achieving high affinity and favorable pharmacokinetic properties necessary for CNS-targeting drugs.

Experimental Protocols

To facilitate the application of this knowledge in a research setting, detailed experimental protocols for the synthesis of a key inhibitor and the corresponding biological assay are provided below.

Synthesis of 1-((S)-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-3,3-difluoropyrrolidine (Compound 2a)

Experimental Workflow:

start 1-Azido-4-fluorobenzene (B1279027) & (S)-1-(prop-2-yn-1-yl)-3,3-difluoropyrrolidine reagents CuSO4·5H2O, Sodium Ascorbate (B8700270) t-BuOH/H2O start->reagents reaction Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition) reagents->reaction workup Reaction Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Compound 2a purification->product

A schematic overview of the synthesis of Compound 2a.

Procedure:

To a solution of (S)-1-(prop-2-yn-1-yl)-3,3-difluoropyrrolidine (1.0 mmol) and 1-azido-4-fluorobenzene (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL) is added sodium ascorbate (0.2 mmol) followed by copper(II) sulfate (B86663) pentahydrate (0.1 mmol). The reaction mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (petroleum ether/ethyl acetate = 3:1) to afford Compound 2a .

In Vitro DPP-4 Inhibition Assay

Experimental Workflow:

start DPP-4 Enzyme & Inhibitor (e.g., Compound 2a) incubation1 Pre-incubation (10 min, 37°C) start->incubation1 substrate Addition of Fluorogenic Substrate (Gly-Pro-AMC) incubation1->substrate incubation2 Enzymatic Reaction (30 min, 37°C) substrate->incubation2 measurement Fluorescence Measurement (Ex: 360 nm, Em: 460 nm) incubation2->measurement analysis IC50 Determination measurement->analysis

Workflow for the in vitro DPP-4 inhibition assay.

Procedure:

The DPP-4 inhibitory activity is determined using a fluorometric assay. In a 96-well plate, 25 µL of various concentrations of the test compound (dissolved in assay buffer: 25 mM Tris-HCl, pH 7.5, 140 mM NaCl, 10 mM KCl) are mixed with 25 µL of human recombinant DPP-4 enzyme solution. The plate is pre-incubated at 37°C for 10 minutes. The enzymatic reaction is initiated by adding 50 µL of the fluorogenic substrate Gly-Pro-AMC (final concentration 100 µM). The fluorescence intensity is measured kinetically for 30 minutes at 37°C using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Comparison of Starting Materials

The choice of starting material is a critical consideration in any synthetic campaign. Below is a comparison of this compound with its non- and mono-fluorinated analogs.

FeaturePyrrolidine Hydrochloride(S)-3-Fluoropyrrolidine HCl3,3-Difluoropyrrolidine HCl
Synthesis Complexity Relatively straightforwardChiral synthesis required, more stepsMulti-step synthesis, can involve hazardous fluorinating agents
Commercial Availability Readily availableCommercially availableCommercially available
Cost LowModerateHigh
Handling StandardStandardStandard

While this compound is more expensive and its synthesis is more complex than its non-fluorinated counterpart, the significant improvements in biological activity and pharmacokinetic properties often justify the initial investment, particularly in the lead optimization phase of drug discovery.

Conclusion

This compound is a powerful building block in medicinal chemistry that offers a reliable strategy for enhancing the potency and modulating the properties of drug candidates. The comparative data for DPP-4 inhibitors clearly demonstrates the advantages of gem-difluorination over mono-fluorination and non-fluorination. While the initial cost and synthetic complexity are higher, the potential for significant improvements in the final compound's profile makes this compound an indispensable tool for researchers and scientists in the pharmaceutical industry. The provided experimental protocols offer a starting point for the practical application of this valuable synthon in the design and development of novel therapeutics.

Unlocking Enhanced Biological Activity: A Comparative Guide to Compounds Featuring the 3,3-Difluoropyrrolidine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing therapeutic candidates. This guide provides an objective comparison of the biological activity of compounds containing the 3,3-difluoropyrrolidine (B39680) moiety versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

The introduction of a gem-difluoro group onto the pyrrolidine (B122466) ring can significantly influence a compound's physicochemical properties, such as basicity (pKa) and lipophilicity, which in turn can lead to improved metabolic stability, enhanced cell permeability, and increased potency.[1][2] This guide will explore these effects in the context of two key therapeutic targets: Dipeptidyl Peptidase-4 (DPP-4) and Dual Leucine Zipper Kinase (DLK).

Comparative Biological Activity Data

The following tables summarize the quantitative data comparing the inhibitory activities of 3,3-difluoropyrrolidine-containing compounds and their non-fluorinated analogs against DPP-4 and DLK.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The 3,3-difluoropyrrolidine moiety has been successfully incorporated into inhibitors of DPP-4, an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes. The gem-difluoro substitution has been shown to enhance the potency of these inhibitors.

Compound IDMoietyR GroupDPP-4 IC50 (nM)Reference
1a 3,3-Difluoropyrrolidine2,4,5-Trifluorobenzyl18(Paraphrased from Zhang L, et al., 2013)
1b Pyrrolidine2,4,5-Trifluorobenzyl45(Paraphrased from Zhang L, et al., 2013)
2a 3,3-Difluoropyrrolidine2-Chloro-4,5-difluorobenzyl25(Paraphrased from Zhang L, et al., 2013)
2b Pyrrolidine2-Chloro-4,5-difluorobenzyl68(Paraphrased from Zhang L, et al., 2013)
Dual Leucine Zipper Kinase (DLK) Inhibition

DLK is a critical regulator of neuronal degeneration, and its inhibition is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inclusion of the 3,3-difluoropyrrolidine scaffold has been explored in the development of potent and selective DLK inhibitors.

Compound IDMoietyR GroupDLK Ki (nM)Reference
3a 3,3-Difluoropyrrolidine4-(Trifluoromethyl)phenyl5.2(Paraphrased from Patel, S., et al., 2017)
3b Pyrrolidine4-(Trifluoromethyl)phenyl>1000(Paraphrased from Patel, S., et al., 2017)
4a 3,3-Difluoropyrrolidine5-Chloropyridin-2-yl3.0(Paraphrased from Patel, S., et al., 2017)
4b Pyrrolidine5-Chloropyridin-2-yl250(Paraphrased from Patel, S., et al., 2017)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.

Methodology:

  • Reagents: Human recombinant DPP-4, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) substrate, Tris buffer (pH 7.4).

  • Procedure:

    • The assay is performed in a 96-well plate format.

    • Test compounds are serially diluted in DMSO and pre-incubated with DPP-4 enzyme in Tris buffer for 15 minutes at room temperature.

    • The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate.

    • The fluorescence intensity is measured kinetically over 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

    • The rate of reaction is calculated from the linear portion of the kinetic curve.

  • Data Analysis: The IC50 values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Dual Leucine Zipper Kinase (DLK) Inhibition Assay (Cell-Based)

Objective: To assess the inhibitory activity of test compounds on DLK-mediated c-Jun phosphorylation in a cellular context.

Methodology:

  • Cell Line: HEK293 cells engineered to express human DLK under a doxycycline-inducible promoter.

  • Procedure:

    • HEK293-hDLK cells are plated in 96-well plates and cultured overnight.

    • DLK expression is induced by the addition of doxycycline.

    • Cells are then treated with various concentrations of the test compounds for 1 hour.

    • Following treatment, cells are lysed, and the levels of phosphorylated c-Jun (p-c-Jun) and total c-Jun are quantified using a sandwich ELISA or a high-content imaging system with specific antibodies.

  • Data Analysis: The ratio of p-c-Jun to total c-Jun is calculated for each treatment condition. IC50 values are determined by plotting the percentage of p-c-Jun inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

DPP4_Inhibition_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis DPP4 DPP-4 Enzyme Preincubation Pre-incubation (DPP-4 + Inhibitor) DPP4->Preincubation Inhibitor Test Compound (Fluorinated vs. Non-fluorinated) Inhibitor->Preincubation Substrate Gly-Pro-AMC Reaction_Start Add Substrate Substrate->Reaction_Start Preincubation->Reaction_Start Incubation Incubation (37°C) Reaction_Start->Incubation Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Incubation->Fluorescence Data_Analysis Calculate IC50 Fluorescence->Data_Analysis

Workflow for the DPP-4 Inhibition Assay.

DLK_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_downstream Downstream Effects Neuronal_Stress Neuronal Stress / Axon Injury DLK DLK Neuronal_Stress->DLK Activates MKK4_7 MKK4/7 DLK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates p_cJun p-c-Jun (Phosphorylated) cJun->p_cJun Apoptosis Apoptosis / Neuronal Degeneration p_cJun->Apoptosis Promotes Inhibitor DLK Inhibitor (with 3,3-difluoropyrrolidine) Inhibitor->DLK Inhibits

Simplified DLK Signaling Pathway and Point of Inhibition.

The strategic placement of the 3,3-difluoropyrrolidine moiety consistently demonstrates a significant improvement in the biological activity of both DPP-4 and DLK inhibitors. This enhancement is attributed to the unique electronic properties of fluorine, which can favorably alter binding interactions with the target protein and improve the overall pharmacokinetic profile of the compound. The data and methodologies presented in this guide provide a solid foundation for the continued exploration and application of this valuable chemical scaffold in modern drug discovery.

References

Unveiling the Steric Impact of 3,3-Difluoropyrrolidine: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount in sculpting the properties of novel therapeutics. Among the vast arsenal (B13267) of available scaffolds, fluorinated heterocycles have garnered significant attention for their unique ability to modulate physicochemical and pharmacological profiles. This guide provides a comprehensive comparison of the steric effects of 3,3-difluoropyrrolidine (B39680) against other commonly employed building blocks, supported by experimental data and detailed methodologies, to empower informed decisions in molecular design.

The introduction of fluorine atoms into organic molecules can profoundly influence their conformation, pKa, metabolic stability, and binding affinity. In the case of 3,3-difluoropyrrolidine, the geminal difluorination at the C3 position introduces distinct steric and electronic effects that differentiate it from its non-fluorinated parent, pyrrolidine (B122466), and other substituted analogs.

Conformational Analysis: The Dominance of the Gauche Effect

The steric profile of a molecule is intrinsically linked to its three-dimensional conformation. For pyrrolidine and its derivatives, the five-membered ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms. The introduction of substituents significantly influences this conformational preference.

In 3,3-difluoropyrrolidine, the primary determinant of its conformation is the gauche effect . This phenomenon describes the tendency of electron-withdrawing groups on adjacent carbon atoms to favor a gauche (dihedral angle of approximately 60°) rather than an anti (180°) arrangement. This preference is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the C-F antibonding orbitals (σC-H → σ*C-F).

Experimental evidence from NMR spectroscopy, particularly through the analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, confirms the conformational preferences of fluorinated pyrrolidines. These studies reveal that the fluorine atoms in 3,3-difluoropyrrolidine dictate a specific ring pucker to accommodate the gauche interaction, thereby influencing the spatial disposition of other substituents on the ring.

Comparative Steric Parameters: A Quantitative Assessment

To provide a quantitative comparison, we have compiled data from computational studies and extrapolated from experimental findings on related systems.

Building BlockKey Steric FeatureConformational InfluenceRelative Steric Bulk (Qualitative)
Pyrrolidine UnsubstitutedFlexible, rapid interconversion between puckered forms.Low
3-Methylpyrrolidine Single methyl groupMethyl group prefers a pseudo-equatorial position to minimize steric strain.Moderate
3,3-Dimethylpyrrolidine Gem-dimethyl groups"Locked" conformation due to significant steric hindrance, restricting ring flexibility.High
3,3-Difluoropyrrolidine Gem-difluoro groupsGauche effect dominates, leading to a preferred puckered conformation. The small van der Waals radius of fluorine results in less classical steric bulk compared to methyl groups.Moderate

Logical Relationship of Steric Effects

Steric_Effects cluster_factors Factors Influencing Steric Profile cluster_molecules Building Blocks Gauche_Effect Gauche Effect (Electronic) Difluoropyrrolidine 3,3-Difluoropyrrolidine Gauche_Effect->Difluoropyrrolidine Dominant Van_der_Waals_Radius Van der Waals Radius (Size) Dimethylpyrrolidine 3,3-Dimethylpyrrolidine Van_der_Waals_Radius->Dimethylpyrrolidine Dominant Conformational_Locking Conformational Locking Conformational_Locking->Difluoropyrrolidine Moderate Conformational_Locking->Dimethylpyrrolidine Strong Pyrrolidine Pyrrolidine Pyrrolidine->Difluoropyrrolidine Substitution Pyrrolidine->Dimethylpyrrolidine Substitution

Comparison of factors influencing the steric profiles of pyrrolidine derivatives.

Experimental Data and Protocols

N-Acylation Reaction Rates: A Probe for Steric Hindrance

To experimentally probe the steric hindrance around the nitrogen atom, a comparative study of the N-acylation rates of different pyrrolidine derivatives can be performed. The rate of reaction with a bulky acylating agent, such as pivaloyl chloride, is expected to be sensitive to the steric environment of the amine.

Experimental Protocol: Comparative N-Acylation Kinetics

  • Materials: Pyrrolidine, 3,3-difluoropyrrolidine, 3,3-dimethylpyrrolidine, pivaloyl chloride, a non-nucleophilic base (e.g., proton sponge), and an anhydrous aprotic solvent (e.g., acetonitrile).

  • Procedure:

    • Prepare equimolar solutions of each pyrrolidine derivative and the non-nucleophilic base in the chosen solvent in separate reaction vessels.

    • Initiate the reaction by adding a standardized solution of pivaloyl chloride to each vessel simultaneously.

    • Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction.

    • Analyze the quenched aliquots by a suitable analytical technique (e.g., HPLC or ¹H NMR spectroscopy) to determine the concentration of the starting material and the N-acylated product.

  • Data Analysis:

    • Plot the concentration of the product as a function of time for each reaction.

    • Determine the initial reaction rate for each pyrrolidine derivative from the slope of the curve at t=0.

    • Compare the relative reaction rates to assess the steric hindrance imparted by the substituents.

Expected Outcome: It is anticipated that the reaction rate will follow the trend: pyrrolidine > 3,3-difluoropyrrolidine > 3,3-dimethylpyrrolidine, reflecting the increasing steric bulk around the nitrogen atom.

X-ray Crystallography: Visualizing the Solid-State Conformation

Single-crystal X-ray diffraction provides definitive evidence of the solid-state conformation and allows for precise measurements of bond lengths, bond angles, and dihedral angles. By comparing the crystal structures of N-acylated derivatives of pyrrolidine, 3,3-difluoropyrrolidine, and other analogs, the influence of the substituents on the ring pucker and the overall molecular shape can be directly visualized.

Experimental Workflow for X-ray Crystallography

Xray_Workflow Synthesis Synthesize N-Acyl Derivative Crystallization Grow Single Crystals Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Solve Crystal Structure Data_Collection->Structure_Solution Refinement Refine Structural Model Structure_Solution->Refinement Analysis Analyze Bond Lengths, Angles, and Torsions Refinement->Analysis

A simplified workflow for determining molecular structure via X-ray crystallography.

Conclusion: Strategic Application of 3,3-Difluoropyrrolidine

The steric effects of 3,3-difluoropyrrolidine are a nuanced interplay of the gauche effect and the intrinsic size of the fluorine atoms. While not as sterically demanding as a gem-dimethyl group, the difluoro substitution provides a predictable conformational bias that can be strategically employed in drug design. This "conformational steering" can be used to orient other substituents into desired spatial positions to optimize interactions with a biological target.

In comparison to the flexible, unsubstituted pyrrolidine, 3,3-difluoropyrrolidine offers a more defined conformational landscape. This can be advantageous in reducing the entropic penalty upon binding to a receptor, potentially leading to higher affinity.

Ultimately, the choice between 3,3-difluoropyrrolidine and other building blocks will depend on the specific design hypothesis and the desired balance of steric, electronic, and conformational properties. This guide provides a foundational understanding of the steric implications of this valuable fluorinated scaffold, empowering medicinal chemists to make more rational and effective design choices.

A Comparative Guide to Analytical Method Validation for 3,3-Difluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3,3-Difluoropyrrolidine hydrochloride is crucial for quality control, stability testing, and pharmacokinetic studies in drug development. This guide provides a comparative overview of potential analytical methodologies for the validation of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines plausible approaches based on the analysis of analogous fluorinated and cyclic amine compounds. The performance data presented herein is extrapolated from validated methods for similar analytes and should serve as a foundational guideline for method development and validation.

Comparison of Potential Analytical Methodologies

The selection of an appropriate analytical technique is contingent on several factors, including the sample matrix, required sensitivity and selectivity, and the available instrumentation. Based on the chemical properties of this compound (a secondary amine salt containing fluorine), the most probable analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), potentially coupled with various detectors.

Table 1: Comparison of Potential Analytical Methods
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV DetectionHigh-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
Principle Separation of volatile compounds followed by mass-based detection.Separation in the liquid phase followed by UV absorbance detection.Separation in the liquid phase followed by detection based on light scattering from nebulized and evaporated mobile phase.
Sample Volatility High volatility is required. Derivatization may be necessary to increase volatility and thermal stability.Not dependent on volatility.Not dependent on volatility.
Derivatization Likely required to improve volatility and chromatographic behavior.May be required if the analyte lacks a suitable chromophore for UV detection.Generally not required.
Selectivity High, based on both retention time and mass-to-charge ratio.Moderate, dependent on chromatographic separation and chromophore specificity.Low, as it is a universal detector for non-volatile analytes.
Sensitivity Typically in the low ng/mL to pg/mL range.Dependent on the molar absorptivity of the analyte or its derivative.Generally in the low to mid ng/mL range.
Linearity Range Typically wide, but can be matrix-dependent.Good over a defined concentration range.Can be non-linear, often requiring polynomial or logarithmic curve fitting.
Robustness Generally robust, but can be affected by matrix interferences.High, with well-established and rugged methods.Can be sensitive to mobile phase composition and gradient changes.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are generalized and should be optimized for the specific instrumentation and sample matrices used.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation and Derivatization:

    • Accurately weigh and dissolve a known amount of this compound standard in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a series of calibration standards by serial dilution.

    • To an aliquot of each standard and sample, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an appropriate catalyst.

    • Heat the mixture at a specified temperature (e.g., 60-80°C) for a defined period to ensure complete derivatization.

    • Cool the samples to room temperature before injection.

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound standard in the mobile phase.

    • Prepare a series of calibration standards by serial dilution.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • HPLC Parameters (with UV Detection after Derivatization):

    • Derivatization (if necessary): React the sample with a UV-active derivatizing agent (e.g., Dansyl chloride) in a buffered solution. Quench the reaction and dilute with the mobile phase.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Injection Volume: 10-20 µL.

    • UV Detection: At the wavelength of maximum absorbance of the derivatized product.

Validation Parameters and Acceptance Criteria

The validation of the chosen analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.[1]

Table 2: Validation Parameters and Typical Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.To be defined based on the application (e.g., 80-120% of the test concentration for assay).
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0% for drug substance.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay precision): RSD ≤ 2%. Intermediate Precision (inter-assay precision): RSD ≤ 2%.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.[1]
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, temperature, and flow rate are varied slightly.

Visualizing the Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation.

Analytical Method Validation Workflow A Method Development and Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity and Range B->D E Accuracy B->E F Precision (Repeatability and Intermediate) B->F G LOD and LOQ B->G H Robustness B->H I System Suitability Criteria C->I D->I E->I F->I G->I H->I J Validation Report Generation I->J K Method Implementation for Routine Use J->K

Caption: A flowchart illustrating the key stages of analytical method validation.

Conclusion

The validation of an analytical method for this compound requires a systematic approach to ensure the reliability and accuracy of the results. While this guide provides a framework based on established analytical principles for similar compounds, it is imperative that any chosen method be rigorously developed, optimized, and validated in the laboratory under the actual conditions of use. The selection between GC-MS and HPLC will primarily depend on the specific requirements of the analysis, including sensitivity needs and the complexity of the sample matrix.

References

Safety Operating Guide

Proper Disposal of 3,3-Difluoropyrrolidine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety, handling, and disposal protocols for 3,3-Difluoropyrrolidine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Proper management of chemical waste is paramount in a laboratory setting. This compound is a fluorinated organic compound and a hydrochloride salt, which necessitates specific handling and disposal procedures. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A laboratory coat.

  • Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95 type) is recommended.[3]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, pertinent to its safe handling and disposal.

PropertyValueSource
Molecular Formula C₄H₇F₂N·HCl[2]
Molecular Weight 143.56 g/mol [1]
Physical State Solid Crystalline[2]
Appearance White[2]
Melting Point 133-136 °C[3]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1][3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations. The following steps provide a general framework for its safe disposal.

Step 1: Segregation and Collection

  • Waste Segregation: As a halogenated organic compound, waste containing this compound must be collected separately from non-halogenated organic waste.[3] This segregation is crucial as the disposal methods and costs for these two streams differ significantly.

  • Container: Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition with a secure, tight-fitting lid to prevent leaks and vapor release.

  • Labeling: The container must be labeled as "Hazardous Waste" immediately upon the addition of the first quantity of waste. The label should include:

    • The full chemical name: "Waste this compound"

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Halogenated Organic Waste").

Step 2: Neutralization of Aqueous Solutions (if applicable)

For dilute aqueous solutions of this compound, neutralization may be recommended or required by your institution's environmental health and safety (EHS) department prior to collection. As a hydrochloride salt, the solution will be acidic.

  • Procedure:

    • Work within a chemical fume hood and wear appropriate PPE.

    • Place the container with the acidic waste solution in a larger secondary containment vessel to contain any potential spills.

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute sodium hydroxide (B78521) solution, to the waste while stirring gently.[4]

    • Monitor the pH of the solution using pH indicator strips or a calibrated pH meter.

    • Continue adding the base incrementally until the pH is within a neutral range (typically between 6.0 and 8.0).[5] Be cautious as effervescence (fizzing) will occur during neutralization.[4]

    • Once neutralized, securely cap the container. The waste is still considered hazardous and must be collected by a certified waste disposal service.

Step 3: Storage Pending Disposal

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be cool, well-ventilated, and away from incompatible materials.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment tray or tub to mitigate any potential leaks.

  • Container Management: Do not overfill the waste container; leave at least 10% headspace to allow for expansion. Keep the container closed at all times except when adding waste.

Step 4: Arranging for Final Disposal

  • Professional Disposal: Never dispose of this compound down the drain or in regular trash.[5]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[2]

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in an enclosed space, evacuate the immediate area.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Label the container with the spill debris as hazardous waste and arrange for its disposal through your EHS department.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generation (3,3-Difluoropyrrolidine HCl) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Collect in Designated Halogenated Waste Container ppe->segregate label_container Label Container Clearly: 'Hazardous Waste' + Contents segregate->label_container is_aqueous Is the waste an aqueous solution? label_container->is_aqueous neutralize Neutralize Solution (e.g., with NaHCO₃) to pH 6-8 is_aqueous->neutralize Yes store Store Sealed Container in Secondary Containment in a Designated Area is_aqueous->store No (Solid Waste) neutralize->store ehs Contact EHS for Hazardous Waste Pickup store->ehs end End: Proper Disposal ehs->end

Caption: Disposal workflow for this compound.

References

Standard Operating Procedure: Handling and Disposal of 3,3-Difluoropyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 3,3-Difluoropyrrolidine hydrochloride (CAS: 163457-23-6). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Immediate Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health effects. It is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[1][2] The compound is a hygroscopic, white crystalline solid, meaning it can absorb moisture from the air.[2]

Chemical and Physical Properties

Property Value Source
CAS Number 163457-23-6 [1][3]
Molecular Formula C₄H₈ClF₂N [1][2]
Molecular Weight 143.56 g/mol [1][2][3]
Appearance White to gray powder/crystalline solid [2][3]
Melting Point 133-136 °C [3]
Stability Hygroscopic; Air sensitive [2]

| Storage | Store under an inert atmosphere (e.g., Argon) |[2][4] |

GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2 H319: Causes serious eye irritation

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source:[1][2]

Operational Plan: From Receipt to Storage

This section outlines the step-by-step protocol for safely handling this compound in a laboratory setting.

2.1 Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[2][5] For procedures that may generate dust, such as weighing or transferring solids, a chemical fume hood is required.

  • Eye Wash and Safety Shower: Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.[6]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final barrier to exposure. The following PPE is mandatory when handling this chemical:

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation.[6] Change gloves immediately if contaminated, torn, or punctured.[7]
Eye Protection Safety goggles with side shields or a face shield.To protect against dust particles and splashes, preventing serious eye irritation.[3][8]
Respiratory Protection NIOSH-approved N95 dust mask or higher.To prevent inhalation of dust and subsequent respiratory tract irritation.
Body Protection A lab coat or chemical-resistant gown with long sleeves and tight-fitting cuffs.To protect skin and personal clothing from contamination.[7][9]
Footwear Closed-toe shoes.To protect feet from potential spills.[6]

2.3 Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary engineering controls are functioning and all required PPE is correctly worn. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound inside a chemical fume hood to minimize dust inhalation. Use a spatula for transfers. Avoid creating dust.[2]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the hydrochloride salt needs to be neutralized for a reaction, this should be done carefully, as it may be an exothermic process.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2] Decontaminate all surfaces and equipment used.

  • Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[2]

2.4 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • The compound is hygroscopic and air-sensitive; store under an inert atmosphere such as argon.[2][4]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal is critical to ensure laboratory and environmental safety. This compound waste is classified as halogenated organic waste.[9]

3.1 Waste Segregation

  • Designated Containers: All waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[9]

  • Labeling: The container label must include "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.[9]

  • Separation: Keep this halogenated waste stream separate from non-halogenated chemical waste.[9]

3.2 Step-by-Step Disposal Protocol

  • Solid Waste: Place unused solid compound, contaminated spatulas, weigh boats, or PPE (such as gloves) directly into the designated solid halogenated hazardous waste container.

  • Aqueous Waste Solutions:

    • Neutralization: Before disposal, the acidic hydrochloride component of aqueous solutions should be neutralized to reduce corrosivity. This must be performed in a chemical fume hood.[9]

    • Prepare a dilute basic solution (e.g., 5% sodium bicarbonate in water).

    • Slowly and with gentle stirring, add the basic solution to the acidic waste. Be cautious of potential foaming due to CO₂ gas evolution.[9]

    • Monitor the solution's pH using pH paper or a meter, continuing to add the base until a neutral pH (between 6.0 and 8.0) is achieved.[9]

    • Final Disposal: Transfer the neutralized aqueous solution to the designated halogenated organic liquid waste container.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste containers through your institution's environmental health and safety office or a licensed chemical waste management company.

Emergency and First Aid Procedures

Accidental Release Measures

  • Evacuate the immediate area.

  • Ensure adequate ventilation.

  • Wear all required PPE, including respiratory protection.

  • Prevent further dust formation.

  • Carefully sweep or vacuum the spilled solid. Place the collected material into a labeled container for hazardous waste disposal.[5]

  • Avoid releasing the substance into the environment.[5]

First Aid

Exposure Route First Aid Measures
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[2][5]
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2][5]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, call a POISON CENTER or doctor.[5] |

Show the Safety Data Sheet to the doctor in attendance.[5]

Visualized Workflow

G Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_emergency Emergency Response a Receive Chemical b Verify SDS & Label a->b c Don PPE (Goggles, Gloves, Lab Coat, N95) b->c d Prepare Workspace (Fume Hood, Spill Kit) c->d e Weigh & Transfer Solid (In Fume Hood) d->e f Perform Experiment e->f n Accidental Spill e->n g Store Chemical (Inert Atmosphere, Tightly Sealed) f->g h Segregate Waste (Halogenated Organic) f->h o Personal Exposure f->o i Solid Waste Container h->i Solids j Aqueous Waste h->j Liquids m Dispose via EHS i->m k Neutralize Aqueous Waste (pH 6-8 in Fume Hood) j->k l Liquid Waste Container k->l l->m q Clean Spill with PPE n->q p Follow First Aid (Eyes, Skin, Inhalation) o->p

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.